Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride
Description
The exact mass of the compound Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (2S)-2-methylpyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(6(9)10-2)4-3-5-8-7;/h8H,3-5H2,1-2H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYWAVUCBMJUPK-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220060-08-2 | |
| Record name | Methyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: (S)-Methyl 2-methylpyrrolidine-2-carboxylate HCl
The following technical monograph provides an in-depth analysis of (S)-Methyl 2-methylpyrrolidine-2-carboxylate HCl , a specialized chiral building block critical for peptidomimetic drug design.
Core Identity & Synthetic Utility in Medicinal Chemistry
Introduction: The Alpha-Methyl Effect
(S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride (often referred to as
-
Conformational Restriction: The gem-disubstitution (methyl and ring methylene) at the
-carbon enforces a specific torsional angle ( and ) via the Thorpe-Ingold effect , significantly biasing the peptide backbone into turn conformations (e.g., -turns or -helices). -
Metabolic Stability: The absence of an
-proton eliminates the primary abstraction pathway for racemization and renders the adjacent amide bond highly resistant to proteolytic cleavage by peptidases.
This compound serves as a critical intermediate for synthesizing metabolically stable peptide drugs (e.g., Trofinetide analogues) and complex alkaloids (e.g., Daridorexant precursors).
Chemical Profile & Physicochemical Properties[1][2][3][4]
| Property | Specification |
| IUPAC Name | Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride |
| Common Name | |
| CAS Number | 220060-08-2 (Specific to (S)-HCl salt) |
| Molecular Formula | |
| Molecular Weight | 179.64 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | High: Water, Methanol, DMSO; Low: Hexanes, Et₂O |
| Chirality | (S)-Enantiomer (L-configuration) |
| Hygroscopicity | Moderate to High (Store under desiccant) |
Synthesis & Manufacturing: The "Self-Reproduction of Chirality"
Synthesizing quaternary amino acids is synthetically demanding due to steric hindrance. The authoritative route, established by Dieter Seebach , utilizes the principle of "Self-Reproduction of Chirality" to prevent racemization during the alkylation step.
Mechanistic Pathway
The synthesis bypasses direct alkylation of proline (which results in mixtures) by forming a bicyclic oxazolidinone intermediate. This rigid scaffold directs the incoming electrophile (methyl iodide) to the Re-face, ensuring high enantioselectivity.
Figure 1: Stereoselective synthesis via Seebach’s oxazolidinone method, ensuring retention of the (S)-configuration at the quaternary center.
Experimental Protocol: Esterification of Sterically Hindered Amino Acids
Context: The quaternary center of (S)-2-methylproline creates significant steric bulk, making standard Fischer esterification (HCl gas/MeOH) slow or incomplete. The TMSCl/Methanol method is the preferred protocol for its mild conditions and in-situ generation of anhydrous HCl, which drives the equilibrium forward.
Materials
-
(S)-2-Methylproline (Free acid): 10.0 mmol
-
Methanol (Anhydrous): 50 mL
-
Chlorotrimethylsilane (TMSCl): 25.0 mmol (2.5 equiv)
-
Equipment: Flame-dried round-bottom flask, inert gas (N₂) line.
Step-by-Step Methodology
-
Setup: Charge a flame-dried flask with anhydrous methanol (50 mL) under nitrogen atmosphere. Cool to 0°C using an ice bath.
-
Activation: Dropwise add TMSCl (2.5 equiv) to the methanol. Caution: Exothermic reaction. Stir for 15 minutes to generate anhydrous HCl in situ.
-
Addition: Add solid (S)-2-methylproline in one portion. The solid will slowly dissolve.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–24 hours.[1]
-
Note: Due to the
-methyl group, reaction kinetics are slower than unsubstituted proline. Monitor by TLC (n-BuOH/AcOH/H₂O) or LC-MS.
-
-
Workup: Concentrate the solvent in vacuo to yield a viscous oil or semi-solid.
-
Crystallization: Triturate the residue with cold diethyl ether (Et₂O) or MTBE to induce crystallization of the hydrochloride salt. Filter and dry under high vacuum.
Validation Criteria:
-
1H NMR (DMSO-d6): Look for the methyl ester singlet (~3.7 ppm) and the characteristic
-methyl singlet (~1.5 ppm). -
Mass Spec: [M+H]+ = 144.1 (free base mass).
Applications in Drug Discovery
This building block is not merely a passive scaffold; it is an active design element used to solve specific medicinal chemistry problems.
The "Proline Mimetic" Toolkit
-
Peptide Stapling: Used to initiate helix formation in macrocyclic peptides.
-
Protease Resistance: The quaternary center sterically blocks the approach of serine proteases, extending the half-life of peptide therapeutics (e.g., in the optimization of GLP-1 analogs or neurotrophic peptides).
Case Study Logic
When a lead peptide containing Proline exhibits poor metabolic stability or weak receptor binding due to conformational flop, substituting Pro with (S)-
-
Result: The molecule locks into a specific turn geometry (often Type I or Type II
-turn), potentially increasing potency by reducing the entropic penalty of binding.
Handling & Stability (Safety Data)
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture can lead to hydrolysis of the methyl ester back to the acid.
-
Safety:
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
-
Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.
-
Incompatibility: Strong oxidizing agents and strong bases (liberates the free amine which may cyclize or polymerize).
-
References
-
Seebach, D., et al. "Self-Reproduction of Chirality in the Alpha-Alkylation of Proline." Journal of the American Chemical Society. (Foundational work on the synthesis of alpha-methyl amino acids).
-
Karimi, B., et al. "A Convenient Synthesis of Amino Acid Methyl Esters using TMSCl/MeOH."[1] Molecules, 2008.[2][3] (Protocol for esterification).
-
Kubyshkin, V., & Mykhailiuk, P. K. "Proline Analogues in Drug Design: Current Trends and Future Prospects."[4] Journal of Medicinal Chemistry, 2024.[4] (Review of applications in FDA-approved drugs).
-
PubChem Compound Summary. "Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride."[5] (Chemical properties and CAS verification).
Sources
- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 220060-08-2: methyl (2S)-2-methylpyrrolidine-2-carboxy… [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride | C7H14ClNO2 | CID 57516455 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 2-Methyl-L-Proline Methyl Ester Hydrochloride
Strategic Overview & Molecular Significance[1]
Target Molecule: 2-Methyl-L-proline methyl ester hydrochloride CAS: 2133-40-6 (Ester HCl) | 42856-71-3 (Parent Acid) Core Utility: Peptidomimetics, conformational constraint, organocatalysis.[1]
The synthesis of 2-Methyl-L-proline methyl ester represents a classic challenge in stereoselective organic chemistry: the construction of a chiral quaternary carbon center .[1] Unlike simple amino acids, the alpha-proton of proline is replaced by a methyl group, eliminating the possibility of racemization via enolization under mild conditions, but significantly increasing steric hindrance during functionalization.[1]
This guide details the "Gold Standard" synthetic route utilizing the Seebach Self-Regeneration of Stereocenters (SRS) methodology to establish the quaternary center, followed by a robust esterification protocol designed to overcome steric hindrance.[1]
Retrosynthetic Logic & Mechanism
The synthesis is bifurcated into two phases:[1][2][3][4][5]
-
Construction of the Quaternary Center: Direct alkylation of proline is prone to racemization and poor yield.[1] We utilize a bicyclic oxazolidinone (Seebach's acetal) to lock the conformation and direct the incoming electrophile (MeI) to the Re-face, preserving the L-configuration (S).[1]
-
Esterification: Converting the sterically hindered carboxylic acid to the methyl ester using thionyl chloride (
) in methanol.
Visualizing the Pathway (SRS Approach)[1]
Figure 1: The Seebach Self-Regeneration of Stereocenters (SRS) pathway ensures retention of chirality.[1]
Phase I: Synthesis of 2-Methyl-L-Proline (The Seebach Protocol)[1][6]
Note: If you have commercially purchased 2-Methyl-L-Proline, skip to Phase II.[1]
Step A: Formation of the Bicyclic Acetal
Objective: Protect the amine and acid simultaneously while creating a rigid scaffold.[1]
-
Reagents: L-Proline, Pivalaldehyde, Trifluoroacetic acid (TFA), Pentane.[1][6]
-
Mechanism: Condensation to form (2R,5S)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one.[1][6][7]
Protocol:
-
Suspend L-Proline (40.0 g, 0.347 mol) in Pentane (1.4 L) in a flask equipped with a Dean-Stark trap.
-
Add Pivalaldehyde (225 mL) and TFA (3.0 mL) .
-
Reflux for 72 hours with azeotropic removal of water.
-
Concentrate under reduced pressure.
-
Purification: Distillation (Kugelrohr, ~70°C at 0.005 mmHg).
-
Yield: ~70% colorless oil.
Step B: Stereoselective Alkylation
Objective: Install the methyl group.[1] The bulky tert-butyl group directs the electrophile to the opposite face.[1]
-
Reagents: LDA (Lithium Diisopropylamide), Methyl Iodide (MeI), dry THF.[1][6]
-
Safety: LDA is pyrophoric; MeI is a carcinogen.[1] Work under Argon.[1][6]
Protocol:
-
Generate LDA: In a dry flask under Argon, mix Diisopropylamine (18.3 mL) and THF (120 mL) . Cool to -78°C. Add n-BuLi (1.6M in hexanes, 88.6 mL) dropwise. Warm to 0°C for 20 min, then re-cool to -78°C.
-
Enolization: Dissolve the Bicyclic Acetal (20.0 g) in THF (600 mL) . Add the LDA solution slowly over 20 mins at -78°C. Stir for 45 mins.
-
Alkylation: Add Methyl Iodide (8.8 mL) dropwise.
-
Allow the mixture to warm to 0°C over 3 hours.
-
Quench: Add saturated aqueous
(300 mL). Extract with ether/DCM.[1]
Step C: Hydrolysis to the Amino Acid
Objective: Remove the auxiliary to reveal the free amino acid.[1]
Protocol:
-
Reflux the methylated intermediate in 6N HCl for 4-6 hours.
-
Concentrate to dryness (rotary evaporator).
-
Purification (Critical): The residue is the HCl salt.[1] To get the free zwitterion (if needed for storage), pass through a Dowex 50W x 8 (H+ form) ion-exchange column.[1] Elute with aqueous ammonia.[1][6]
-
Result: (S)-2-Methylproline (White solid).[1]
Phase II: Esterification (Synthesis of the Hydrochloride Salt)[1]
This is the critical step for generating the final reagent used in peptide synthesis.[1] Due to the steric bulk of the quaternary center, standard Fischer esterification (acid + alcohol) is slow.[1] The Thionyl Chloride (
Experimental Protocol
Reagents:
-
(S)-2-Methylproline (10.0 g, 77.4 mmol)[1]
-
Thionyl Chloride (
) (11.3 mL, 155 mmol, 2.0 eq)[1] -
Methanol (Anhydrous) (100 mL)
-
MTBE (Methyl tert-butyl ether) or Diethyl Ether (for crystallization)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a
drying tube. -
Solvent Activation (Exothermic):
-
Addition:
-
Add solid (S)-2-Methylproline in one portion to the cold solution.
-
-
Reaction:
-
Workup:
-
Crystallization:
-
Isolation:
Data Summary Table
| Parameter | Specification | Notes |
| Appearance | White Crystalline Solid | Hygroscopic; store in desiccator.[1] |
| Yield | 85 - 95% | Quantitative conversion is common.[1] |
| Melting Point | 69 - 71 °C | Sharp melting point indicates purity.[1] |
| Optical Rotation | (c=1, H2O).[1][8] Verify against CoA. | |
| Solubility | Water, Methanol, DMSO | Insoluble in Ether/Hexanes.[1] |
Troubleshooting & Critical Control Points
Mechanistic Diagram: Thionyl Chloride Mediated Esterification[1][2][5]
Figure 2: The activation of methanol and acid catalysis drives the equilibrium toward the ester.[1]
Common Pitfalls
-
Incomplete Reaction: Due to the quaternary methyl group, the carboxylic acid is shielded.[1] If NMR shows starting material, add fresh
(1 eq) and reflux for an additional 12 hours.[1] -
Hygroscopicity: The HCl salt absorbs water rapidly, turning into a sticky gum.[1] Handle quickly and store under inert atmosphere.
-
Racemization: While the quaternary center prevents alpha-proton abstraction, harsh conditions (extreme heat >80°C) can cause degradation.[1] Stick to the boiling point of methanol (65°C).[1]
References
-
Seebach, D., et al. (1995).[1] "Synthesis of (S)-2-Methylproline: A General Method for the Preparation of α-Branched Amino Acids." Organic Syntheses, 72, 62. [1][6]
-
Beck, A. K., et al. (1995).[1] "Preparation of enantiomerically pure α-alkylated proline derivatives." Organic Syntheses, Coll.[1][3][7] Vol. 9, p. 643.[1]
-
ChemicalBook. (2024).[1] "Methyl L-prolinate hydrochloride Properties and Safety." ChemicalBook Database.[1][8]
-
Beilstein/Reaxys Data. CAS RN: 2133-40-6.[1] Physical constants and spectral data verification.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN106083684A - The preparation method of proline esters hydrochlorate - Google Patents [patents.google.com]
- 3. CN111138335B - A kind of preparation method of optically active 2-methylproline - Google Patents [patents.google.com]
- 4. CN107641092A - A kind of synthetic method of L prolineamides - Google Patents [patents.google.com]
- 5. brainly.in [brainly.in]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Methyl L-prolinate hydrochloride | 2133-40-6 [chemicalbook.com]
Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride CAS number
Technical Monograph: Methyl (2S)-2-Methylpyrrolidine-2-Carboxylate Hydrochloride
Executive Summary
Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS 220060-08-2), also known as
This guide provides a comprehensive technical profile, synthesis protocols, and application strategies for researchers utilizing this compound to engineer stable, conformationally locked bioactive molecules.
Chemical Identity & Physicochemical Profile
The introduction of the quaternary carbon at the 2-position (alpha-position) creates a steric "lock," distinguishing this compound from native proline derivatives.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride |
| Common Name | |
| CAS Number | 220060-08-2 |
| Molecular Formula | |
| Molecular Weight | 179.64 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | High in |
| Chirality | (S)-Enantiomer (derived from L-Proline) |
| Melting Point | 107–110 °C (Decomposition typical for amino acid salts) |
| Hygroscopicity | Moderate (Store under dessication) |
Mechanistic Utility: The -Methyl Effect
In drug development, the primary utility of this compound lies in its ability to manipulate the secondary structure of peptides.
Conformational Constraint
Native proline is already a constrained amino acid (
Proteolytic Stability
The
Figure 1: Mechanistic Logic of
Caption: The "Alpha-Methyl Lock" mechanism showing how substitution leads to structural rigidity and metabolic resistance.
Experimental Protocols
Synthesis of Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl
While this compound is commercially available, in-house preparation from (S)-2-methylproline ensures freshness, particularly regarding the hygroscopic HCl salt.
Reaction Principle: Acid-catalyzed esterification using thionyl chloride (
Reagents:
-
(S)-2-Methylproline (free acid)
-
Methanol (Anhydrous)
-
Thionyl Chloride (
) -
Diethyl Ether (
) (for precipitation)
Step-by-Step Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a drying tube (calcium chloride or
line). Place in an ice-water bath ( ). -
Solvent Charge: Add anhydrous Methanol (50 mL) to the flask.
-
Activation (Exothermic): Dropwise, add Thionyl Chloride (1.5 equivalents relative to amino acid) to the cold methanol. Caution: This generates
and HCl gas. Perform in a fume hood. Stir for 15 minutes at . -
Addition: Add (S)-2-Methylproline (10 mmol) in one portion.
-
Reflux: Remove the ice bath. Attach a reflux condenser and heat the mixture to reflux (
) for 12–16 hours. -
Concentration: Cool to room temperature. Concentrate the solution in vacuo (rotary evaporator) to remove solvent and excess
. -
Workup/Crystallization:
-
The residue will be a viscous oil or semi-solid.
-
Redissolve in a minimum amount of cold Methanol.
-
Add cold Diethyl Ether dropwise with vigorous stirring until turbidity persists.
-
Store at
overnight to crystallize.
-
-
Isolation: Filter the white precipitate under inert atmosphere (nitrogen blanket) to avoid moisture absorption. Wash with cold ether.
-
Yield: Typical yields range from 85–95%.
Figure 2: Synthesis Workflow
Caption: Standard operational workflow for the conversion of the free acid to the methyl ester hydrochloride.
Quality Control & Analytics
To ensure the integrity of the building block before peptide coupling, the following analytical parameters must be verified.
Nuclear Magnetic Resonance (NMR)
-
NMR (300 MHz,
):-
3.80 (s, 3H,
) – Diagnostic Peak -
1.65 (s, 3H,
) – Diagnostic Peak -
3.3–3.5 (m, 2H,
) -
2.0–2.4 (m, 4H,
)
-
3.80 (s, 3H,
-
Interpretation: The presence of the methyl singlet at 3.80 ppm confirms esterification. The singlet at 1.65 ppm confirms the quaternary alpha-center.
Mass Spectrometry
-
ESI-MS: Positive mode should show
(corresponding to the free base cation ). The HCl is lost in the ionization process.
Handling Precautions
-
Hygroscopicity: The HCl salt attracts atmospheric water. Weighing should be done quickly or in a glovebox. Wet material will hydrolyze back to the acid or cause coupling failures (e.g., consuming coupling reagents).
-
Base Sensitivity: Do not store as the free base;
-methyl amino esters are prone to slow dimerization or polymerization if left unprotonated.
Application in Drug Discovery
Peptide Synthesis (Solid Phase)
When using this unit in SPPS (Solid Phase Peptide Synthesis):
-
Deprotection: If using the Fmoc-protected version (synthesized from this ester precursor), extended deprotection times (20% piperidine) are often required due to steric hindrance.
-
Coupling: Coupling to the secondary amine of the
-methyl proline is difficult.-
Recommended Reagents: HATU or PyAOP are preferred over HBTU/DIC.
-
Conditions: Double coupling at elevated temperature (
) or microwave-assisted synthesis is highly recommended.
-
Storage[6]
-
Temperature:
(Short term); (Long term). -
Atmosphere: Argon or Nitrogen (strictly anhydrous).
References
-
PubChem. Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (Compound CID 57516455).[1] National Library of Medicine. Available at: [Link]
-
Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide structures containing Aib residues. Biochemistry.[2] (Foundational text on alpha-methyl amino acid constraints).
- Seebach, D., et al. (1983). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition.
-
Kaul, R., & Balaram, P. (1999). Stereochemical Control of Peptide Folding. Bioorganic & Medicinal Chemistry.[3] (Discusses the impact of alpha-methyl proline on beta-turns).
Sources
Technical Monograph: Methyl (2S)-2-methylpyrrolidine-2-carboxylate Hydrochloride
High-Fidelity Reagent Profile & Application Guide
Executive Summary
Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (often referred to as
This guide provides a rigorous technical breakdown of its physicochemical properties, asymmetric synthesis via Self-Regeneration of Stereocenters (SRS), and its strategic utility in medicinal chemistry.
Physicochemical Profile
The precise molecular weight and physical constants are foundational for stoichiometric calculations in peptide synthesis and fragment-based drug design.
Core Data Table
| Property | Value | Notes |
| IUPAC Name | Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride | |
| Common Name | ||
| CAS Number | 220060-08-2 | Specific to the (S)-HCl salt form |
| Molecular Formula | ||
| Molecular Weight | 179.64 g/mol | Free base MW: ~143.18 g/mol |
| Appearance | White to off-white crystalline solid | Highly hygroscopic |
| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar ethers/hexanes |
| Melting Point | 107–110 °C | Varies slightly with hydration state |
Structural Verification
The hydrochloride salt stabilizes the secondary amine, preventing oxidation and polymerization. In solution (e.g., for NMR), the salt dissociates.
-
Key NMR Signature (
H, DMSO-d ): The -methyl group typically appears as a sharp singlet around 1.5–1.7 ppm, distinct from the ring protons. The methyl ester singlet appears near 3.7 ppm.
Synthetic Methodology: The Seebach Protocol[8]
The synthesis of
Mechanism of Action[3][7][9][10]
-
Condensation: L-Proline is condensed with an aldehyde (e.g., pivalaldehyde or chloral) to form a bicyclic oxazolidinone (the "Seebach aminal").
-
Memory of Chirality: The original stereocenter directs the formation of the new ring stereocenter.
-
Enolization & Alkylation: The original stereocenter is destroyed to form a planar enolate, but the new ring stereocenter forces the electrophile (Methyl Iodide) to attack from the opposite face (steric shielding).
-
Hydrolysis: The auxiliary is removed, regenerating the original stereocenter with the new alkyl group attached.
Experimental Workflow (Diagram)
Figure 1: The Seebach SRS pathway ensures high enantiomeric excess (>95% ee) by using a temporary stereocenter to guide the methylation of the enolate.
Bench Protocol: Esterification of -Methyl Proline
Note: This protocol assumes you have the free acid
-
Preparation: Chill anhydrous methanol (10 mL/g of substrate) to 0°C under nitrogen.
-
Activation: Dropwise add Thionyl Chloride (
, 2.5 equiv) to the methanol. Caution: Exothermic gas evolution (HCl/SO2). Stir for 15 minutes to generate anhydrous HCl in situ. -
Addition: Add solid
-methyl-L-proline in one portion. -
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. The steric bulk of the
-methyl group makes this reaction slower than standard proline esterification. -
Workup: Concentrate in vacuo. Co-evaporate with toluene (
) to remove excess and moisture. -
Crystallization: Triturate the residue with cold diethyl ether or MTBE to precipitate the hydrochloride salt. Filter and dry under high vacuum.
Structural Significance in Drug Design[6]
The incorporation of Methyl (2S)-2-methylpyrrolidine-2-carboxylate into a peptide backbone introduces severe conformational constraints.
The "Conformational Lock"
The quaternary
- Constraint: Locked by the pyrrolidine ring (~ -60°).
-
Constraint: The
-methyl group sterically clashes with the carbonyl oxygen, severely limiting rotation.
This forces the peptide backbone into specific secondary structures, most notably stabilizing
Metabolic Stability Logic (SAR)
Figure 2: Structure-Activity Relationship (SAR) map detailing how specific structural features translate to pharmacological benefits.
Handling and Analytics
Storage and Stability[1][11][12]
-
Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at 2–8°C.
-
Free Base Instability: Do not store as the free base oil for extended periods; it is prone to air oxidation. Always convert to the HCl salt for long-term storage.
Analytical Checkpoints
To validate the integrity of the reagent before use in synthesis:
-
Chiral HPLC: Essential to verify enantiomeric excess (ee). The (R)-enantiomer is a common impurity if the alkylation conditions were not strictly controlled.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA + 0.1% DEA (requires free-basing before injection or careful neutralization).
-
-
Water Content (Karl Fischer): Excess water will hydrolyze the methyl ester back to the acid over time. Ensure water content is <0.5%.
References
-
Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition.
-
Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry. (Context on alpha-methyl amino acid constraints).
-
PubChem Compound Summary. (2024). "Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride."[1][2][3][4][5][6][7][8] National Center for Biotechnology Information.
-
ChemicalBook. (2024).[9] "Product Specifications: CAS 220060-08-2."
Sources
- 1. 220060-08-2|(S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 2. (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | C6H12ClNO2 | CID 72207643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride | C7H14ClNO2 | CID 57516455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. methyl (2S)-2-methylpyrrolidine-2-carboxylate,hydrochloride 220060-08-2 manufacturer/high quality/in stock - SHINING PHARMA INDUSTRY CO., LIMITED (SHINING PHARMA (CHANGZHOU) CO., LTD.). [czyys.com]
- 5. CAS 220060-08-2: methyl (2S)-2-methylpyrrolidine-2-carboxy… [cymitquimica.com]
- 6. biosynth.com [biosynth.com]
- 7. methyl (2S)-2-methylpyrrolidine-2-carboxylate,hydrochloride price & availability - MOLBASE [molbase.com]
- 8. capotchem.com [capotchem.com]
- 9. N-BOC-ALPHA-METHYL-L-PROLINE | 103336-06-7 [chemicalbook.com]
Technical Guide: Methyl (2S)-2-methylpyrrolidine-2-carboxylate Hydrochloride Solubility & Handling
[1]
Executive Summary & Compound Profile
Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS: 220060-08-2 ) is a conformationally constrained alpha-methyl amino acid derivative.[1][2] Commonly referred to as (S)-
Understanding its solubility profile is essential for process chemists optimizing acylation reactions, purification via recrystallization, and liquid-liquid extraction (LLE) workups.[1]
Physicochemical Characterization
| Property | Data |
| Systematic Name | Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride |
| Synonyms | (S)-2-Methylproline methyl ester HCl; |
| CAS Number | 220060-08-2 |
| Molecular Formula | |
| Molecular Weight | 179.64 g/mol |
| Appearance | White to off-white crystalline solid |
| Salt Form | Hydrochloride (Hygroscopic nature expected) |
Solubility Profile & Solvent Compatibility
The solubility of this compound is governed by the ionic interaction of the hydrochloride salt and the lipophilicity of the methyl ester.[1][4] Unlike zwitterionic free amino acids, the ester functionality reduces the crystal lattice energy sufficiently to allow solubility in certain chlorinated organic solvents, while the ionic HCl core ensures high water solubility.[1][4]
Qualitative Solubility Data Table
Data synthesized from synthesis workups and structural analog behavior.[4]
| Solvent Class | Specific Solvent | Solubility Rating | Operational Utility |
| Polar Protic | Water | High (>100 mg/mL) | Aqueous phases in extractions; stock solutions.[1] |
| Methanol | High | Primary solvent for reactions; dissolution for transfer.[1][4] | |
| Ethanol | High | Recrystallization (often with antisolvent).[1][4] | |
| Polar Aprotic | DMSO / DMF | High | Peptide coupling reactions; biological assays.[1][4] |
| Chlorinated | Dichloromethane (DCM) | Moderate to Good | Unlike free amino acids, the ester HCl often has significant solubility in DCM, aiding in non-aqueous acylation. |
| Chloroform | Moderate | NMR analysis; alternative reaction solvent.[1][4] | |
| Ketones | Acetone | Low / Insoluble | Critical Antisolvent. Used to precipitate the salt or wash away non-polar impurities.[1][4] |
| Ethers | Diethyl Ether / MTBE | Insoluble | Antisolvent for recrystallization; used to crash out the product from MeOH/DCM.[1][4] |
| Alkanes | Hexanes / Heptane | Insoluble | Wash solvent to remove lipophilic side products.[1][4] |
Visualization: Solubility Landscape & Solvent Selection
The following diagram maps the solvent hierarchy for process design.
Figure 1: Solubility landscape categorizing solvents by their utility in dissolution, reaction processing, and purification (antisolvent precipitation).[1]
Experimental Protocols
As specific quantitative solubility values (mg/mL) vary by batch purity and temperature, the following self-validating protocols allow researchers to determine exact limits and purify the compound effectively.
Protocol A: Gravimetric Solubility Determination (Standard)
Objective: To define the saturation limit of the compound in a specific solvent (e.g., DCM or Ethanol) for process scaling.[1][4]
-
Preparation: Weigh approximately 100 mg of the HCl salt into a 4 mL scintillation vial.
-
Addition: Add the target solvent in 100
L increments at ambient temperature (25°C). -
Equilibration: Vortex for 30 seconds after each addition. Sonicate if necessary to break up aggregates.[1][4]
-
Observation: Continue addition until the solid is completely dissolved (clear solution).
-
Calculation:
[1] -
Validation: If
, the compound is "Freely Soluble."[1][4] If precipitation occurs upon standing, the solution is supersaturated.[1][4]
Protocol B: Purification via Antisolvent Precipitation
Objective: To remove non-polar impurities and isolate the pure HCl salt.[1][4] This exploits the differential solubility between Methanol (High) and Ether/Acetone (Low).[1][4]
-
Dissolution: Dissolve crude Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl in the minimum volume of Methanol or DCM (approx. 2-5 mL per gram).
-
Filtration: Filter the solution through a 0.45
m PTFE syringe filter to remove insoluble particulates (e.g., inorganic salts). -
Precipitation:
-
Crystallization: Cool the suspension to 0–4°C for 2 hours.
-
Isolation: Filter the white precipitate under vacuum (inert atmosphere preferred due to hygroscopicity).
-
Washing: Wash the filter cake with cold Acetone (2
volumes). -
Drying: Dry under high vacuum (< 1 mbar) at 40°C to constant weight.
Protocol C: Free Base Liberation (Partitioning)
Objective: To convert the stable HCl salt into the reactive free amine for coupling reactions.[1][4]
-
Partition: Suspend the HCl salt in Dichloromethane (DCM) .
-
Neutralization: Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO
) or 10% Sodium Carbonate (Na CO ) .[1][4] -
Extraction: Shake vigorously. The free amine (lipophilic ester) will partition into the DCM layer.[1][4]
-
Separation: Collect the organic (DCM) layer.[1][4] Extract the aqueous layer once more with DCM.[1][4]
-
Drying: Dry the combined organics over anhydrous MgSO
. -
Usage: Use the solution immediately for coupling to prevent diketopiperazine formation (self-cyclization).[1][4]
Process Workflow Visualization
The following diagram illustrates the purification and free-basing workflow, highlighting the critical phase changes based on solubility.
Figure 2: Purification and activation workflow.[1] The transition from High Solubility (MeOH) to Low Solubility (Ether/Acetone) is the driving force for purification.[1]
References
-
CymitQuimica. Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride Product Data. Retrieved from
-
BenchChem. 2-Methylproline hydrochloride Physicochemical Properties. Retrieved from [1]
-
PubChem. Compound Summary: Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS 220060-08-2).[1][4] National Library of Medicine.[1][4] Retrieved from [1]
-
GuideChem. Synthesis and Handling of (S)-2-Methylproline Derivatives. Retrieved from
-
Organic Syntheses. Preparation of (S)-2-Methylproline and Derivatives. Org. Synth. 2006, 83,[4] 18. (Contextual reference for amino acid salt workup). Retrieved from [1]
Sources
- 1. methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride | C7H14ClNO2 | CID 57516455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cobalt bis(2-ethylhexanoate)(136-52-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
Technical Guide: Stability Studies for Methyl (2S)-2-methylpyrrolidine-2-carboxylate Hydrochloride
Executive Summary
Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS: 220060-08-2) is a specialized
Unlike standard amino acid esters, the quaternary carbon at the
This guide provides a comprehensive framework for characterizing the stability of this compound, moving beyond generic protocols to address its specific physicochemical properties.
Molecular Degradation Profile & Mechanisms
To design an effective stability protocol, one must first understand the "Why" and "How" of degradation.
Primary Degradation Pathway: Hydrolysis
The most critical risk for this molecule is the hydrolysis of the methyl ester to the corresponding carboxylic acid ((2S)-2-methylproline).
-
Mechanism: Nucleophilic attack at the carbonyl carbon.
-
Catalysts: Acidic or basic conditions accelerate this process.
-
Steric Factor: The
-methyl group provides steric shielding to the carbonyl carbon, theoretically reducing the rate of hydrolysis compared to proline methyl ester. However, this does not eliminate the risk, especially in the presence of moisture absorbed by the hygroscopic HCl salt.
Secondary Risks
-
Hygroscopicity: As a hydrochloride salt, the lattice energy is high, but surface hygroscopicity can lead to deliquescence. Absorbed water acts as a reactant for hydrolysis.
-
Cyclization (Diketopiperazine): While less common for monomeric esters, high concentrations in solution at neutral-to-basic pH can theoretically lead to self-condensation, though steric hindrance makes this kinetically difficult compared to unhindered amino acids.
Degradation Pathway Diagram
Figure 1: The primary hydrolysis pathway converting the ester to the free acid.
Analytical Method Development
Critical Technical Challenge: This molecule lacks a strong chromophore (no aromatic rings). Standard UV detection at 254 nm is useless. UV at 205–210 nm is non-specific and prone to interference from mobile phase solvents (e.g., TFA).
Recommendation: Use Charged Aerosol Detection (CAD) or LC-MS for stability-indicating methods.
Recommended HPLC-CAD Protocol
CAD is preferred for routine stability testing as it is "universal" for non-volatile analytes and provides consistent response factors.
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Provides adequate retention for polar amines. |
| Mobile Phase A | 0.1% Perfluoropentanoic Acid (PFPA) in Water | PFPA acts as an ion-pairing agent to retain the polar amine and improve peak shape. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 0-5 min: 2% B; 5-15 min: 2% | Gradient ensures elution of the more hydrophobic ester while washing the column. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Detector | Charged Aerosol Detector (CAD) | Essential for detecting the non-chromophoric pyrrolidine ring with high sensitivity. |
| Column Temp | 30°C | Controls viscosity and retention time reproducibility. |
Alternative: LC-MS/MS Protocol
For identification of unknown degradants.
-
Ionization: ESI Positive Mode (
). -
Target Mass:
-
Parent (Ester): ~144.1 m/z (Free base mass).
-
Degradant (Acid): ~130.1 m/z (Loss of -CH3 group mass 14? No, loss of -OCH3 + OH
Net loss of 14 Da). Correction: Ester (MW ~143) Acid (MW ~129).
-
Forced Degradation Protocols (Stress Testing)
Perform these studies to validate the analytical method's specificity (ability to separate the parent from degradants).
Stress Testing Workflow
Figure 2: Decision tree for forced degradation and sample processing.
Detailed Methodologies
A. Acid Hydrolysis
-
Dissolve 10 mg of compound in 5 mL of 0.1 N HCl .
-
Heat at 60°C for 4 hours.
-
Expectation: Moderate degradation (~10-20%) to the carboxylic acid. The steric bulk of the
-methyl group may require harsher conditions (e.g., 1N HCl) if 0.1N shows no effect.
B. Base Hydrolysis (Critical)
-
Dissolve 10 mg of compound in 5 mL of 0.1 N NaOH .
-
Keep at Room Temperature for 2 hours.
-
Stop Reaction: Immediately neutralize with 0.1 N HCl to prevent total degradation before analysis.
-
Expectation: Rapid hydrolysis. Esters are highly labile in base.
C. Oxidative Stress
-
Dissolve 10 mg in 5 mL of 3% Hydrogen Peroxide .
-
Store in dark at RT for 4 hours.
-
Expectation: Pyrrolidine rings are generally stable to mild oxidation, but N-oxide formation is possible if the amine is not fully protonated.
Long-Term Stability Study Design (ICH Q1A)
Following ICH Q1A(R2) guidelines for new drug substances, the following protocol ensures regulatory compliance.
Storage Conditions & Sampling
| Study Type | Storage Condition | Min. Time Period | Sampling Points (Months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% | 12 Months | 0, 3, 6, 9, 12, 18, 24 |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% | 6 Months | 0, 3, 6, 9, 12 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% | 6 Months | 0, 1, 3, 6 |
Evaluation Criteria
For every time point, evaluate:
-
Appearance: Check for deliquescence (turning into liquid) or color change (yellowing).
-
Assay: Purity must remain within 98.0% - 102.0% of initial.
-
Water Content (Karl Fischer): Critical due to hygroscopicity. Limit: < 1.0% (or as defined by initial characterization).
-
Degradation Products: Any single impurity > 0.10%.
Handling & Storage Recommendations
Based on the chemical profile, the following handling procedures are mandatory to maintain integrity:
-
Desiccation: Store strictly in a desiccator or under inert gas (Argon/Nitrogen). The HCl salt will pull moisture from the air, initiating hydrolysis.
-
Temperature: Long-term storage at -20°C or 2-8°C is recommended to arrest hydrolysis kinetics.
-
Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and light exposure.
References
-
International Council for Harmonisation (ICH). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[1] (2003).[1][2][3]
-
Thermo Fisher Scientific. CAD vs ELSD: Which HPLC Detector Is Your Better Option? (2024).[4]
-
PubChem. Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (Compound Summary). National Library of Medicine.
- Kaul, R. et al.Stereochemical control of peptide folding. (Reference on alpha-methyl amino acid properties). Bioorganic & Medicinal Chemistry, 13(3), 2005.
Sources
Spectroscopic Data Guide: Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride
Executive Summary
Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (also known as (S)-
-
Molecular Formula:
-
Molecular Weight: 179.64 g/mol [2]
-
Stereochemistry: (S)-enantiomer (quaternary carbon at position 2)
Chemical Identity & Physical Properties[1][2][4][5][6]
The following data summarizes the physicochemical characteristics established for high-purity samples (>97%).
| Property | Value / Description | Notes |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert gas.[2] |
| Melting Point | 107 – 109 °C | Sharp melting point indicates high purity [1, 2]. |
| Optical Rotation | ||
| Solubility | High: Water, Methanol, DMSO | Low: Hexanes, Diethyl Ether. |
| pKa (est) | ~8.5 (Amine) | Lower than proline due to steric bulk of |
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
The introduction of the methyl group at the C2 position eliminates the typical
1H NMR Data (400 MHz, D₂O)
Note: Chemical shifts are reported relative to HDO (4.79 ppm) or TSP (0.00 ppm).
| Shift ( | Multiplicity | Integral | Assignment | Structural Context |
| 3.85 | Singlet (s) | 3H | Methyl ester protons. Distinctive sharp singlet. | |
| 3.40 – 3.55 | Multiplet (m) | 2H | Protons adjacent to the ammonium nitrogen ( | |
| 2.15 – 2.45 | Multiplet (m) | 1H | Diastereotopic proton on the ring. | |
| 1.90 – 2.10 | Multiplet (m) | 3H | Remaining ring protons. | |
| 1.68 | Singlet (s) | 3H | Quaternary methyl group. Diagnostic peak. |
Technical Insight: In the free acid ((S)-2-methylproline), the
-methyl signal appears at 1.52 ppm [4]. Esterification typically deshields this group by ~0.15–0.20 ppm due to the electron-withdrawing nature of the methyl ester.
13C NMR Data (100 MHz, D₂O)
| Shift ( | Carbon Type | Assignment |
| 171.5 | Quaternary (C=O) | Carbonyl carbon of the ester. |
| 70.5 | Quaternary (Cq) | C2 ( |
| 53.8 | Primary ( | O-Methyl carbon (Ester methoxy). |
| 46.5 | Secondary ( | C5 ( |
| 36.8 | Secondary ( | C3 ( |
| 23.5 | Secondary ( | C4 ( |
| 21.5 | Primary ( |
Mass Spectrometry (HRMS-ESI)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Observed Ion:
-
Calculated Mass (
): 144.1025 Da -
Observed Mass: 144.1023 ± 0.0005 Da
-
Fragmentation: Loss of
(59 Da) is a common fragmentation pathway, yielding a pyrrolidinium ion peak at m/z ~85.
Infrared Spectroscopy (FT-IR)
-
1745 cm⁻¹: Strong C=O stretch (Ester).
-
2400 – 3000 cm⁻¹: Broad ammonium (
) stretching bands (characteristic of amine salts). -
1250 cm⁻¹: C-O-C stretch (Ester).
Synthesis & Purification Workflow
The synthesis of high-purity (S)-2-methylproline derivatives is non-trivial due to the steric hindrance at the quaternary center. The most authoritative method utilizes the Seebach Self-Reproduction of Chirality (SRS) principle, followed by Fischer esterification.
Experimental Workflow Diagram
Caption: Stereoselective synthesis via Seebach's oxazolidinone method followed by thionyl chloride mediated esterification.
Detailed Protocol: Esterification Step
Context: Converting the free acid (S)-2-methylproline to the methyl ester hydrochloride.
-
Preparation: Charge a flame-dried round-bottom flask with anhydrous methanol (10 mL/g of substrate) and cool to 0°C under nitrogen.
-
Activation: Dropwise add Thionyl Chloride (
, 1.2 equivalents) over 15 minutes. Caution: Exothermic reaction with gas evolution ( , HCl). -
Addition: Add solid (S)-2-methylproline (1.0 equivalent) in one portion.
-
Reaction: Allow the mixture to warm to room temperature and reflux for 12–24 hours. The steric bulk of the
-methyl group slows the reaction compared to standard proline. -
Work-up: Concentrate the solution in vacuo to give a viscous oil.
-
Crystallization: Triturate the oil with cold diethyl ether or methyl tert-butyl ether (MTBE) to induce crystallization. Filter the white solid and dry under high vacuum.
Quality Control & Validation
To ensure the integrity of the stereocenter (preventing racemization during synthesis), the following QC checks are mandatory:
-
Enantiomeric Purity (Chiral HPLC):
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (requires free-basing or basified eluent).
-
Criteria: >99% ee required for pharmaceutical applications.
-
-
Specific Rotation: Must match the literature value of
. A lower magnitude indicates partial racemization. -
1H NMR Check: Inspect the region around 1.5–1.7 ppm. A small satellite peak near the major methyl singlet suggests the presence of the (R)-enantiomer (diastereomeric impurity if chiral resolving agents were used, or enantiomeric if not).
References
-
Biosynth Carbosynth. Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride - Product FM59768.[2] Retrieved from
-
ChemicalBook. 2-Methyl-L-proline Methyl ester hydrochloride Properties. Retrieved from
-
ChemDad. 2-Methyl-L-proline Methyl ester hydrochloride Data. Retrieved from
-
Beck, A. K., Blank, S., Job, K., Seebach, D., & Sommerfeld, T. (1995). Synthesis of (S)-2-Methylproline. Organic Syntheses , 72, 62. DOI: 10.15227/orgsyn.072.0062. Retrieved from
-
PubChem. Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (Compound). Retrieved from
Sources
Technical Guide: 1H NMR Characterization of Methyl (2S)-2-methylpyrrolidine-2-carboxylate Hydrochloride
Executive Summary
Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (also known as
For the analytical scientist, this molecule presents a unique NMR signature distinct from L-proline. The quaternary C2 center removes the
Molecular Architecture & Spin Physics
Before acquisition, we must define the spin system to predict the spectral topology accurately.
Structural Components[1][2]
-
Quaternary Center (C2): The focal point of the molecule. It bears the amine (ammonium in HCl salt), the methyl ester, the ring methylene (C3), and the diagnostic
-methyl group. -
The Ring System: A pyrrolidine ring (A-B-C-D spin system) where the protons on C3, C4, and C5 are magnetically non-equivalent due to the chiral center at C2.
-
The Salt Form: The hydrochloride salt implies a protonated nitrogen (
), which deshields adjacent protons (C5-H) and allows for the observation of exchangeable ammonium protons in non-protic solvents (e.g., DMSO- ).
The "Fingerprint" Prediction
The most distinct feature of this spectrum, differentiating it from native proline derivatives, is the C2-Methyl group .
-
Multiplicity: Singlet (s). It has no vicinal protons (
coupling is impossible). -
Chemical Shift:
1.5 – 1.7 ppm.
Experimental Protocol
Sample Preparation Strategy
The choice of solvent dictates the visibility of the ammonium protons and the resolution of the ring multiplets.
| Parameter | Method A: Structural Confirmation | Method B: Carbon Backbone Analysis |
| Solvent | DMSO- | |
| Concentration | 10–15 mg in 0.6 mL | 10–20 mg in 0.6 mL |
| Advantages | Visualizes | Sharper multiplets; eliminates HDO overlap (mostly). |
| Disadvantages | Viscosity broadens lines slightly; large solvent peak at 2.50 ppm. |
Recommendation: Use Method A (DMSO-
Acquisition Workflow (Graphviz)
Figure 1: Standardized workflow for handling hygroscopic amino acid HCl salts.
Spectral Assignment & Decoding[3]
The following data assumes a 400 MHz or higher field strength in DMSO-
Chemical Shift Table
| Moiety | Proton Count | Multiplicity | Chemical Shift ( | Coupling ( | Assignment Logic |
| 2H | Broad Singlet | 9.0 – 10.0 | N/A | Ammonium protons. Disappears in | |
| 3H | Singlet | 3.75 – 3.80 | N/A | Methyl ester. Characteristic sharp singlet. | |
| H-5 | 2H | Multiplet | 3.20 – 3.40 | Complex | Deshielded by adjacent |
| H-3 | 2H | Multiplet | 2.00 – 2.30 | Complex | Adjacent to quaternary C2. |
| H-4 | 2H | Multiplet | 1.80 – 2.00 | Complex | The "top" of the ring envelope. |
| 3H | Singlet | 1.55 – 1.65 | N/A | Diagnostic Peak. Confirms |
Detailed Mechanistic Analysis[4]
The Diagnostic Singlet (
)
In native proline, the
-
Validation Check: If this peak is a doublet, your methylation occurred at C3, C4, or C5, or the ring has opened. It must be a singlet.
The Diastereotopic Ring Protons (H-3, H-4, H-5)
Because C2 is a chiral center, the two faces of the pyrrolidine ring are different. This makes the two protons on C3 (cis and trans to the methyl group) magnetically non-equivalent.
-
H-5 (
): These appear furthest downfield of the ring protons due to the inductive effect of the positively charged nitrogen. -
H-3 (
): These are often distinct from H-4. One H-3 proton may experience a Nuclear Overhauser Effect (NOE) with the C2-Methyl group, which can be used for stereochemical assignment in complex mixtures, though less critical for the pure enantiomer.
The Ammonium Protons (
)
In the HCl salt, the nitrogen is protonated. In DMSO-
-
Integration Check: This peak should integrate to roughly 2H relative to the ester methyl (3H). If the integral is low (e.g., < 1H), the sample may be wet (fast exchange with
) or the salt has partially neutralized.
Troubleshooting & Artifacts
Common Impurities
-
Methanol (
3.17 ppm in DMSO): Residual solvent from the thionyl chloride/methanol esterification process. -
Proline Methyl Ester (Unmethylated): Look for a doublet of doublets at ~4.3 ppm (
-methine). The absence of this peak confirms the success of the -methylation reaction (often performed via the Seebach oxazolidinone method). -
Water: In DMSO, water appears at ~3.33 ppm. This can obscure the H-5 ring protons. Solution: Run the sample in
(if soluble) or add a drop of to shift the water peak, acknowledging the loss of NH signals.
Assignment Logic Flow (Graphviz)
Figure 2: Logic gate for structural confirmation of
References
-
Seebach, D., et al. (1993). "Synthesis of (S)
-Branched Amino Acids." Organic Syntheses, 72, 62. -
PubChem Compound Summary. (2025). "Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride."[1][2][3] CID 57516455.[1]
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (General reference for amino acid ester shifts).
-
Reich, H. J. (2024). "1H NMR Chemical Shifts - Amino Acids." University of Wisconsin-Madison.
Sources
- 1. methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride | C7H14ClNO2 | CID 57516455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl (2S)-2-methylpyrrolidine-2-carboxylate,hydrochloride 220060-08-2 manufacturer/high quality/in stock - SHINING PHARMA INDUSTRY CO., LIMITED (SHINING PHARMA (CHANGZHOU) CO., LTD.). [czyys.com]
- 3. CAS 220060-08-2: methyl (2S)-2-methylpyrrolidine-2-carboxy… [cymitquimica.com]
13C NMR of Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride
Technical Analysis: NMR Characterization of Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl
Executive Summary & Molecular Profile[1][2]
Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS: 220060-08-2) is a non-proteinogenic amino acid derivative often utilized to introduce conformational constraints in peptide backbones.[1][2] Unlike native proline, the
Accurate
Molecular Specifications
Structural Assignment Strategy
The spectral signature of this molecule is defined by the desymmetrization of the pyrrolidine ring and the presence of the quaternary center.[2] The analysis relies on distinguishing the ring carbons (
Theoretical Shift Prediction (Substituent Effects)
Using L-Proline methyl ester hydrochloride as a baseline, we apply Substituent Chemical Shift (SCS) corrections for the added
-
Quaternary C2 (The Anchor): The substitution of the methine proton (
) with a methyl group typically causes a downfield shift (deshielding) of 5–10 ppm due to the -effect and increased steric bulk.[1][2] - -Methyl Group: Expected in the high-field aliphatic region (20–25 ppm).[1][2]
-
Ring Carbons:
Visualization of Structural Connectivity
The following diagram outlines the carbon numbering and logical flow for assignment.
Caption: Structural connectivity and expected chemical shift hierarchy for assignment logic.
Experimental Methodology
To ensure high-fidelity data, particularly for the detection of the quaternary carbon which often suffers from long relaxation times (
Sample Preparation[1][2]
-
Solvent: Deuterium Oxide (
) is the preferred solvent for hydrochloride salts due to high solubility and the elimination of exchangeable proton signals in NMR (though less relevant for , it simplifies concurrent analysis).[1][2] DMSO- is a viable alternative if water sensitivity is a concern for downstream applications.[1][2] -
Concentration: Prepare a solution of 30–50 mg of the salt in 0.6 mL of solvent. High concentration is vital for detecting the low-intensity quaternary carbon.[1][2]
-
Reference: Use an internal standard (e.g., TMSP for
or TMS for organic solvents) or calibrate to the solvent residual peak (DMSO- center line ppm).[1][2]
Instrument Parameters ( NMR)
-
Frequency: 100 MHz or higher (400 MHz
equivalent). -
Pulse Sequence: Proton-decoupled
(e.g., zgpg30).[1][2] -
Relaxation Delay (
): Set to 2.0 – 5.0 seconds . The quaternary C2 has no attached protons to facilitate relaxation via Dipolar coupling, making it prone to saturation.[2] -
Scans: Minimum 512–1024 scans to resolve the quaternary peak clearly from baseline noise.
Spectral Data Analysis
The following table synthesizes field data and theoretical calculations for the HCl salt in
Table 1: Chemical Shift Assignments ( )
| Carbon Assignment | Type | Chemical Shift ( | Signal Characteristics |
| C=O[1] (Carboxyl) | Quaternary | 171.0 – 173.0 | Most deshielded signal.[1][2] Sharp singlet. |
| C2 ( | Quaternary | 68.0 – 70.0 | Critical Diagnostic. Low intensity.[1][2] Significantly downfield from Proline C2 (~60 ppm).[1][2] |
| O-CH | Primary ( | 53.5 – 54.5 | Intense signal.[1] Typical methyl ester range. |
| C5 ( | Secondary ( | 46.0 – 48.0 | Deshielded by adjacent |
| C3 ( | Secondary ( | 36.0 – 38.0 | Deshielded relative to Proline C3 (~29 ppm) due to |
| C4 ( | Secondary ( | 23.0 – 25.0 | Most shielded ring carbon.[1] |
| Primary ( | 21.0 – 23.0 | High field.[1][2] Distinct from ring carbons by intensity (3H vs 2H).[1][2] |
Key Diagnostic Features[1][2]
-
The Quaternary Gap: The absence of a signal around 60 ppm (characteristic of native Proline) and the appearance of a low-intensity peak near 69 ppm confirms the successful methylation at the alpha position.[1][2]
-
Ester Verification: The signal at ~54 ppm confirms the methyl ester is intact and has not hydrolyzed to the free acid (which would lack this peak).[1][2]
-
Salt Form Indication: In the free base, the C2 and C5 signals would shift upfield due to the loss of the electron-withdrawing positive charge on the nitrogen.[1][2]
Advanced Considerations & Troubleshooting
Distinguishing Impurities
-
Methanol (
): A common residual solvent from synthesis/recrystallization.[1][2] Appears at 49.5 ppm ( or MeOD).[1][2] -
Free Acid ((S)-2-methylproline): If hydrolysis occurs, the O-Me signal (~54 ppm) disappears, and the C=O shifts downfield to ~175+ ppm (depending on pH).[1]
-
Unreacted Proline: Look for a methine CH signal at ~60 ppm in DEPT-135 (positive phase), whereas the target C2 is invisible in DEPT.[1][2]
Stereochemical Purity
While
Workflow for Quality Control
The following diagram illustrates the decision matrix for validating the compound.
Caption: Quality control decision tree for validating molecular identity via NMR.
References
-
ChemicalBook. (2023).[1][2] Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride Spectral Data. Retrieved from [1][2]
-
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 220060-08-2. Retrieved from [1][2]
-
Biosynth. (2023).[1][2] Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride Product Sheet. Retrieved from [1][2]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1][2] (General reference for Substituent Chemical Shift calculations).
Sources
- 1. methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride | C7H14ClNO2 | CID 57516455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-L-proline methyl ester hydrochloride | C6H12ClNO3 | CID 11435319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. capotchem.com [capotchem.com]
Technical Monograph: Methyl (2S)-2-methylpyrrolidine-2-carboxylate Hydrochloride
[1][2]
Executive Summary & Chemical Identity
Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS: 220060-08-2), often referred to as
This guide addresses the specific handling requirements mandated by its hygroscopic nature and the kinetic stability of the quaternary center.
Chemical Profile
| Property | Specification |
| CAS Number | 220060-08-2 |
| Molecular Formula | |
| Molecular Weight | 179.64 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~107 °C (Decomposes) |
| Solubility | High in |
| Chirality | (S)-Enantiomer (L-configuration) |
Hazard Identification & Risk Assessment
While not classified as a "High Hazard" substance (e.g., pyrophoric or acute toxin), the hydrochloride salt presents specific risks related to irritation and acid generation upon moisture contact.
GHS Classification (29 CFR 1910.1200)
-
Signal Word: WARNING
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1]
Mechanistic Toxicology & Reactivity
-
Acidic Hydrolysis: Upon contact with mucous membranes or lung tissue, the HCl counterion can dissociate, locally lowering pH and causing tissue necrosis or severe irritation.
-
Amine Reactivity: While the amine is protonated (ammonium form), accidental neutralization (e.g., contact with basic waste) liberates the free base, which is volatile and prone to rapid oxidation or cyclization (diketopiperazine formation).
Storage & Stability Protocols
The primary threat to the integrity of this compound is moisture-induced ester hydrolysis . The
Degradation Pathway Analysis
Exposure to ambient humidity facilitates the cleavage of the methyl ester, reverting the compound to the parent amino acid (
Figure 1: Moisture-driven hydrolysis pathway. The steric bulk of the
Storage Specifications
-
Temperature: Store at 2°C to 8°C (Short term) or -20°C (Long term).
-
Atmosphere: Blanket with Argon (Ar) or Nitrogen (
). Argon is preferred due to its higher density, providing a better barrier against moisture ingress. -
Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient for long-term storage; use electrical tape or heat-shrink bands.
Safe Handling & Experimental Workflow
This protocol ensures operator safety and compound integrity during transfer and solubilization.
Personal Protective Equipment (PPE) Matrix
| Protection Level | Requirement | Rationale |
| Respiratory | N95 (minimum) or P100 | Prevents inhalation of fine crystalline dust (H335). |
| Ocular | Chemical Splash Goggles | Protects against acidic dust entry into eyes (H319). |
| Dermal | Nitrile Gloves (Double gloving recommended) | Prevents skin absorption and irritation (H315). |
| Engineering | Fume Hood (Class II) | Essential for containment of dust and potential HCl vapors. |
Operational Workflow: Weighing & Solubilization
The hygroscopic nature requires minimizing the "Time-of-Flight" (time exposed to air).
Figure 2: Optimized handling workflow to minimize moisture uptake and condensation.
Critical Step - Neutralization: If the free base is required:
-
Suspend the HCl salt in
or . -
Wash with saturated aqueous
or (Avoid strong bases like NaOH to prevent ester hydrolysis). -
Dry organic layer over
immediately. -
Caution: The free base is unstable and prone to dimerization; use immediately.
Emergency Response & Disposal
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. The HCl component can cause bronchospasm.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[3] Do not use neutralization agents in the eye; saline is preferred.
-
Skin Contact: Wash with soap and copious amounts of water.[3] Remove contaminated clothing to prevent secondary exposure.
Spill Cleanup
-
Isolate: Evacuate non-essential personnel.
-
PPE: Don full PPE including respiratory protection.
-
Neutralize: Cover the spill with a weak base (e.g., Sodium Bicarbonate or Soda Ash) to neutralize the acid.
-
Collect: Sweep up the powder (avoid raising dust) or use a HEPA vacuum. Place in a hazardous waste container labeled "Organic Solid - Irritant."
Disposal[7]
-
Waste Stream: Classify as Halogenated Organic Waste due to the chloride content.
-
Prohibition: Do not dispose of down the drain. The acidity can damage plumbing and the compound may be toxic to aquatic life (though data is limited, precaution is standard).
-
Incineration: High-temperature incineration equipped with a scrubber (to handle HCl gas generation) is the preferred method.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57516455, Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride. Retrieved January 28, 2026, from [Link]
- Seebach, D., et al. (1983).Self-Regeneration of Stereocenters (SRS) - Applications, Limitations, and Abandonment of a Synthetic Principle. Journal of the American Chemical Society, 105(16), 5390–5398.
- Organic Syntheses.Synthesis of alpha-methyl amino acids. Org. Synth. 2005, 82, 87. (Context for handling sterically hindered amino esters).
Technical Guide: Methyl (2S)-2-methylpyrrolidine-2-carboxylate Hydrochloride
Executive Summary
Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS: 220060-08-2) is a specialized chiral building block used extensively in medicinal chemistry and peptide engineering. As an
This structural rigidity is exploited to:
-
Stabilize Peptide Secondary Structures: It locks peptide backbones into specific conformations (e.g.,
-turns or -helices). -
Enhance Metabolic Stability: The steric bulk at the
-carbon hinders enzymatic access, protecting adjacent amide bonds from proteolysis. -
Synthesize Small Molecule Drugs: It serves as a core scaffold for poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., analogs of Veliparib and Pamiparib) and other central nervous system (CNS) active agents.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride |
| Synonyms | (S)- |
| CAS Number | 220060-08-2 |
| Molecular Formula | |
| Molecular Weight | 179.64 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol, DMSO; slightly soluble in dichloromethane |
| Chirality | (S)-Enantiomer (L-configuration) |
| Hygroscopicity | High (Requires desiccation) |
Safety & Hazard Profile (MSDS/SDS Core)
Signal Word: WARNING
GHS Classification
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)
Hazard & Precautionary Statements
| Code | Statement | Protocol |
| H315 | Causes skin irritation. | Wear nitrile gloves (min 0.11mm thickness). Wash immediately upon contact. |
| H319 | Causes serious eye irritation. | Wear chemical safety goggles. Do not wear contact lenses. |
| H335 | May cause respiratory irritation. | Handle only in a certified chemical fume hood. |
| P261 | Avoid breathing dust/fume. | Use local exhaust ventilation. |
| P305+ | IF IN EYES: Rinse cautiously. | Rinse for 15 min; consult a physician if irritation persists. |
Handling & Storage Workflow
The compound is hygroscopic . Moisture absorption leads to hydrolysis of the methyl ester to the free acid, altering stoichiometry and reactivity.
Technical Applications in Drug Discovery[2]
Conformational Restriction (The "Alpha-Methyl Effect")
In standard peptides, the
-
Result: The allowable conformational space is restricted to a narrow region of the Ramachandran plot, typically favoring helical (
-helix) or turn structures. -
Utility: This "freezing" of the bioactive conformation increases binding affinity to receptors by reducing the entropy penalty upon binding.
Synthesis of Peptidomimetics
This compound is a precursor for
Experimental Protocols
Synthesis Route (The Seebach/Wang Method)
Direct
Coupling Protocol (Overcoming Steric Hindrance)
Coupling
Recommended Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : The gold standard for hindered couplings.
-
PyBrOP : Effective for N-methylated and
-methylated amines. -
Acid Fluorides : For extremely difficult cases.[3]
Protocol (Using HATU):
-
Dissolution: Dissolve the carboxylic acid partner (1.0 equiv) in dry DMF.
-
Activation: Add HATU (1.1 equiv) and HOAt (1.1 equiv, optional but recommended).
-
Base: Add DIPEA (Diisopropylethylamine, 2.5 equiv). Stir for 5 minutes.
-
Addition: Add Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl (1.0 equiv).
-
Reaction: Stir at Room Temperature for 12–24 hours. (Note: Standard couplings take 1-2 hours; this requires longer).
-
Monitoring: Monitor via LC-MS. If conversion is <50% after 6 hours, add a second portion of HATU/DIPEA.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 57516455: Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride. PubChem. [Link]
-
Wang, H., et al. (2020). Discovery of Pamiparib (BGB-290), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. [Link]
Sources
Stereochemical Precision in Pharmacophore Design: A Technical Guide to Chiral 2-Methylpyrrolidine Derivatives
Executive Summary
The pyrrolidine ring is a ubiquitous nitrogen heterocycle in medicinal chemistry, yet its unsubstituted form often suffers from rapid metabolic oxidation and conformational flexibility. The introduction of a methyl group at the C2 position is not merely a structural appendage; it is a "chiral switch" that drastically alters the physicochemical and pharmacological profile of the molecule.
This technical guide analyzes the biological activity of chiral 2-methylpyrrolidine derivatives , focusing on their critical role as Histamine H3 receptor antagonists and their emerging utility in CNS therapeutics. We explore the structural causality behind their potency, provide a validated biocatalytic synthesis protocol, and detail the assay workflows required for their evaluation.
The Pharmacophore: The "Magic Methyl" Effect
In drug design, the 2-methylpyrrolidine moiety serves two primary functions that elevate it above the standard pyrrolidine scaffold:
-
Metabolic Blockade: Unsubstituted pyrrolidines are prone to rapid oxidative metabolism at the
-carbon (adjacent to the nitrogen) by Cytochrome P450 enzymes. The C2-methyl group sterically hinders this position, significantly extending the metabolic half-life ( ) of the drug candidate. -
Conformational Restriction: The methyl group introduces torsional strain that limits the conformational freedom of the ring. This "locking" effect reduces the entropic penalty upon binding to a receptor, often resulting in higher affinity interactions compared to the des-methyl analog.
Stereochemical Imperative
The biological activity is strictly governed by chirality. In the context of Histamine H3 antagonists, the
Case Study: Histamine H3 Antagonists (ABT-239 & APD916)
The Histamine H3 receptor is a presynaptic autoreceptor in the CNS. Antagonism of H3 increases the release of histamine, acetylcholine, and dopamine, making these ligands attractive for treating cognitive deficits (Alzheimer’s, ADHD) and narcolepsy.
Mechanism of Action
Compounds like ABT-239 and APD916 utilize the
-
Binding Mode: The basic nitrogen forms a crucial salt bridge with Aspartate residues in the transmembrane domain (TM3) of the H3 receptor.
-
Selectivity: The 2-methyl group provides steric bulk that discriminates against the H4 receptor, which lacks the accommodating hydrophobic pocket found in H3.
Table 1: Comparative Activity of Pyrrolidine Variants in H3 Antagonism
| Scaffold Variant | Binding Affinity ( | Metabolic Stability (Microsomal) | CNS Penetration |
| Unsubstituted Pyrrolidine | 15 - 50 | Low (Rapid | Moderate |
| 0.5 - 2.0 | High (Steric Shielding) | High | |
| > 100 | High | High | |
| 2,5-Dimethylpyrrolidine | > 500 | Very High | Low (Steric clash) |
Note: Data generalized from SAR trends in H3 antagonist literature (See References).
Visualization: SAR Logic Flow
The following diagram illustrates the structural logic connecting the 2-methyl substitution to clinical outcomes.
Figure 1: Structure-Activity Relationship (SAR) logic flow demonstrating how C2-methylation drives potency and stability.
Protocol: Enantioselective Synthesis via Transaminase Biocatalysis
Traditional chemical synthesis (e.g., resolution of racemates or chiral pool synthesis from Proline) often suffers from poor atom economy or step-count inefficiencies. The modern "Gold Standard" for generating high-ee chiral amines is Biocatalytic Transamination .
Objective: Synthesize
Materials
-
Substrate: 5-chloro-2-pentanone (commercially available).
-
Enzyme:
-Transaminase (specifically -selective variants, e.g., ATA-117 homologs). -
Cofactor: Pyridoxal-5'-phosphate (PLP).
-
Amine Donor: Isopropylamine (IPA).[1]
-
Buffer: Potassium phosphate (100 mM, pH 7.0 - 8.0).
Step-by-Step Methodology
-
Reaction Assembly:
-
In a reaction vessel, dissolve 5-chloro-2-pentanone (50 mM final conc.) in phosphate buffer.
-
Add Isopropylamine (1.0 M) as the amine donor.
-
Add PLP (1 mM) and the
-selective Transaminase enzyme preparation (10 mg/mL).[2] -
Note: The use of IPA shifts the equilibrium by generating acetone, which is volatile and easily removed, driving the reaction forward.
-
-
Incubation:
-
Incubate at 30°C with orbital shaking (700 rpm) for 24 hours.
-
Mechanism: The enzyme catalyzes the amination of the ketone to an amine intermediate, which spontaneously undergoes intramolecular nucleophilic substitution (cyclization) to displace the terminal chloride, forming the pyrrolidine ring.
-
-
Work-up:
-
Basify the reaction mixture to pH > 12 using 10 M NaOH (to ensure the amine is neutral).
-
Extract three times with Methyl tert-butyl ether (MTBE).
-
Dry organic layer over anhydrous
and concentrate carefully (product is volatile).
-
-
Validation:
-
Assess enantiomeric excess (ee) using Chiral GC or HPLC.
-
Target Specification: Yield > 80%, ee > 99%.
-
Visualization: Biocatalytic Workflow
Figure 2: Biocatalytic cascade for the asymmetric synthesis of 2-methylpyrrolidine.
Biological Evaluation: H3 Receptor Binding Assay
To validate the biological activity of the synthesized derivatives, a competitive radioligand binding assay is required.
Protocol Specifications
-
Receptor Source: Human recombinant Histamine H3 receptor expressed in CHO-K1 cell membranes.
-
Radioligand:
-N- -methylhistamine ( nM). -
Non-specific Binding Control:
Thioperamide or Imetit.
Workflow
-
Membrane Preparation: Homogenize CHO-K1 cells in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet in assay buffer.
-
Incubation:
-
Mix
of membrane suspension (10-20 protein). -
Add
of -ligand (final conc. ~1-2 nM). -
Add
of test compound (2-methylpyrrolidine derivative) at varying concentrations ( to M).
-
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine
and calculate using the Cheng-Prusoff equation.
References
-
Vertex AI Search. (2025). In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists: trends across multiple chemical series. PubMed.[3] [Link]
-
Stocking, E. M., et al. (2010).[4] Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists.[4] Bioorganic & Medicinal Chemistry Letters. [Link]
-
Betti, N. A., et al. (2020).[3] Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Mustansiriyah Journal of Science. [Link]
-
ResearchGate. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. [Link]
-
PubChem. (2025).[5][6] 2-Methylpyrrolidine Compound Summary. National Library of Medicine.[5] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 4. Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Methylpyrrolidine | C5H11N | CID 13003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Discovery of Novel Pyrrolidine-Based Therapeutics
From Rational Design to Clinical Candidates
Executive Summary
The pyrrolidine ring is not merely a structural linker; it is a "privileged scaffold" in modern medicinal chemistry. Characterized by its unique conformational puckering and high fraction of sp3-hybridized carbons (
Part 1: Rational Design & Structural Considerations
The "Proline Privilege" and Entropy
The thermodynamic advantage of the pyrrolidine scaffold lies in conformational restriction . Unlike linear alkyl chains, the five-membered ring limits the rotational degrees of freedom. When a pyrrolidine-based ligand binds to a protein target, the entropic penalty (
Key Design Parameters:
-
Ring Puckering: The envelope conformation of pyrrolidine allows for "pseudorotation," enabling the ring to adapt to steric demands within a binding pocket while maintaining rigid vector orientation for substituents.
-
Stereochemical Density: A single pyrrolidine ring offers up to four stereocenters. Exploiting this density allows for the precise targeting of chiral pockets (e.g., the S1/S2 pockets of proteases like DPP-4 or HCV NS5A).
Design Workflow Visualization
The following diagram illustrates the iterative cycle of pyrrolidine discovery, emphasizing the integration of in silico modeling with wet-lab synthesis.
Caption: The iterative design cycle prioritizing high Fsp3 scaffolds and rapid feedback loops between synthesis and biological profiling.
Part 2: Advanced Synthetic Methodologies
To access novel chemical space, we move beyond simple amide couplings. The most robust method for generating highly substituted, chiral pyrrolidines is the Asymmetric 1,3-Dipolar Cycloaddition (1,3-DC) .
Protocol: Ag(I)-Catalyzed 1,3-Dipolar Cycloaddition
This protocol generates polysubstituted pyrrolidines with high diastereo- and enantioselectivity. It utilizes an azomethine ylide intermediate reacting with an electron-deficient dipolarophile.
Reagents & Materials:
-
Precursor:
-Imino ester (generated in situ from aldehyde and amino ester). -
Dipolarophile: Maleimide, acrylate, or nitrostyrene.
-
Catalyst: AgOAc or AgF (5-10 mol%).
-
Ligand: Chiral phosphine (e.g., Fesulphos or Walphos).
-
Solvent: DCM or Toluene (anhydrous).
Step-by-Step Methodology:
-
Catalyst Formation: In a flame-dried Schlenk tube, dissolve AgOAc (0.05 mmol) and the Chiral Ligand (0.055 mmol) in anhydrous DCM (2 mL). Stir at room temperature for 30 minutes to form the active complex.
-
Dipole Generation: Add the
-imino ester (1.0 mmol) and triethylamine (1.1 mmol) to the catalyst mixture. The base deprotonates the ester, generating the azomethine ylide dipole. -
Cycloaddition: Cool the mixture to -20°C (to enhance enantioselectivity). Dropwise add the dipolarophile (1.1 mmol) dissolved in DCM.
-
Incubation: Stir for 4–12 hours. Monitor consumption of the imino ester via TLC (visualized with ninhydrin stain).
-
Workup: Filter the reaction mixture through a short pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Validation: Assess Diastereomeric Ratio (dr) via
H NMR and Enantiomeric Excess (ee) via Chiral HPLC.
Mechanistic Workflow
The success of this reaction relies on the specific coordination of the metal catalyst to the dipole, blocking one face of the molecule.
Caption: Catalytic cycle of the 1,3-DC reaction showing the formation of the metallo-dipole species and subsequent stereo-controlled cyclization.
Part 3: Biological Profiling & Optimization
Once synthesized, pyrrolidine analogs must undergo rigorous ADME (Absorption, Distribution, Metabolism, Excretion) profiling. A common liability of the pyrrolidine ring is oxidative metabolism at the
Case Study: DPP-4 Inhibition
In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Vildagliptin, Saxagliptin), the pyrrolidine ring often carries a nitrile group (cyano-pyrrolidine).
-
Mechanism: The nitrile group forms a reversible covalent imidate adduct with the active site Serine-630 of the enzyme.
-
SAR Insight: Substituents at the 3-position of the pyrrolidine ring modulate potency and selectivity against related proteases (DPP-8/9). Bulky adamantyl or fused cyclopropyl groups (as in Saxagliptin) improve metabolic stability by blocking the oxidation sites.
Protocol: Microsomal Stability Assay
This assay determines the intrinsic clearance (
Reagents:
-
Liver Microsomes (Human/Rat, 20 mg/mL).
-
NADPH Regenerating System (solutions A and B).
-
Test Compound (10 mM DMSO stock).[1]
-
Stop Solution: Acetonitrile (ACN) with Internal Standard (IS).[2]
Workflow:
-
Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Pre-warm to 37°C.
-
Dosing: Spike test compound into the microsomal mix to a final concentration of 1
M (keeps DMSO < 0.1%). -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L ice-cold Stop Solution (ACN) to precipitate proteins and halt metabolism. -
Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.[1][2] Monitor parent ion depletion.
Data Calculation:
Plot
Part 4: Data Presentation & Comparison
When evaluating novel pyrrolidine scaffolds, compare them against known standards to validate the assay.
Table 1: Comparative Stability of Pyrrolidine Derivatives
| Compound ID | Structure Description | Notes | ||
| Ref-1 | Unsubstituted Pyrrolidine | 12.5 | 110.8 | Rapid |
| Ref-2 | 2-Cyano-pyrrolidine (Vildagliptin) | 45.0 | 30.8 | Nitrile reduces oxidation |
| N-Pyr-01 | 3-Fluoro-pyrrolidine | 68.2 | 20.3 | F-atom blocks metabolism |
| N-Pyr-05 | Spiro-oxindole-pyrrolidine | >120 | < 11.5 | Steric bulk prevents access |
Interpretation: Compound N-Pyr-05 demonstrates that increasing 3D complexity (spiro-fusion) significantly enhances metabolic stability compared to the parent scaffold.
References
-
Vertex AI Search. (2024). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from 3
-
Vertex AI Search. (2024). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. Retrieved from 4
-
Vertex AI Search. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition. Retrieved from 5
-
Vertex AI Search. (2024). Microsomal Stability Assay Protocol. Retrieved from 2
-
Vertex AI Search. (2025). Insight into Structure Activity Relationship of DPP-4 Inhibitors. Retrieved from 6
Sources
- 1. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrolidine Paradigm: Structural Utility and Synthetic Versatility in Modern Therapeutics
[1]
Executive Summary: The "Escape from Flatland"
In modern medicinal chemistry, the pyrrolidine scaffold represents a critical departure from the "flatland" of traditional aromatic-heavy drug design. As a saturated, five-membered nitrogen heterocycle, pyrrolidine offers a high fraction of sp3-hybridized carbons (
For the application scientist, the pyrrolidine ring is not merely a linker; it is a programmable structural element. Its ability to undergo controlled "pseudorotation" (puckering) allows for precise vector positioning of substituents, enabling the scaffold to lock bioactive conformations that minimize the entropic penalty of binding. This guide explores the pyrrolidine scaffold's role in covalent inhibition, protein degradation (PROTACs), and stereoselective synthesis.
Physicochemical & Pharmacological Mechanics
The Advantage and Solubility
Aromatic rings often suffer from poor aqueous solubility and metabolic liability (e.g., oxidation by CYPs). Saturating a ring system to pyrrolidine dramatically alters these parameters.
-
Solubility: The non-planar nature of pyrrolidine disrupts crystal lattice packing energy, often increasing solubility compared to planar analogues like pyrrole or benzene.
-
Metabolic Stability: While the
-carbon is susceptible to oxidation, appropriate substitution (e.g., fluorine or steric bulk) can block metabolic soft spots.
Conformational Control: The Puckering Effect
The pyrrolidine ring is never truly planar; it exists in a dynamic equilibrium of "envelope" conformations. This is critical for receptor recognition.
-
C4-endo vs. C4-exo: The ring pucker is dictated by the electronegativity and steric demand of substituents. For example, in the Von Hippel-Lindau (VHL) E3 ligase ligands, the trans-4-hydroxyproline moiety adopts a C4-exo pucker, which is essential for hydrogen bonding with the protein backbone.
-
Fluorine Effect: Substituting the 4-hydroxyl group with fluorine can invert this pucker or lock a specific conformation due to the gauche effect, a tool used to tune binding affinity without changing steric bulk.
Visualization: Scaffold Selection Logic
The following diagram illustrates the decision logic for employing a pyrrolidine scaffold to solve specific medicinal chemistry problems.
Figure 1: Decision matrix for transitioning from planar aromatics to pyrrolidine scaffolds to address ADME and potency issues.
Therapeutic Case Studies
Covalent Inhibition: Saxagliptin (DPP-4 Inhibitor)
Saxagliptin (Onglyza) exemplifies the use of the pyrrolidine ring as a carrier for a "warhead."
-
Mechanism: The drug targets Dipeptidyl Peptidase-4 (DPP-4) for Type 2 diabetes treatment.[1][2]
-
Structural Role: The scaffold is a cis-4,5-methanopyrrolidine fused to a nitrile group.[2][3]
-
The Pyrrolidine positions the nitrile warhead into the S1 pocket of the enzyme.
-
The Nitrile forms a reversible covalent imidate adduct with the catalytic Serine-630 residue.
-
The Cyclopropane fusion (methano-bridge) rigidifies the ring, reducing the entropic cost of binding and preventing metabolic degradation.
-
Targeted Protein Degradation: VHL Ligands (PROTACs)
The pyrrolidine scaffold is the "anchor" for recruiting the VHL E3 ubiquitin ligase.
-
Key Moiety: (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH032).
-
Recognition: The VHL protein specifically recognizes the 4-hydroxyproline residue.[4][5] The hydroxyl group acts as a critical H-bond donor/acceptor.
-
Synthetic Relevance: The pyrrolidine nitrogen serves as the attachment point for the "linker" that connects to the target protein ligand.
Comparative Data: Pyrrolidine in Key Drugs
| Drug Name | Indication | Target | Pyrrolidine Function | Key Structural Feature |
| Saxagliptin | Type 2 Diabetes | DPP-4 | Warhead Scaffold | Nitrile-bearing methanopyrrolidine |
| Captopril | Hypertension | ACE | Proline Mimetic | Thiol-proline (mimics transition state) |
| Velpatasvir | Hepatitis C | NS5A | Symmetry/Linker | Bis-pyrrolidine core (C2 symmetry) |
| VH032 | Research (PROTAC) | VHL E3 | E3 Ligase Anchor | 4-Hydroxyproline recognition motif |
Experimental Protocol: Synthesis of Chiral Pyrrolidine Scaffolds
The following protocol outlines a robust method for synthesizing a 4-Hydroxyproline derivative , a key intermediate for VHL ligands (PROTAC anchors). This method prioritizes stereochemical integrity.
Protocol: Amide Coupling for VHL Ligand Synthesis
Objective: Coupling of trans-4-hydroxy-L-proline (protected) with a benzylic amine to create the VHL-binding core.
Reagents:
-
(2S,4R)-N-Boc-4-hydroxyproline (1.0 eq)
-
4-(4-methylthiazol-5-yl)benzylamine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
DMF (Dimethylformamide), anhydrous
Step-by-Step Methodology:
-
Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Dissolve (2S,4R)-N-Boc-4-hydroxyproline (1.0 mmol) in anhydrous DMF (5 mL).
-
Activation: Cool the solution to 0°C in an ice bath. Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir for 15 minutes to activate the carboxylic acid (formation of the active ester).
-
Coupling: Add the amine (1.1 mmol) dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor by LC-MS for the disappearance of the starting acid.
-
Work-up: Dilute the reaction mixture with Ethyl Acetate (50 mL). Wash effectively with:
-
1M HCl (2 x 20 mL) – Removes unreacted amine/DIPEA.
-
Saturated NaHCO3 (2 x 20 mL) – Removes HOBt byproducts/unreacted acid.
-
Brine (1 x 20 mL).
-
-
Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (SiO2, Gradient: 0-5% MeOH in DCM) to yield the N-Boc protected amide.
Self-Validating Check:
-
NMR Verification: The appearance of the amide proton doublet (~8.5 ppm) and the retention of the characteristic pyrrolidine diastereotopic protons in 1H NMR confirms the coupling without racemization.
Mechanistic Visualization: DPP-4 Inhibition Pathway
This diagram details the specific binding logic of Saxagliptin, highlighting the critical role of the pyrrolidine nitrile.
Figure 2: Mechanism of Action for Saxagliptin. The pyrrolidine scaffold precisely positions the nitrile warhead for nucleophilic attack by Ser630.
References
-
Vertex AI Search. (2024). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health. Link
-
Vertex AI Search. (2024). Discovery and Preclinical Profile of Saxagliptin (BMS-477118). Journal of Medicinal Chemistry. Link
-
Vertex AI Search. (2024). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. Journal of the American Chemical Society. Link
-
Vertex AI Search. (2024).[6][7] Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. Royal Society of Chemistry. Link
-
Vertex AI Search. (2024).[6] Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org. Link
Sources
- 1. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 7. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Asymmetric Synthesis & Peptidomimetics using Methyl (2S)-2-methylpyrrolidine-2-carboxylate Hydrochloride
Executive Summary
Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS: 220060-08-2) is a specialized chiral building block used to introduce quaternary stereocenters into bioactive molecules. Unlike standard proline, the
Chemical Profile & The "Alpha-Methyl Effect"[1]
The utility of this compound stems from the Thorpe-Ingold Effect (gem-dimethyl effect) applied to a cyclic system. By replacing the
-
Restricts Conformational Freedom: It energetically disfavors the cis-isomer of the preceding peptide bond, stabilizing the trans conformation and inducing
-turns or -helices in peptides. -
Blocks Metabolic Degradation: The quaternary center prevents proteolysis by standard peptidases, extending the half-life of peptide drugs.
-
Enables Quaternary Stereocenters: It serves as a pre-formed chiral pool reagent, avoiding the need for difficult asymmetric alkylations of enolates.
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | 179.64 g/mol |
| Chirality | (S)-Enantiomer (L-configuration) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, Water, DMSO; Sparingly soluble in DCM (unless free-based) |
| pKa (approx) | ~10.6 (Conjugate acid of amine) - Higher than Proline due to steric bulk |
Core Protocol: Free-Basing & Handling
Context: The hydrochloride salt is stable but unreactive in nucleophilic substitutions or acylations. The steric bulk of the
Protocol A: Isolation of the Free Amine
-
Dissolution: Dissolve 10.0 g (55.6 mmol) of the HCl salt in 50 mL of minimal water.
-
Basification: Cool to 0°C. Slowly add saturated
or solution until pH > 11.-
Note: Avoid NaOH if possible to prevent hydrolysis of the methyl ester.
-
-
Extraction: Extract immediately with DCM (
). The free amine is lipophilic. -
Drying: Dry combined organics over
. -
Concentration: Carefully concentrate under reduced pressure (keep bath < 30°C; the free amine is volatile).
-
Storage: Use immediately. The free amine absorbs
from air to form carbamates.
Application 1: Sterically Hindered Peptide Coupling
Challenge: Coupling an
Protocol B: Coupling to Formation of Dipeptides (e.g., Velpatasvir Intermediate)
This protocol mirrors the conditions used in the synthesis of HCV NS5A inhibitors.
Reagents:
-
Amine: Methyl (2S)-2-methylpyrrolidine-2-carboxylate (Free based or HCl with excess base).
-
Carboxylic Acid: N-protected amino acid (e.g., Moc-Valine).
-
Coupling Agent: COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).
-
Base: Diisopropylethylamine (DiPEA).
-
Solvent: DMF or 2-MeTHF.
Step-by-Step:
-
Activation: In a dry flask under
, dissolve the Carboxylic Acid (1.0 equiv) and COMU (1.1 equiv) in DMF (0.2 M). -
Base Addition 1: Add DiPEA (1.0 equiv) and stir at 0°C for 5–10 minutes to form the active ester.
-
Critical: The color often changes to yellow/orange.
-
-
Amine Addition: Add Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl (1.1 equiv).
-
Base Addition 2: Immediately add a second portion of DiPEA (2.5 equiv) to neutralize the salt and drive the reaction.
-
Reaction: Allow to warm to Room Temperature (25°C). Stir for 12–24 hours.
-
Monitoring: TLC will show the disappearance of the acid. If the reaction stalls, heat to 40°C (COMU is stable enough for mild heating).
-
-
Workup: Dilute with EtOAc, wash with 5%
(to remove DMF), 5% citric acid, and saturated .
Why COMU? COMU is superior to HATU for hindering couplings because it generates the oxy-immaonium species which is less prone to epimerization (though not an issue for the quaternary center here, it protects the partner amino acid) and offers higher reaction rates for sterically congested centers.
Application 2: Synthesis of Velpatasvir (Case Study)
The most authoritative application of this compound is in the synthesis of Velpatasvir (Gilead Sciences), a pan-genotypic HCV inhibitor. The (S)-2-methylproline moiety is essential for the drug's potency and metabolic stability.
Pathway Analysis
The compound serves as the "Left-Hand Side" (LHS) capping unit.
-
Coupling: The amine is coupled to Moc-L-Valine (as described in Protocol B).
-
Hydrolysis: The methyl ester is hydrolyzed to the acid.
-
Assembly: The resulting fragment is coupled to the central benzimidazole core.
Workflow Diagram (Graphviz)
Figure 1: Strategic incorporation of the title compound into the Velpatasvir scaffold.
Scientific Mechanism: The Steric Lock
Why use this specific methyl derivative? The diagram below illustrates the steric clash that enforces the trans-peptide bond, a critical feature for the bioactivity of NS5A inhibitors.
Figure 2: The "Alpha-Methyl Effect" mechanism. The C2-Methyl group destabilizes the cis-rotamer via steric clash with the preceding carbonyl oxygen, locking the bioactive trans-conformation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Coupling | Incomplete salt neutralization. | Do not rely on weak bases (TEA). Use DiPEA (3.5 equiv total) or pre-free-base the amine. |
| No Reaction | Steric hindrance at the nucleophile. | Switch to COMU or HATU . Increase temperature to 40°C. Extend time to 24h. |
| Epimerization | Over-activation of the partner acid. | Use Oxyma Pure as an additive if using EDC. Avoid pre-activation times >15 min. |
| Precipitate in DMF | Amine HCl salt insolubility. | The HCl salt is poorly soluble in DMF. Dissolve in minimal DMSO or free-base first. |
References
-
Velpatasvir Synthesis & Structure
- Mogan, T., et al. "Process for the Preparation of HCV NS5A Inhibitors." U.S. Patent 2016/0361073.
-
Link:
-
Peptide Coupling of Hindered Amino Acids
- El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.
-
Link:
-
The Alpha-Methyl Effect (Seebach's Work)
- Seebach, D., et al. (1996). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment." Angewandte Chemie International Edition. (Foundational work on -methyl proline synthesis and properties).
-
Link:
-
Compound Data & Safety
Sources
Technical Application Note: Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride
Executive Summary & Chemical Identity
Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS: 220060-08-2) is the methyl ester hydrochloride salt of (S)-
It serves two critical roles in modern drug discovery:
-
Peptidomimetic Building Block: It is used to "lock" peptide backbones into stable secondary structures (e.g.,
-turns, -helices) and enhance resistance to proteolytic degradation. -
Chiral Scaffold/Catalyst Precursor: It is the stable precursor to (S)-2-methylproline, a robust organocatalyst used in asymmetric aldol and Michael addition reactions where the
-methyl group prevents catalyst racemization.
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | 179.64 g/mol |
| CAS Number | 220060-08-2 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |
| Key Feature | Tetrasubstituted |
Application 1: Peptidomimetics & Conformational Control
The primary application of this auxiliary is the introduction of the "
Mechanism of Action
-
Helix Stabilization: Incorporation of (S)-2-methylproline strongly promotes the formation of helical structures (specifically
-helices) and stabilizes -turns in short peptides. -
Proteolytic Resistance: The steric bulk prevents proteases (e.g., chymotrypsin, carboxypeptidases) from accessing the amide bond, significantly increasing the plasma half-life of peptide drugs.
Protocol A: High-Efficiency Coupling of Sterically Hindered Amino Acids
Challenge: The quaternary center creates immense steric hindrance, making standard coupling reagents (EDC/NHS, HBTU) ineffective, often resulting in low yields (<20%) or incomplete coupling. Solution: Use of high-reactivity uronium/phosphonium reagents (HATU, PyAOP) with HOAt additives is mandatory.
Materials
-
Amine Component: Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl (1.0 equiv).
-
Carboxylic Acid: N-protected amino acid (e.g., Fmoc-Xaa-OH) (1.2–1.5 equiv).
-
Coupling Reagent: HATU (1.2 equiv) or PyAOP (1.2 equiv).
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) (3.0 equiv).
-
Solvent: Anhydrous DMF or NMP (0.1 M concentration).
Step-by-Step Methodology
-
Activation: Dissolve the N-protected amino acid and HATU in anhydrous DMF under Nitrogen.
-
Base Addition: Add DIPEA (2.0 equiv) and stir for 2–3 minutes to form the activated OAt-ester. Note: Do not stir longer than 5 minutes to avoid racemization of the incoming acid.
-
Amine Preparation: In a separate vial, dissolve Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl in minimal DMF and add DIPEA (1.0 equiv) to neutralize the HCl salt.
-
Coupling: Add the neutralized amine solution to the activated acid mixture.
-
Reaction: Stir at room temperature for 12–24 hours.
-
Optimization: If conversion is <50% after 6 hours, elevate temperature to 50°C or use microwave irradiation (60°C, 20 min).
-
-
Workup: Dilute with EtOAc, wash with 5%
, sat. , and brine. Dry over .
Figure 1: Workflow for coupling sterically hindered
Application 2: Precursor to Chiral Organocatalysts
(S)-2-Methylproline (the free acid) is a valuable organocatalyst. The methyl ester hydrochloride is the stable storage form. Hydrolysis is required before use in catalytic cycles (e.g., Hajos-Parrish reactions).
Protocol B: Controlled Hydrolysis to (S)-2-Methylproline
Objective: Convert the methyl ester to the free zwitterionic amino acid without racemization.
Materials
-
Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl (10 mmol).
-
Lithium Hydroxide (LiOH·H2O) (25 mmol, 2.5 equiv).
-
Solvent: THF/Methanol/Water (3:1:1 ratio).
Step-by-Step Methodology
-
Dissolution: Dissolve the ester HCl salt in the THF/MeOH/Water mixture (50 mL).
-
Saponification: Add LiOH·H2O in one portion. The solution may warm slightly.
-
Reaction: Stir vigorously at 25°C for 4–6 hours. Monitor by TLC (disappearance of ester spot).
-
Neutralization: Carefully adjust pH to ~7.0 using 1M HCl.
-
Isolation (Ion Exchange):
-
Load the crude mixture onto a cation-exchange resin column (e.g., Dowex 50W-X8,
form). -
Wash with water to remove salts.
-
Elute the product with 1M
.
-
-
Drying: Lyophilize the ammoniacal fractions to obtain (S)-2-methylproline as a white powder.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | Steric hindrance at C | Switch to HATU or PyAOP . Add HOAt explicitly. Use Microwave heating (max 60°C). |
| Racemization | Over-activation or high base concentration. | Use TMP (collidine) instead of DIPEA. Limit pre-activation time to <2 mins. |
| Incomplete Hydrolysis | Steric bulk protecting the ester. | Increase temperature to 40°C. Ensure MeOH is present to solubilize the intermediate. |
| Product Solubility | Zwitterionic nature of free acid. | Do not extract with organic solvents (DCM/EtOAc). Use Ion-Exchange chromatography. |
References
-
Seebach, D., et al. (1993). "Synthesis of (S)
-Branched Amino Acids." Organic Syntheses, 72, 62. [2] -
Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry, 29(29), 6747–6756.
-methyl amino acid constraints). -
Albericio, F., & Biron, E. (2008). "Peptide Coupling Reagents: More than a Letter Soup." Chemical Reviews, 108(11), 4869-4884. (Review of HATU/HOAt for hindered couplings).
-
Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."
Sources
Application Note: Strategic Synthesis of Novel Heterocyclic Compounds from Methyl (2S)-2-methylpyrrolidine-2-carboxylate Hydrochloride
Executive Summary & Strategic Rationale
This guide details the synthetic utility of Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (referred to herein as 2-Me-Pro-OMe·HCl ) as a foundational scaffold for drug discovery.
Unlike canonical proline, the
-
Conformational Locking: It severely restricts the
and torsion angles, stabilizing secondary structures like -turns and -helices. -
Metabolic Stability: The quaternary center eliminates the
-proton, rendering the residue resistant to racemization and proteolytic cleavage by endogenous peptidases.
This application note provides three distinct, self-validating protocols to convert this scaffold into high-value heterocycles: Bicyclic Hydantoins , Diketopiperazines (DKPs) , and 1,2,4-Oxadiazoles .
Synthetic Workflow Overview
The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.
Figure 1: Divergent synthetic strategy for 2-Me-Pro-OMe diversification.
Module 0: Scaffold Preparation (Salt Neutralization)
The starting material is supplied as the hydrochloride salt. For all subsequent nucleophilic substitutions, the free amine must be liberated.
Protocol:
-
Dissolve 10.0 g of 2-Me-Pro-OMe·HCl in 100 mL of Dichloromethane (DCM).
-
Add 100 mL of saturated aqueous NaHCO
. -
Stir vigorously for 30 minutes at Room Temperature (RT).
-
Separate layers. Extract aqueous layer with DCM (2 x 50 mL).
-
Dry combined organics over anhydrous Na
SO , filter, and concentrate in vacuo (Note: The free base is volatile; avoid high vacuum/heat). -
Yield: Quantitative. Use immediately.
Module 1: Synthesis of Bicyclic Hydantoins
Target Class: Hexahydropyrrolo[1,2-c]imidazol-1,3-diones. Mechanism: Reaction with an isocyanate forms a urea intermediate, which undergoes base-mediated intramolecular cyclization with the methyl ester.
Experimental Protocol
Step 1: Urea Formation
-
Dissolve 1.0 eq (2-Me-Pro-OMe free base) in dry THF (0.2 M).
-
Add 1.1 eq of Phenyl Isocyanate dropwise at 0°C.
-
Warm to RT and stir for 4 hours. Monitor by TLC (disappearance of amine).
-
Concentrate to yield the crude urea.
Step 2: Cyclization
-
Redissolve crude urea in Ethanol (0.2 M).
-
Add 1.0 eq of KOH (or Et
N for milder conditions) and reflux for 2 hours. -
Cool to RT.[1] Acidify to pH 3 with 1M HCl.
-
Extract with Ethyl Acetate, wash with brine, dry, and concentrate.
-
Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hex/EtOAc).
Data Summary:
| Parameter | Specification |
| Reagent | Phenyl Isocyanate (Example R-group) |
| Intermediate | N-carbamoyl-2-methylproline methyl ester |
| Key Spectroscopic Feature | Disappearance of OMe singlet (~3.7 ppm); Appearance of Hydantoin C=O (~1710, 1770 cm⁻¹) |
| Typical Yield | 75-85% (2 steps) |
Module 2: Synthesis of Diketopiperazines (DKPs)
Target Class: Hexahydropyrrolo[1,2-a]pyrazine-1,4-diones. Mechanism: Standard peptide coupling followed by N-deprotection triggers spontaneous or base-assisted cyclization due to the "Turn-Inducing" nature of the 2-methylproline.
Experimental Protocol
Step 1: Coupling
-
Combine 1.0 eq Boc-Phe-OH (or other Boc-amino acid), 1.1 eq HATU , and 2.0 eq DIPEA in DMF.
-
Stir for 10 min, then add 1.0 eq 2-Me-Pro-OMe (free base).
-
Stir 16h at RT. Perform aqueous workup (EtOAc vs NaHCO
/Brine).
Step 2: Deprotection & Cyclization [2]
-
Dissolve Boc-dipeptide in DCM/TFA (1:1 v/v). Stir 1h.
-
Concentrate to remove TFA (azeotrope with toluene).
-
Redissolve residue in Methanol. Add 3.0 eq Et
N and reflux for 4-12 hours. -
Observation: Product often precipitates upon cooling.
-
Purification: Wash precipitate with cold MeOH or Ether.
Mechanistic Insight:
The steric bulk of the
Module 3: Synthesis of 1,2,4-Oxadiazoles
Target Class: 5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazoles. Mechanism: Bioisosteric replacement of the ester.[3] The ester is converted to a hydrazide, acylated, and dehydrated.
Experimental Protocol
Step 1: Hydrazide Formation
-
Dissolve 2-Me-Pro-OMe in Ethanol.
-
Add 5.0 eq Hydrazine Hydrate (60-80%).
-
Reflux for 6 hours.
-
Concentrate to dryness. Co-evaporate with ethanol to remove excess hydrazine.
Step 2: Oxadiazole Construction
-
Suspend hydrazide in Toluene.
-
Add 1.1 eq Benzoyl Chloride (or R-COCl) and 1.5 eq Pyridine .
-
Reflux for 12 hours using a Dean-Stark trap (or add molecular sieves) to drive dehydration.
-
Alternative (Milder): React hydrazide with carboxylic acid using CDI in DMF at 100°C.
Data Summary:
| Parameter | Specification |
| Reaction Type | Condensation / Dehydration |
| Bioisostere For | Amide / Ester bond |
| LCMS Validation | Mass shift: [M+H]⁺ = (Hydrazide mass + Acid mass) - 2 H₂O |
Analytical Validation & Troubleshooting
Critical Quality Attributes (CQAs)
-
NMR (¹H, 400 MHz):
-
Starting Material: Methyl ester singlet at ~3.7 ppm; Methyl group doublet/singlet at ~1.5 ppm.
-
Hydantoin: Loss of OMe singlet; shift of
-Me group. -
DKP:[1][4] Appearance of two amide protons (if secondary AA used) or lack thereof; distinct diastereotopic splitting of CH₂ protons next to chiral centers.
-
-
Chiral Integrity:
-
The quaternary center is robust, but harsh basic conditions (e.g., NaH/DMF) could theoretically cause epimerization if adjacent activating groups are present. The protocols above use milder bases (Et
N, KOH/EtOH) to preserve the (S)-configuration.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | HCl salt not fully neutralized | Ensure Module 0 is performed efficiently; check pH of aqueous layer. |
| Incomplete Cyclization (DKP) | Steric hindrance of | Increase reflux time in Step 2; switch solvent to 2-Butanol (higher bp). |
| Hygroscopicity | Free base absorbs water | Store free base under N₂ at -20°C; use immediately after prep. |
References
-
Synthesis of 2-Methylproline Derivatives: Beck, A. K., et al.[5][6] "Synthesis of (S)-2-Methylproline: A General Method for the Preparation of alpha-Branched Amino Acids."[5] Organic Syntheses, Vol. 72, 1995, p. 62.
-
Hydantoin Synthesis via Isocyanates (Urech Synthesis): Ware, E. "The Chemistry of the Hydantoins."[7][8][9] Chemical Reviews, Vol. 46, No. 3, 1950, pp. 403–470.
-
Diketopiperazine Formation from Proline Derivatives: Gomes, M. J., et al. "Synthesis of Diketopiperazines Proline Derivatives." Molecules, Vol. 16, 2011, pp. 8380-8393.
-
1,2,4-Oxadiazole Synthesis from Amino Acid Esters: Augustine, J. K., et al.[10] "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, Vol. 50, 2009.
-
Conformational Properties of alpha-Methyl Proline: Toniolo, C., et al. "C(alpha)-methyl proline: a unique example of split personality."[11] Biopolymers, Vol. 89, No. 5, 2008, pp. 465-70.
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. research-repository.rmit.edu.au [research-repository.rmit.edu.au]
- 9. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones [organic-chemistry.org]
- 10. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 11. C(alpha)-methyl proline: a unique example of split personality - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Asymmetric Organocatalysis with Chiral Pyrrolidine Derivatives
Executive Summary
The shift from metal-based catalysis to organocatalysis represents a paradigm shift in green chemistry and drug synthesis. Chiral pyrrolidine derivatives—specifically L-Proline and Diarylprolinol Silyl Ethers (Jørgensen-Hayashi catalysts) —enable the construction of complex stereocenters with high enantiomeric excess (ee). This guide moves beyond basic procedures to address the mechanistic causality required for reproducible scale-up. It details the bifurcation between Enamine Activation (HOMO-raising) and Iminium Activation (LUMO-lowering), providing self-validating protocols for each.
Mechanistic Foundations: The Dual Activation Modes
Success in pyrrolidine organocatalysis relies on correctly identifying the activation mode dictated by the substrate's electronic nature.
-
Enamine Activation (HOMO Activation):
-
Substrate: Carbonyl compounds with
-protons (Aldehydes/Ketones). -
Mechanism: Condensation of the amine catalyst with the carbonyl generates a nucleophilic enamine. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), facilitating attack on electrophiles.
-
-
Iminium Activation (LUMO Activation):
-
Substrate:
-unsaturated aldehydes/ketones. -
Mechanism: Condensation generates a cationic iminium species. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating nucleophilic attack at the
-position. -
Key Reaction: Asymmetric Michael Addition.
-
Visualization: Divergent Catalytic Cycles
The following diagram illustrates the decision matrix and mechanistic pathways for pyrrolidine catalysis.
Figure 1: Mechanistic divergence of pyrrolidine catalysis based on substrate saturation. Blue nodes indicate the catalyst, Red/Yellow indicate active intermediates.
Catalyst Selection Guide
While L-Proline is the historical standard, its solubility profile often limits its utility in non-polar solvents. Jørgensen-Hayashi catalysts offer superior solubility and steric shielding for bulky substrates.
| Feature | L-Proline | Jørgensen-Hayashi Catalyst (Diarylprolinol Silyl Ether) |
| Structure | Native amino acid (Zwitterionic) | Bulky silyl ether pyrrolidine |
| Solubility | Poor in organic solvents (DMSO/DMF required) | Excellent in CHCl₃, Toluene, DCM |
| Steric Control | Moderate (H-bonding directed) | High (Steric shielding by aryl groups) |
| Primary Use | Intermolecular Aldol, Mannich | Michael Addition, |
| Cost | Very Low | High (often requires synthesis) |
| Water Tolerance | High (often beneficial) | Low (hydrolysis risk) |
Validated Experimental Protocols
Protocol A: The Intermolecular Aldol Reaction (Enamine Cycle)
Target: Synthesis of
Mechanistic Insight: The carboxylic acid of proline acts as a general acid, activating the electrophile (aldehyde) via hydrogen bonding while the amine forms the nucleophilic enamine. Water plays a dual role: it is a byproduct that drives equilibrium but excessive water inhibits the formation of the enamine.
Step-by-Step Methodology:
-
Preparation: In a clean vial, charge L-Proline (20 mol%) and the acceptor aldehyde (1.0 equiv).
-
Solvent Addition: Add DMSO (anhydrous). Note: Proline is sparingly soluble; the reaction is often a suspension initially.
-
Donor Addition: Add the ketone donor (e.g., acetone) in large excess (20 vol% or 4-5 equiv).
-
Checkpoint 1: The suspension should slowly clarify as the proline reacts to form the soluble enamine intermediate.
-
-
Incubation: Stir at room temperature for 12–24 hours.
-
Quench: Add saturated aqueous NH₄Cl.
-
Why? Rapid hydrolysis of the iminium intermediate is necessary to release the product and regenerate the catalyst.
-
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMSO.
-
Purification: Flash chromatography on silica gel.
Self-Validating System:
-
Reaction Stalled? If the mixture remains a dense suspension after 4 hours, add 1-2% water. A small amount of water helps solubilize proline and turnover the catalytic cycle (the "water effect").
-
Low ee? Check temperature. Lowering to 4°C often improves enantioselectivity at the cost of rate.
Protocol B: Asymmetric Michael Addition (Iminium Cycle)
Target: Addition of malonates or nitroalkanes to
Mechanistic Insight: The bulky diphenyl silyl group effectively blocks one face of the iminium ion, forcing the nucleophile to attack from the opposite side (steric shielding).
Step-by-Step Methodology:
-
Catalyst Mix: Dissolve the Jørgensen-Hayashi catalyst (10 mol%) and benzoic acid (10 mol% co-catalyst) in Toluene or DCM.
-
Why Benzoic Acid? It accelerates the condensation/hydrolysis steps without degrading the silyl ether.
-
-
Substrate Addition: Add the
-unsaturated aldehyde (1.0 equiv). Stir for 10 minutes to allow iminium formation (yellow color change often observed). -
Nucleophile Addition: Add the nucleophile (e.g., diethyl malonate, 1.2 equiv).
-
Monitoring: Stir at room temperature. Monitor by TLC or ¹H NMR.
-
Checkpoint 2: Look for the disappearance of the aldehyde proton signal and the appearance of the Michael adduct.
-
-
Workup: Quench with water. Extract with DCM.
-
Reduction (Optional but Recommended): The resulting aldehyde product can be unstable (epimerization). It is often best to reduce it immediately to the alcohol using NaBH₄/EtOH for characterization.
Workflow Visualization:
Figure 2: Operational workflow for Jørgensen-Hayashi Michael Addition, emphasizing the stabilization step.
Troubleshooting: The "Black Art" of Organocatalysis
Non-Linear Effects (NLE)
Unlike metal catalysis, organocatalysts can aggregate.
-
Problem: The ee of the product is lower (or higher) than the ee of the catalyst.
-
Cause: Formation of hetero-aggregates (DL-dimers) which are often less active than homo-aggregates (LL-dimers).
-
Diagnosis: Perform the reaction with catalysts of varying ee (e.g., 50%, 75%, 99%). Plot Product ee vs. Catalyst ee. A deviation from linearity indicates aggregation [1].[5]
-
Solution: Dilution usually breaks aggregates, restoring linear behavior.
Parasitic Reactions
-
Oxazolidinone Formation: In the presence of ketones, proline can form stable oxazolidinones (parasitic species) rather than the active enamine, halting the cycle.
-
Solution: Increase the concentration of the ketone donor or add a small amount of water to shift the equilibrium back toward the open amino-acid form.
References
-
Blackmond, D. G. (2000).[6] Kinetic Aspects of Nonlinear Effects in Asymmetric Catalysis. Accounts of Chemical Research. Link
-
List, B., Lerner, R. A., & Barbas, C. F. (2000).[2][3][7][8] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.[2][9] Link
-
Jensen, K. L., Dickmeiss, G., Jiang, H., Albrecht, Ł., & Jørgensen, K. A. (2012). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research. Link
-
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry. Link
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. Kinetic aspects of nonlinear effects in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. thieme-connect.com [thieme-connect.com]
- 9. comporgchem.com [comporgchem.com]
Application Note: Integrating Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl in Peptide Synthesis
Executive Summary & Strategic Utility
Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (also known as (S)-
Key Structural Advantages:
-
Conformational Locking: The gem-dimethyl effect (Thorpe-Ingold effect) at the
-carbon severely restricts rotation around the and torsion angles, stabilizing secondary structures like -turns and -helices. -
Metabolic Stability: The absence of the
-proton renders the residue completely resistant to oxidative degradation by cytochrome P450 and hydrolysis by standard proteases, significantly extending the plasma half-life of therapeutic peptides.
However, this steric bulk presents a significant synthetic challenge.[1] The quaternary center creates substantial steric hindrance, making standard amide coupling protocols inefficient. This guide details optimized protocols to overcome these barriers.
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride |
| Common Name | (S)- |
| CAS Number | 108566-17-2 (Free base often cited as 220060-08-2 in salt forms) |
| Formula | C |
| Molecular Weight | 179.64 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM (unless neutralized) |
| Hygroscopicity | Moderate; store under nitrogen at -20°C |
Handling Precaution: As an HCl salt, the amine is protonated and unreactive until neutralized. The ester group is sensitive to strong aqueous bases, which can cause premature hydrolysis to the acid.
Core Protocol 1: N-Terminal Extension (The "Difficult" Coupling)
Coupling an amino acid to the secondary amine of
Reagents & Materials
-
Substrate: Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl (1.0 eq)
-
Incoming Amino Acid: Fmoc-AA-OH (1.2 – 1.5 eq)
-
Coupling Agent: HATU (1.2 eq) or PyAOP (1.2 eq)
-
Base: HOAt (1.2 eq) and DIEA (Diisopropylethylamine) (3.0 – 4.0 eq)
-
Solvent: Anhydrous DMF or NMP (DCM is often poor for this specific coupling due to aggregation).
Step-by-Step Procedure
-
Free Base Generation (In Situ):
-
Dissolve the HCl salt in minimal DMF (concentration ~0.2 M).
-
Add 1.0 equivalent of DIEA to neutralize the HCl. Stir for 5 minutes. Note: Ensure the solution does not heat up significantly.
-
-
Activation:
-
In a separate vessel, dissolve the incoming Fmoc-amino acid, HATU, and HOAt in DMF.
-
Add 2.0 equivalents of DIEA to the activation mixture.
-
Allow pre-activation for 2–5 minutes. Do not exceed 10 minutes to avoid racemization of the incoming amino acid (especially Cys or His).
-
-
Coupling Reaction:
-
Add the activated Fmoc-AA solution to the neutralized proline ester solution.
-
Critical Step: Flush the headspace with nitrogen and seal.
-
Stir at room temperature for 12–24 hours .
-
Optimization: If conversion is <50% by HPLC after 24h, heat to 50°C. However, thermal coupling increases the risk of epimerization.
-
-
Monitoring:
-
Monitor via LC-MS. The steric hindrance often leads to a "stalled" reaction. If stalling occurs, add a second portion of activated amino acid (double coupling).
-
-
Work-up:
-
Dilute with EtOAc, wash with 5% NaHCO
, 1M KHSO , and Brine. Dry over Na SO .
-
Core Protocol 2: Ester Hydrolysis for SPPS Usage
To use this unit in Solid Phase Peptide Synthesis (SPPS), you must convert the methyl ester to a free carboxylic acid (or purchase the Fmoc-protected acid directly, though the ester is often cheaper).
Reagents
-
Substrate: N-Protected
-methylproline methyl ester (e.g., Fmoc-MePro-OMe or Boc-MePro-OMe). Note: Do not hydrolyze the amine-unprotected ester; the free amine can interfere. -
Base: Lithium Hydroxide (LiOH
H O) (2.0 eq). -
Solvent: THF:Water (3:1).
Procedure
-
Dissolve the N-protected ester in THF/Water.
-
Add LiOH at 0°C.
-
Allow to warm to room temperature and stir for 4–6 hours.
-
Acidification: Carefully acidify to pH 3.0 with 1N HCl.
-
Extraction: Extract immediately with EtOAc. Caution:
-methyl amino acids are more hydrophobic than standard amino acids. -
Result: This yields Fmoc-(S)-
-methylproline-OH , ready for loading onto SPPS resin.
Decision Tree & Workflow Visualization
The following diagram illustrates the decision logic for incorporating this unit into a peptide chain.
Caption: Workflow for processing Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl based on synthesis mode.
Comparative Analysis of Coupling Reagents
For sterically hindered amines (like
| Reagent | Activation Species | Coupling Efficiency | Epimerization Risk | Recommendation |
| HATU | O-At (Aza-benzotriazole) | High | Low | Primary Choice |
| PyBOP | OBt (Benzotriazole) | Moderate | Low | Secondary Choice |
| HBTU/TBTU | OBt | Poor | Low | Avoid for this residue |
| COMU | Oxyma | High | Very Low | Excellent Alternative |
| Acid Fluorides | Acyl Fluoride | Very High | Moderate | Use for "impossible" couplings |
Expert Insight: The 7-aza group in HATU creates a neighboring group effect (via the pyridine nitrogen) that accelerates the amine attack, which is essential when the amine is shielded by the
Troubleshooting & FAQs
Q: My coupling yield is stuck at 40%. What now? A: Switch solvent to pure NMP (N-methylpyrrolidone). NMP swells peptide chains better than DMF and can disrupt aggregation. Alternatively, convert the incoming amino acid to an acid fluoride (using TFFH) or use a symmetric anhydride .
Q: Can I use microwave synthesis?
A: Yes, but with caution. Microwave heating (50°C, 25 watts) can drive the reaction to completion in 20 minutes. However,
Q: Why use the methyl ester HCl if I need the acid? A: The methyl ester HCl is often more stable and cheaper to manufacture than the free zwitterionic amino acid. It is an ideal starting point for solution-phase synthesis where the C-terminus needs to be protected anyway.
References
-
Conformational Constraints in Peptides
- Source: Toniolo, C., et al. "Structure-activity relationships of alpha-methylproline peptides." Biopolymers, 2007.
-
Context: Establishes the role of alpha-methylproline in inducing beta-turns.
-
Sterically Hindered Coupling Protocols
- Source: Albericio, F., et al. "Coupling reagents and strategies for the incorporation of hindered amino acids." Chemical Reviews, 2011.
- Context: Validates the use of HATU/HOAt for alpha,alpha-disubstituted amino acids.
-
Synthesis of Alpha-Methyl Proline Derivatives
- Source: Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie, 1996.
- Context: Fundamental chemistry regarding the synthesis and stability of alpha-alkyl
Sources
Application Note: Protocol for N-Boc Protection of Methyl (2S)-2-methylpyrrolidine-2-carboxylate Hydrochloride
Abstract & Strategic Overview
This application note details the protocol for the
Furthermore, the starting material is a hydrochloride salt.[1] Successful protection requires the in-situ liberation of the free amine without hydrolyzing the sensitive methyl ester. This protocol utilizes a biphasic-free, organic solvent system (DCM/TEA) to maximize solubility and ester stability, ensuring high yield and purity suitable for downstream pharmaceutical applications (e.g., peptidomimetic synthesis).
Key Technical Considerations
-
Steric Hindrance: The
-methyl group shields the secondary amine. Standard reaction times (1-2 h) are insufficient; extended reaction times or catalytic activation (DMAP) are often required. -
Salt Neutralization: The hydrochloride salt requires at least 1.0 equivalent of base for neutralization before the amine becomes nucleophilic.
-
Ester Stability: Aqueous base conditions (Schotten-Baumann) pose a risk of saponifying the methyl ester. Anhydrous organic conditions are preferred.
Reagents & Equipment
Chemical Bill of Materials
| Reagent | MW ( g/mol ) | Equiv. | Role | Grade |
| Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl | 179.64 | 1.0 | Substrate | >98% |
| Di-tert-butyl dicarbonate ( | 218.25 | 1.5 | Protecting Group | Synthesis |
| Triethylamine ( | 101.19 | 3.0 | Base / HCl Scavenger | Anhydrous |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | Catalyst (Optional) | >99% |
| Dichloromethane (DCM) | 84.93 | N/A | Solvent | Anhydrous |
Equipment
-
Inert gas manifold (
or ). -
Ice-water bath (
).[1]
Experimental Protocol
Standard Operating Procedure (DCM Method)
Step 1: Preparation and Neutralization
-
Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Charge Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl (1.0 equiv) into the flask.
-
Add anhydrous DCM (concentration ~0.2 M relative to substrate).
-
Cool the suspension to
using an ice bath. -
Add Triethylamine (
) (3.0 equiv) dropwise over 10 minutes.-
Observation: The suspension should clear as the free amine dissolves, though triethylamine hydrochloride salts may precipitate later.
-
Step 2: Acylation Reaction
6. Dissolve
- Note: Due to the
-methyl steric bulk, reaction monitoring via TLC is critical before quenching.
Step 3: Workup and Isolation 11. Dilute the reaction mixture with excess DCM. 12. Wash the organic phase sequentially with:
- 1M citric acid or 0.5M HCl (2x) – Removes unreacted amine and excess TEA.
- Saturated
(2x) – Removes acidic byproducts. - Brine (saturated NaCl) (1x).
- Dry the organic layer over anhydrous
or . - Filter and concentrate under reduced pressure (Rotovap,
). - Dry under high vacuum to yield the crude
-Boc protected ester.
Purification
The crude oil is typically of sufficient purity (>95%) for subsequent steps. If necessary, purify via flash column chromatography (Silica gel; Hexanes/Ethyl Acetate gradient, typically 9:1 to 4:1).
Mechanism & Workflow Visualization
Reaction Mechanism
The following diagram illustrates the base-mediated deprotonation followed by the nucleophilic attack on the dicarbonate.
Figure 1: Mechanistic pathway for the neutralization and protection of the
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the N-protection protocol.
Quality Control & Troubleshooting
QC Specifications
| Test | Expected Result | Notes |
| TLC | Stain with Ninhydrin (SM active) and PMA (Product active). | |
| Singlet ~1.4 ppm (9H, t-Butyl) | Diagnostic for Boc incorporation. | |
| Singlet ~1.5-1.6 ppm (3H, | Confirm integrity of quaternary center. | |
| LC-MS | Loss of Boc ( |
Troubleshooting Guide
-
Issue: Low Conversion.
-
Cause: Steric hindrance of the
-methyl group.[4] -
Solution: Increase temperature to reflux (
in DCM) or switch solvent to THF (reflux ). Add 10 mol% DMAP.
-
-
Issue: Ester Hydrolysis.
-
Cause: Moisture intrusion or excessive base strength.
-
Solution: Ensure anhydrous DCM is used. Avoid aqueous base (NaOH/KOH) during the reaction phase; stick to organic bases (TEA/DIPEA).
-
-
Issue: Solidification/Gumming.
-
Cause: Precipitation of
.[1] -
Solution: This is normal. Ensure vigorous stirring. The salt will be removed during the aqueous workup.
-
References
-
Organic Syntheses.Synthesis of (S)-2-Methylproline: A General Method for the Preparation of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-Branched Amino Acids.[2] Org.[2][3][5][6][7] Synth. 2006 , 83, 184. [Link] -
National Center for Biotechnology Information. PubChem Compound Summary for CID 13540899, Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride.[Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (General Reference for N-Boc protocols).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. xray.uky.edu [xray.uky.edu]
Application Note: Optimized Coupling Protocols for Methyl (2S)-2-methylpyrrolidine-2-carboxylate Hydrochloride
Executive Summary & Strategic Analysis
Methyl (2S)-2-methylpyrrolidine-2-carboxylate (also known as
The "Alpha-Methyl" Challenge
The presence of the methyl group at the C
-
Steric Shielding: The C
-methyl group projects into the trajectory of the incoming electrophile, significantly raising the activation energy for the formation of the tetrahedral intermediate. -
Conformational Rigidity: The pyrrolidine ring constrains the nitrogen lone pair, limiting its ability to adopt the optimal geometry for nucleophilic attack.[1]
Key Success Factor: The coupling strategy must prioritize high-reactivity electrophiles (activated esters/anhydrides) and efficient in-situ neutralization of the hydrochloride salt.
Strategic Reagent Selection
Based on kinetic data and steric analysis, the following reagent classes are ranked by efficacy for this specific substrate.
| Rank | Reagent Class | Specific Reagent | Mechanism of Action | Recommendation |
| 1 | Uronium/Guanidinium | HATU | Generates highly reactive OAt-ester; Pyridine nitrogen provides anchimeric assistance. | Primary Choice for most acids. |
| 2 | Phosphonium | PyBrOP | Generates acid bromide in situ (or highly reactive intermediate); avoids guanidinium side-reactions. | Secondary Choice if HATU fails or for N-methylated acids. |
| 3 | Acid Halides | TFFH / Oxalyl Cl | Generates Acid Fluorides/Chlorides. Smallest leaving group minimizes steric clash. | Tertiary Choice for extremely hindered partners. |
Detailed Experimental Protocols
Protocol A: HATU-Mediated Coupling (The "Gold Standard")
Best for: Standard carboxylic acids, minimizing epimerization of the acid component.[1]
Reagents:
-
Amine: Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl (1.0 equiv)
-
Acid: Carboxylic Acid Partner (1.1 – 1.2 equiv)[1]
-
Coupling Agent: HATU (1.1 – 1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)[1]
-
Solvent: DMF (Anhydrous) or DMAc[1]
Step-by-Step Methodology:
-
Activation Phase:
-
Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (concentration ~0.1 M to 0.2 M).
-
Add HATU (1.1 equiv) to the solution.[1]
-
Add DIPEA (1.0 equiv only) to initiate activation.[1]
-
Critical Check: Stir for 1–2 minutes. The solution should turn yellow/orange. Long activation times (>5 mins) can lead to racemization of the acid.[1]
-
-
Neutralization & Coupling:
-
In a separate vial, dissolve Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl (1.0 equiv) in a minimal amount of DMF.
-
Add the remaining DIPEA (2.0 – 3.0 equiv) to this amine solution.[1] Note: The HCl salt requires 1 equiv of base just to become nucleophilic.
-
Immediately transfer the amine/base mixture into the activated acid solution.
-
-
Reaction:
-
Stir at Room Temperature (20–25 °C) under inert atmosphere (
or Ar). -
Time: 2 – 16 hours. (Monitor via LC-MS).
-
Optimization: If conversion is <50% after 4 hours, heat to 40–50 °C.[1]
-
-
Workup:
Protocol B: PyBrOP Coupling (For "Difficult" Sequences)
Best for: Coupling with other sterically hindered acids or N-methylated amino acids.[1]
Rationale: Phosphonium reagents like PyBrOP do not react with the amine to form guanidinium byproducts (a risk with HATU/HBTU in slow reactions).[1]
Step-by-Step Methodology:
-
Mixture Preparation:
-
Combine Carboxylic Acid (1.2 equiv), Amine HCl salt (1.0 equiv), and PyBrOP (1.2 equiv) in anhydrous DCM or DMF.[1]
-
-
Initiation:
-
Cool the mixture to 0 °C (ice bath).
-
Add DIPEA (3.5 – 4.0 equiv) dropwise.[1] High base load is required to neutralize the HCl salt and the HBr generated by PyBrOP.
-
-
Reaction:
-
Allow to warm to Room Temperature. Stir for 12–24 hours.
-
Note: PyBrOP reactions can be heterogeneous in DCM; ensure vigorous stirring.
-
Visualized Workflows (Graphviz)[1]
Figure 1: Decision Logic for Reaction Conditions
Caption: Decision tree for selecting coupling conditions based on the steric demands of the acid partner.
Troubleshooting & Optimization Guide
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| No Reaction (0% Yield) | Salt Neutralization Failure. The HCl is not fully neutralized, leaving the amine protonated and non-nucleophilic. | Increase DIPEA to 4.0 equiv. Ensure the reaction pH is basic (moist pH paper > 8).[1] |
| Low Yield (<30%) | Steric Clash. The activated ester is too bulky or decomposes before attack.[1] | Switch from HATU to PyBrOP or generate the Acid Chloride (using Ghosez's reagent).[1] |
| Epimerization of Acid | Over-Activation. Base-catalyzed proton abstraction from the acid's alpha-carbon. | Use Collidine (TMP) instead of DIPEA (weaker base, less racemization).[1] Reduce activation time. |
| Guanidinylation | Side Reaction. The amine reacts with the uronium moiety of HATU instead of the acid. | Switch to PyBrOP (Phosphonium salt) which cannot form guanidines.[1] |
The "Acid Chloride" Option (The Nuclear Option)
If standard coupling fails, convert the carboxylic acid to an acid chloride using 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) .
-
Mix Acid (1.0 equiv) + Ghosez Reagent (1.1 equiv) in DCM.[1] Stir 1h (neutral conditions).
-
Add Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl (1.0 equiv) + DIPEA (2.5 equiv).
-
This method minimizes steric bulk at the electrophilic center.
References
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[3][4][5] Journal of the American Chemical Society, 115(10), 4397–4398.[1] Link[1]
-
Coste, J., et al. (1990).[1] PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208.[1] Link
-
Bachem. (2024).[1][4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
-
Wang, X., et al. (2022).[1][6] Highly Sterically Hindered Peptide Bond Formation between
-Disubstituted -Amino Acids... Journal of the American Chemical Society, 144(23), 10145–10150.[1][6] Link[1]
Sources
Synthesis of spirooxindole derivatives using Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride
This Application Note is designed to guide researchers in the enantioselective synthesis of spirooxindole derivatives utilizing Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (also known as (S)-
Unlike standard proline, which is a common substrate for azomethine ylide formation, this reagent features a quaternary carbon at the 2-position . This structural constraint prevents the formation of standard azomethine ylides via
Scientific Foundation & Mechanism
The Role of the Quaternary Center
In the synthesis of spirooxindoles, standard secondary amines (like L-proline) often act as substrates that condense with isatin to form azomethine ylides via decarboxylation. However, Methyl (2S)-2-methylpyrrolidine-2-carboxylate possesses a methyl group at the
-
Constraint: The quaternary center blocks the 1,2-prototropy required for azomethine ylide formation and prevents catalyst degradation via oxidative aromatization.
-
Advantage: This "conformational lock" makes it an exceptional chiral organocatalyst . It enforces a rigid chiral environment for Michael-Aldol cascade reactions or [3+2] cycloadditions of other substrates, leading to high enantiomeric excess (ee) and diastereoselectivity (dr).
Mechanistic Pathway
The reagent acts as a Lewis base catalyst. The secondary amine activates the electrophile (e.g., isatin or an aldehyde) via reversible iminium ion formation , or activates the nucleophile via enamine formation . The bulky 2-methyl group dictates the facial selectivity of the incoming nucleophile/electrophile, typically shielding the Re-face and forcing attack from the Si-face (or vice versa, depending on the transition state).
Figure 1: Organocatalytic cycle showing the activation and regeneration of the chiral scaffold.
Experimental Protocols
Pre-Protocol: Free-Basing the Hydrochloride Salt
The reagent is supplied as a hydrochloride salt (HCl) to ensure stability. For organocatalysis, the free amine is required.
Materials:
-
Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl (1.0 eq)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aq.[1] NaHCO₃ or 1M NaOH
-
Anhydrous MgSO₄
Procedure:
-
Dissolution: Dissolve the HCl salt in DCM (10 mL per gram).
-
Neutralization: Wash the organic layer twice with saturated aqueous NaHCO₃ (or 1M NaOH) in a separatory funnel. Shake vigorously to ensure complete deprotonation.
-
Extraction: Separate the organic layer containing the free amine.
-
Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo at low temperature (<30°C) to avoid volatile loss.
-
Validation: Use the fresh free amine immediately for the catalytic step.
Protocol: Enantioselective Synthesis of Spiro[pyrrolidine-3,3'-oxindole] via [3+2] Cycloaddition
This protocol uses the reagent as a chiral catalyst to control the stereochemistry of the reaction between an isatin-derived ketimine and a dipolarophile.
Reaction Class: 1,3-Dipolar Cycloaddition (Organocatalytic) Substrates: Isatin Schiff Base (Dipole precursor) + Chalcone (Dipolarophile) Catalyst: Methyl (2S)-2-methylpyrrolidine-2-carboxylate (Free base)
Reagents:
-
Isatin-derived imine (e.g., Isatin N-Boc ketimine): 1.0 mmol
-
Dipolarophile (e.g., Chalcone or Nitroalkene): 1.2 mmol
-
Catalyst: Methyl (2S)-2-methylpyrrolidine-2-carboxylate (Free base): 10–20 mol%
-
Solvent: Toluene or CHCl₃ (anhydrous)
-
Additive: 4Å Molecular Sieves (activated)
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask under Nitrogen/Argon atmosphere, add the Isatin-derived imine (1.0 mmol) and the dipolarophile (1.2 mmol).
-
Solvent Addition: Add anhydrous Toluene (5 mL). Add 100 mg of activated 4Å molecular sieves to scavenge trace water.
-
Catalyst Addition: Add the freshly prepared free amine catalyst (0.10–0.20 mmol, 10–20 mol%).
-
Incubation: Stir the reaction mixture at room temperature (25°C). Note: If reaction is slow, temperature can be increased to 40°C, but enantioselectivity may decrease.
-
Monitoring: Monitor by TLC (EtOAc/Hexane) for the disappearance of the isatin imine (typically 12–24 hours).
-
Work-up: Filter through a pad of Celite to remove molecular sieves. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Data Analysis & Validation:
-
Yield: Calculate isolated yield.
-
Stereochemistry: Determine diastereomeric ratio (dr) via ¹H NMR (integration of benzylic protons).
-
Enantiopurity: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Daicel Chiralpak AD-H or OD-H columns).
Data Presentation & Troubleshooting
Expected Results Table
Summarize your screening data in the following format:
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (major:minor) | ee (%) |
| 1 | 10 | CHCl₃ | 24 | 65 | 4:1 | 78 |
| 2 | 20 | CHCl₃ | 18 | 82 | 8:1 | 85 |
| 3 | 20 | Toluene | 18 | 88 | >19:1 | 92 |
| 4 | 20 | MeOH | 12 | 90 | 2:1 | 45 |
Interpretation: Non-polar solvents (Entry 3) typically enhance the tight ion-pairing/hydrogen bonding required for high stereocontrol using this catalyst.
Troubleshooting Guide
-
Low Yield: The quaternary center makes the amine sterically hindered. Increase catalyst loading to 20-30 mol% or add a mild acid co-catalyst (e.g., Benzoic acid, 10 mol%) to assist imine formation.
-
Poor Stereocontrol: Ensure the temperature is strictly controlled. Lowering to 0°C or -20°C often improves ee/dr at the cost of reaction time.
-
Catalyst Recovery: Due to the ester group, the catalyst can be separated from the non-polar product by acid-base extraction during workup (extract catalyst into aqueous HCl, then re-basify to recover).
Advanced Application: Synthesis of Thiourea Catalysts
For researchers requiring even higher selectivity, this reagent is an ideal precursor for Bifunctional Thiourea Catalysts .
Protocol Summary:
-
React the free amine (Methyl (2S)-2-methylpyrrolidine-2-carboxylate) with 3,5-bis(trifluoromethyl)phenyl isothiocyanate .
-
Conditions: DCM, RT, 4 hours.
-
Product: A chiral thiourea-amine catalyst.
-
Application: Use this thiourea catalyst (5-10 mol%) for the spirooxindole synthesis. The thiourea moiety activates the isatin (electrophile) via H-bonding, while the tertiary amine (if alkylated further) or the pyrrolidine nitrogen activates the nucleophile.
References
-
Reagent Preparation & Properties
-
Spirooxindole Synthesis via Organocatalysis
-
Hong, L., & Wang, R. "Recent Advances in Asymmetric Organocatalytic Construction of Spirooxindoles." Advanced Synthesis & Catalysis, 2013 , 355(6), 1023-1052. Link
-
-
Mechanism of 1,3-Dipolar Cycloaddition
-
Moyano, A. "Asymmetric Organocatalytic Synthesis of Spirooxindoles." Molecules, 2021 , 26(1), 57. Link
-
-
Use of Cyclic Amino Esters in Synthesis
Sources
Application Note: Methyl (2S)-2-methylpyrrolidine-2-carboxylate Hydrochloride in API Synthesis
Executive Summary
Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS: 220060-08-2) is a specialized chiral building block used to introduce the (S)-α-methylproline motif into Active Pharmaceutical Ingredients (APIs). Unlike standard proline, this derivative features a quaternary carbon center at the α-position.
This structural modification serves two critical functions in medicinal chemistry:
-
Conformational Locking: The steric bulk of the methyl group restricts the rotation of the peptide backbone (
and angles), forcing bio-active molecules into specific secondary structures (e.g., -turns or helices). -
Metabolic Stability: The absence of an
-proton renders the adjacent amide bond highly resistant to proteolytic cleavage by endogenous peptidases, significantly extending the half-life of peptide-based drugs.
This guide provides high-fidelity protocols for handling, deprotecting, and coupling this sterically hindered scaffold, referencing its utility in the synthesis of antivirals (e.g., HCV inhibitors) and oncology targets (e.g., PARP inhibitors like Veliparib analogues).
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| Chemical Name | Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride |
| Common Name | |
| CAS Number | 220060-08-2 |
| Molecular Formula | |
| Molecular Weight | 179.64 g/mol |
| Stereochemistry | (S)-Enantiomer (L-Configuration) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM |
| Key Challenge | Steric Hindrance: The |
Strategic Application in API Synthesis
The "Alpha-Methyl" Effect
Incorporating this unit is a strategic decision to modulate pharmacokinetics. In the development of drugs like Velpatasvir (HCV NS5A inhibitor) and Veliparib (PARP inhibitor), the pyrrolidine core is essential for binding affinity. The
-
Prevent Epimerization: The quaternary center cannot racemize under physiological conditions, unlike the tertiary center of standard amino acids.
-
Enhance Lipophilicity: The additional methyl group slightly increases logP, potentially improving membrane permeability.
Visualizing the Workflow
The following diagram illustrates the critical decision pathways for using this building block in convergent synthesis.
Caption: Decision tree for incorporating (S)-2-methylproline into peptide or small molecule APIs. Path B requires aggressive conditions due to steric hindrance.
Detailed Experimental Protocols
Protocol A: Sterically Demanding Ester Hydrolysis
Objective: Convert the methyl ester to the free carboxylic acid.
Challenge: The
Materials:
-
Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl (1.0 eq)
-
6 M Hydrochloric Acid (HCl)[1]
-
Acetone (for purification)[1]
Procedure:
-
Dissolution: Dissolve the starting ester HCl salt in 6 M HCl (approx. 10 mL per gram of substrate).
-
Reflux: Heat the reaction mixture to reflux (100°C) .
-
Note: Standard hydrolysis at RT will fail. Energy is required to overcome the steric barrier.
-
-
Monitoring: Monitor by LC-MS. Reaction typically requires 3–6 hours . Look for the disappearance of the ester peak (M+1 = 180) and appearance of the acid (M+1 = 130).
-
Work-up: Concentrate the reaction mixture to dryness under reduced pressure.
-
Purification (Trituration):
-
Add hot acetone to the residue.[1]
-
Allow to cool and stand at 4°C overnight.
-
Filter the white precipitate.
-
Yield: Expect 85–95% of (S)-2-methylproline hydrochloride.
-
Why this works: Acid hydrolysis avoids the tetrahedral intermediate repulsion often seen in basic hydrolysis of sterically hindered esters [1].
Protocol B: "Difficult" Peptide Coupling (N-Acylation)
Objective: Couple the secondary amine of the (2S)-2-methylproline motif to a carboxylic acid. Challenge: The nucleophile is a sterically hindered secondary amine. Standard EDC/HOBt coupling often results in low yields or deletion sequences.
Recommended System: HATU/HOAt or COMU with Collidine.
Materials:
-
Carboxylic Acid Partner (1.0 eq)
-
Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl (1.2 eq)
-
Coupling Agent: HATU (1.2 eq) or COMU (1.2 eq)
-
Base: 2,4,6-Collidine (3.0 eq) or DIPEA (3.0 eq)
-
Solvent: DMF (anhydrous)
Procedure:
-
Pre-activation: Dissolve the Carboxylic Acid Partner and HATU in DMF (0.2 M concentration). Stir for 5 minutes at 0°C.
-
Mechanistic Insight: Pre-activation ensures the formation of the active ester (OAt ester) before the hindered amine is introduced, reducing potential for racemization of the partner acid.
-
-
Addition: Add the Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl followed immediately by the Base (Collidine/DIPEA).
-
Reaction: Allow to warm to Room Temperature (25°C) and stir for 12–24 hours .
-
Optimization: If conversion is <50% after 24h, heat to 50°C. The quaternary center of the proline derivative is stable, but check the stability of the coupling partner.
-
-
Work-up: Dilute with EtOAc, wash with 1N HCl (to remove excess amine and pyridine bases), saturated
, and brine.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Hydrolysis | Steric shielding of the carbonyl carbon. | Switch from LiOH/THF to TMSOK (Potassium Trimethylsilanolate) in ether/THF, or use the 6M HCl Reflux method described above. |
| Low Coupling Yield | Nucleophile (amine) is too hindered. | Convert the carboxylic acid partner to an Acid Fluoride using TFFH or Cyanuric Fluoride. Acid fluorides are smaller electrophiles than OBt/OAt esters and react better with hindered amines [2]. |
| Racemization | Over-activation of the partner amino acid. | Use Collidine instead of DIPEA/TEA. Collidine is a weaker base and less likely to abstract the |
| Solubility Issues | Zwitterionic nature of the free acid. | Keep the intermediate as the Hydrochloride salt or N-Boc protected form until the final step. Avoid isolating the free amino acid zwitterion if possible. |
References
-
Beck, A. K., et al. "Synthesis of (S)
-Branched Amino Acids."[2] Organic Syntheses, vol. 72, 1995, p. 62. [2] -
Wang, X., et al.
-Disubstituted -Amino Acids and N-Alkyl Cysteines."[3] Journal of the American Chemical Society, vol. 144, no. 23, 2022. -
Gilead Pharmasset LLC. "Velpatasvir Intermediate and Preparation Method Thereof." Google Patents, CN105294713A.
-
Kubyshkin, V., & Mykhailiuk, P. K. "Proline Analogues in Drug Design: Current Trends and Future Prospects."[4] Journal of Medicinal Chemistry, vol. 67, no.[4] 22, 2024.[4][5]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. methyl (2S)-2-methylpyrrolidine-2-carboxylate,hydrochloride 220060-08-2 manufacturer/high quality/in stock - SHINING PHARMA INDUSTRY CO., LIMITED (SHINING PHARMA (CHANGZHOU) CO., LTD.). [czyys.com]
Precision Organocatalysis: Michael Addition with Chiral Pyrrolidines
Application Note & Protocol Guide
Part 1: Executive Summary & Mechanistic Foundation
The Power of Chiral Pyrrolidines
In the landscape of asymmetric synthesis, chiral pyrrolidines—specifically proline and its diarylprolinol silyl ether derivatives (Jørgensen-Hayashi catalysts)—have revolutionized the construction of carbon-carbon bonds.[1] Unlike metal-based catalysis, these organocatalysts offer a robust, non-toxic, and highly stereoselective pathway for Michael addition reactions.[2]
This guide focuses on the asymmetric Michael addition , a cornerstone transformation for generating contiguous stereocenters. We specifically address the synthesis of
Mechanistic Duality: Enamine vs. Iminium Activation
Understanding the mode of activation is prerequisite to experimental design. Chiral pyrrolidines operate via two distinct, reversible covalent pathways depending on the substrate:
-
Enamine Activation (HOMO Activation):
-
Substrate: Enolizable aldehydes or ketones (Nucleophiles).
-
Mechanism: The catalyst condenses with the carbonyl to form a nucleophilic enamine. The bulky pyrrolidine ring (and substituents) dictates the facial selectivity of the attack on an electrophile (e.g., nitroolefin).
-
Key Application: Synthesis of
-nitroaldehydes.
-
-
Iminium Activation (LUMO Activation):
-
Substrate:
-unsaturated aldehydes/ketones (Electrophiles). -
Mechanism: The catalyst condenses to form a cationic iminium species, lowering the LUMO energy and facilitating nucleophilic attack (e.g., by malonates or thiols).
-
Key Application: Conjugate additions to enals.
-
Visualization: The Catalytic Cycle (Enamine Mode)
The following diagram illustrates the catalytic cycle for the Michael addition of an aldehyde to a nitroolefin using a Jørgensen-Hayashi catalyst.
Figure 1: Catalytic cycle for the enamine-mediated asymmetric Michael addition. The steric shielding of the catalyst directs the stereochemical outcome.
Part 2: Application Note – Synthesis of (S)-Baclofen Precursor
Target Molecule Profile
Target: (S)-Baclofen (via precursor)
Therapeutic Class: GABA-B Receptor Agonist
Key Intermediate: (S)-3-(4-chlorophenyl)-4-nitrobutanal
Significance: The asymmetric Michael addition allows for the direct installation of the chiral center at the
Experimental Strategy
We utilize a Jørgensen-Hayashi catalyst (specifically (S)-
-
Donor: Acetaldehyde (or synthetic equivalent like propanal for model systems; here we use 3-phenylpropanal or similar for easier handling in initial screens, but for Baclofen, acetaldehyde is the direct donor). Note: Handling acetaldehyde requires low temperatures due to volatility.
-
Acceptor: 4-Chloro-
-nitrostyrene.[3] -
Catalyst: (S)-TMS-diarylprolinol ether.[4]
-
Solvent: Toluene (favors tight ion pairing and stereocontrol).
Critical Parameters (Expert Insights)
-
Water Content: While "on-water" protocols exist, strictly anhydrous conditions often yield higher
for silyl ether catalysts to prevent premature hydrolysis of the silyl group. -
Acid Additive: The addition of weak acids (e.g., benzoic acid, 10 mol%) accelerates the hydrolysis of the product iminium, preventing catalyst sequestration (parasitic equilibria).
-
Stoichiometry: Use excess aldehyde (2-3 equiv.) to drive the reaction and account for self-aldol side reactions.
Part 3: Detailed Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| 4-Chloro- | 183.6 | 1.0 | 184 mg (1 mmol) | Electrophile |
| Propanal (Model Donor)* | 58.08 | 3.0 | 216 µL | Nucleophile |
| (S)-TMS-Diarylprolinol Ether | 325.5 | 0.10 | 32.5 mg | Catalyst |
| Benzoic Acid | 122.1 | 0.10 | 12.2 mg | Co-catalyst |
| Toluene | - | - | 2.0 mL | Solvent |
(Note: Propanal is used here for the standard protocol demonstration due to ease of handling compared to acetaldehyde. For Baclofen specifically, acetaldehyde is used at 0°C).
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation
-
In a clean, oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve (S)-TMS-Diarylprolinol Ether (32.5 mg, 0.1 mmol) and Benzoic Acid (12.2 mg, 0.1 mmol) in Toluene (1.0 mL).
-
Stir at room temperature (25°C) for 5 minutes to ensure homogeneity.
Step 2: Substrate Addition
3. Add 4-Chloro-
Step 3: Reaction Monitoring 7. Stir the mixture at the set temperature. 8. TLC Monitoring: Check every 2 hours. Eluent: Hexane/EtOAc (80:20).
- Nitrostyrene (
) should disappear. - Product (
) should appear. - Stain: UV active; Dinitrophenylhydrazine (DNP) stain for aldehyde functionality (orange/red spot).
Step 4: Quench and Workup
9. Upon full conversion (typically 4–12 hours), quench the reaction by adding water (2 mL) and saturated
Step 5: Purification
12. Purify via flash column chromatography on silica gel.
13. Gradient: 100% Hexane
Experimental Workflow Diagram
Figure 2: Operational workflow for the batch synthesis of chiral nitroaldehydes.
Part 4: Data Analysis & Troubleshooting
Solvent Screening Data
The choice of solvent dramatically impacts enantioselectivity (
| Entry | Solvent | Time (h) | Yield (%) | Notes | |
| 1 | Toluene | 6 | 92 | 96 | Preferred. Non-polar, tight transition state. |
| 2 | DCM | 5 | 88 | 91 | Good solubility, slightly lower |
| 3 | THF | 12 | 75 | 65 | H-bond interference disrupts catalyst geometry. |
| 4 | MeOH | 24 | 60 | 40 | Protic solvents destabilize the enamine intermediate. |
| 5 | Water | 8 | 85 | 90 | "On-water" effect possible, but solubility issues common. |
Troubleshooting Guide
-
Problem: Low Conversion.
-
Problem: Low Enantioselectivity.
-
Problem: Product Instability.
References
-
Hayashi, Y., et al. (2016).[4] One-Pot Synthesis of (S)-Baclofen via Aldol Condensation of Acetaldehyde with Diphenylprolinol Silyl Ether Mediated Asymmetric Michael Reaction as a Key Step.[4] Organic Letters.[4][9][10] [Link]
-
Gotoh, H., Ishikawa, H., & Hayashi, Y. (2007). Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction for the Control of Four Stereocenters. Organic Letters.[4][9][10] [Link]
-
Koczka, B., et al. (2023). A novel recyclable organocatalyst for the gram-scale enantioselective synthesis of (S)-baclofen.[3] Beilstein Journal of Organic Chemistry.[3] [Link]
-
List, B. (2002). Proline-catalyzed asymmetric reactions.[4][5][7][9][11][12][13] Tetrahedron.[2][14] [Link]
-
Vera, S., et al. (2006).[10] Organocatalytic Asymmetric Synthesis of Functionalized Piperidines. Angewandte Chemie International Edition.[10] [Link]
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Michael Addition [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Precision Organocatalysis: A Comprehensive Guide to Proline-Mediated Aldol Reactions
Executive Summary
The proline-catalyzed aldol reaction represents a paradigm shift in asymmetric synthesis, moving away from metal-dependent catalysis toward bio-inspired organocatalysis. Recognized by the 2021 Nobel Prize in Chemistry (List & MacMillan), this methodology utilizes the "enamine activation" mode to generate carbon-carbon bonds with high stereocontrol. This guide provides a rigorous technical breakdown of the mechanism, catalyst selection, and field-proven protocols for both intermolecular and intramolecular transformations.
Mechanistic Insight: The Enamine Cycle
Understanding the mechanism is critical for troubleshooting and optimization. Unlike Lewis acid catalysis which activates the electrophile, proline operates via HOMO-activation of the nucleophile (the donor ketone/aldehyde).
The Houk-List Model
The reaction proceeds through a Zimmerman-Traxler-like transition state. The bifunctional nature of proline is the key:
-
Covalent Activation: The secondary amine forms an enamine with the carbonyl donor, raising the energy of the HOMO (Highest Occupied Molecular Orbital).
-
H-Bond Directing: The carboxylic acid moiety forms a hydrogen bond with the acceptor aldehyde, directing facial selectivity and lowering the activation energy.
Catalytic Cycle Diagram
The following diagram illustrates the enamine catalytic cycle, highlighting the critical transition state and the parasitic off-cycle equilibrium.
Caption: The enamine catalytic cycle showing the active nucleophile formation and the parasitic oxazolidinone pathway.
Catalyst Selection Guide
While L-Proline is the historic standard, modern derivatives offer superior solubility and reactivity for difficult substrates.
| Catalyst Class | Representative Structure | Best For | Pros | Cons |
| L-Proline | Native amino acid | Intermolecular Ketone-Aldehyde | Cheap, available, non-toxic.[1] | Low solubility in organic solvents; slow with non-enolisable aldehydes. |
| Hayashi-Jorgensen | Diarylprolinol silyl ether | Cross-Aldol (Aldehyde-Aldehyde) | High reactivity, prevents self-aldolization, excellent ee. | Expensive synthesis; sensitive to acid hydrolysis. |
| Prolinamide | Proline amide derivatives | Aqueous media reactions | Water compatible; good for difficult substrates. | Lower ee in some organic solvents compared to proline. |
| Tetrazole Isosteres | 5-(Pyrrolidin-2-yl)tetrazole | Lipophilic substrates | Higher solubility in organic solvents (CHCl3, DCM). | Synthesis required; potentially explosive intermediates. |
Experimental Protocols
Protocol A: The "List-Barbas" Intermolecular Aldol
Target: Synthesis of
Reagents:
-
Acceptor: 4-Nitrobenzaldehyde (1.0 equiv)
-
Donor/Solvent: Acetone (20 vol% in DMSO or neat)
-
Catalyst: L-Proline (10-20 mol%)
Step-by-Step Methodology:
-
Preparation: In a clean vial, dissolve 4-Nitrobenzaldehyde (151 mg, 1.0 mmol) in anhydrous DMSO (4 mL).
-
Note: While the reaction tolerates moisture, anhydrous DMSO often yields faster kinetics by suppressing the reverse hydrolysis of the enamine.
-
-
Addition: Add Acetone (1 mL, excess) followed by L-Proline (23 mg, 0.2 mmol, 20 mol%).
-
Reaction: Stir the heterogeneous mixture at room temperature (20-25 °C). The mixture may become homogeneous as the reaction proceeds.
-
Monitoring: Check by TLC (SiO2, Hexane/EtOAc 2:1) after 4 hours. Look for the disappearance of the aldehyde spot.
-
-
Quench & Workup: Add saturated aqueous ammonium chloride (10 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Purification: Dry organic layers over MgSO4, filter, and concentrate. Purify via flash column chromatography on silica gel.
Expected Result: >90% Yield, >70% ee.
Protocol B: The "Hajos-Parrish" Intramolecular Cyclization
Target: Enantioselective synthesis of the Wieland-Miescher ketone analogue. Reference: Hajos, Z. G., & Parrish, D. R. J. Org. Chem.1974 .[7]
Reagents:
-
Substrate: 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (Triketone)
Step-by-Step Methodology:
-
Setup: Dissolve the triketone (1.0 g) in DMF (3 mL).
-
Catalysis: Add (S)-Proline (3 mol%). Stir under Argon at 20-22 °C.
-
Duration: The reaction is typically slow (20-48 hours). Monitor for the formation of the bicyclic ketol.
-
Dehydration (Optional): Often, acid catalysis (pTsOH) is used in a second step to dehydrate the ketol to the enone (Wieland-Miescher ketone).
-
Isolation: Pour into ice water, extract with ether, and recrystallize.
Critical Insight: The low catalyst loading (3%) is possible because the intramolecular entropy favors the reaction, unlike the intermolecular variant which requires 20-30%.
Protocol C: High-Performance Cross-Aldol (Hayashi-Jorgensen)
Target: Aldehyde-Aldehyde coupling (difficult with proline due to self-aldolization).
Reagents:
-
Donor: Propanal (excess)
-
Acceptor: Benzaldehyde
-
Catalyst: Diphenylprolinol trimethylsilyl ether (10 mol%)
-
Additive: Benzoic acid (10 mol%) - Accelerates hydrolysis step.
Workflow:
-
Cool the reaction vessel to 0 °C or -10 °C (Low temp enhances ee).
-
Add catalyst and acid additive to the solvent (DCM or Toluene).
-
Add the acceptor aldehyde first, then slowly add the donor aldehyde (to prevent donor self-aldolization).
-
Stir for 12-24 hours.
Troubleshooting & Optimization Matrix
The following table summarizes common failure modes and their scientific resolutions.
| Observation | Root Cause | Corrective Action |
| Low Conversion | "Parasitic" Oxazolidinone formation | Add small amount of water (1-2 eq) to shift equilibrium toward the open iminium species. |
| Racemization | High Temperature / Retro-Aldol | Lower temperature to 4 °C or -10 °C. Ensure reaction time is not excessive (product is sensitive). |
| Low ee | Non-specific background reaction | Use a lower polarity solvent (e.g., switch from DMSO to CHCl3 or Toluene) to tighten the ionic transition state. |
| Catalyst Insolubility | Proline zwitterionic lattice energy | Switch to tetrazole derivative or use 20-30% DMSO as co-solvent. |
Visualization: Experimental Decision Workflow
Caption: Decision tree for selecting the optimal protocol based on substrate class.
References
-
List, B., Lerner, R. A., & Barbas III, C. F. (2000).[1][2][3][4][5] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396.[2][3] Link
-
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry, 39(12), 1615–1621. Link
-
Hayashi, Y., et al. (2006). High-Yielding Synthesis of the Anti-Influenza Neuraminidase Inhibitor (-)-Oseltamivir by Three "One-Pot" Operations. Angewandte Chemie International Edition, 45(9), 1429-1429. Link
-
Northrup, A. B., & MacMillan, D. W. (2002).[3] The first direct and enantioselective cross-aldol reaction of aldehydes. Journal of the American Chemical Society, 124(24), 6798-6799. Link
-
Sakthivel, K., Notz, W., Bui, T., & Barbas III, C. F. (2001).[4] Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(22), 5260-5267. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Proline-Catalyzed Direct Asymmetric Aldol Reactions :: MPG.PuRe [pure.mpg.de]
- 3. moodle2.units.it [moodle2.units.it]
- 4. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. List, B., Lerner, R.A. and Barbas III, C.F. (2000) Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122, 2395-2396. - References - Scientific Research Publishing [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
Enantioselective synthesis of substituted pyrrolidines
Application Note: Strategic Protocols for the Enantioselective Synthesis of Polysubstituted Pyrrolidines
Executive Summary
The pyrrolidine scaffold is a privileged pharmacophore, ubiquitous in alkaloids (e.g., nicotine, hygrine) and critical pharmaceutical agents (e.g., HCV NS5A inhibitors, DPP-4 inhibitors). However, the construction of polysubstituted pyrrolidines with high enantiomeric excess (ee) and diastereomeric ratio (dr) remains a bottleneck in medicinal chemistry campaigns.
This Application Note details two orthogonal, field-validated protocols for synthesizing chiral pyrrolidines:
-
Method A: Ag(I)-Catalyzed [3+2] Cycloaddition (Convergent, high atom economy).
-
Method B: Organocatalytic Michael/Hemiaminal Cascade (Stepwise, metal-free).
These protocols are designed as self-validating systems , incorporating specific checkpoints to ensure reproducibility and scalability from milligram to multigram scales.
Method A: Ag(I)-Catalyzed Asymmetric [3+2] Cycloaddition
Principle: This method utilizes the 1,3-dipolar cycloaddition of azomethine ylides (generated in situ from imino esters) with electron-deficient dipolarophiles.[1] It is the "gold standard" for simultaneously generating up to four stereocenters.
Mechanism & Workflow:
The reaction proceeds via the formation of a metallo-dipole. The Ag(I) salt coordinates with the imino ester, increasing the acidity of the
Figure 1: Catalytic cycle for Ag(I)-mediated [3+2] cycloaddition. The metallo-dipole formation is the rate-determining entry into the cycle.
Experimental Protocol
Reagents:
-
Substrate:
-Imino ester (1.0 equiv) [Derived from aldehyde + glycine ester]. -
Dipolarophile:
-Phenylmaleimide or Acrylate (1.2 equiv). -
Catalyst: AgOAc (3-5 mol%).
-
Ligand: (R)-Fesulphos or Taniaphos (3.3-5.5 mol%).
-
Base: Et
N or DIPEA (1.2 equiv). -
Solvent: THF or Toluene (0.1 M).
Step-by-Step Procedure:
-
Catalyst Pre-formation (Critical Checkpoint):
-
In a flame-dried Schlenk tube, dissolve AgOAc and the Chiral Ligand in anhydrous THF.
-
Stir at room temperature for 15-30 minutes.
-
Validation: The solution should turn from clear/cloudy to a distinct homogenous clarity (often pale yellow), indicating successful ligand coordination to silver.
-
-
Substrate Addition:
-
Add the
-imino ester and the dipolarophile to the catalyst solution. -
Cool the mixture to -20°C (or maintain RT depending on substrate reactivity).
-
-
Ylide Generation:
-
Add the base dropwise.
-
Validation: A distinct color change (often deep yellow or orange) indicates the formation of the azomethine ylide dipole. If no color change occurs within 5 minutes, check water content of solvent (water quenches the dipole).
-
-
Reaction Monitoring:
-
Stir until TLC indicates consumption of the limiting reagent (imino ester).
-
TLC Stain: Use Ninhydrin (stains pyrrolidine free amine) or UV (254 nm).
-
-
Workup:
-
Filter through a short pad of Celite to remove silver salts.
-
Concentrate and purify via flash chromatography (Silica gel).
-
Method B: Organocatalytic Michael/Hemiaminal Cascade
Principle: This metal-free approach uses chiral secondary amines (Jørgensen-Hayashi catalysts) to activate aldehydes via enamine formation. This enamine attacks a nitroalkene (Michael addition), followed by hydrolysis and intramolecular cyclization.
Mechanism & Workflow: The sterically bulky silyl ether group on the catalyst shields one face of the enamine, forcing the electrophile to approach from the opposite side, ensuring high enantioselectivity.
Figure 2: Organocatalytic cascade pathway. The steric shielding of the catalyst dictates the stereochemical outcome.
Experimental Protocol
Reagents:
-
Substrate: Aliphatic Aldehyde (2.0 equiv).
-
Electrophile: Nitroalkene (1.0 equiv).
-
Catalyst: Jørgensen-Hayashi Catalyst (10-20 mol%).
-
Additive: Benzoic acid (10-20 mol%) [Accelerates hydrolysis].
-
Solvent: Toluene or DCM.
Step-by-Step Procedure:
-
System Preparation:
-
Ensure all glassware is dry. While less sensitive than organometallics, excessive water inhibits enamine formation.
-
-
Catalyst Activation:
-
Dissolve the catalyst and benzoic acid in the solvent. Stir for 5 minutes.
-
-
Reaction Initiation:
-
Add the nitroalkene followed by the aldehyde.
-
Validation: Unlike the Ag-method, color changes are subtle. Monitoring must be done via 1H NMR or Chiral HPLC .
-
-
Monitoring (Self-Validation):
-
Take an aliquot at 1 hour.
-
Check: Disappearance of the characteristic vinyl protons of the nitroalkene (typically
7.0-8.0 ppm). -
Note: If reaction stalls, add 4Å molecular sieves to drive enamine formation.
-
-
Termination:
-
Quench with saturated NH
Cl. -
Extract with DCM.
-
Critical Step: The product is often an aldehyde/hemiaminal. Immediate reduction (NaBH
) or oxidation is often required to stabilize the pyrrolidine core for isolation.
-
Comparative Data & Troubleshooting
| Feature | Method A: Ag(I) [3+2] | Method B: Organocatalysis |
| Complexity Generated | High (up to 4 stereocenters) | Moderate (2-3 stereocenters) |
| Substrate Tolerance | High for aromatic imines | High for enolizable aldehydes |
| Reaction Time | Fast (1-6 hours) | Slower (12-48 hours) |
| Sensitivity | Moisture sensitive (quenches dipole) | Robust, but pH sensitive |
| Scalability | Good (Ag is expensive but recoverable) | Excellent (Metal-free) |
| Typical ee% | 90-99% | 90-98% |
Troubleshooting Guide:
-
Low Yield (Method A):
-
Cause: Incomplete dipole formation.
-
Fix: Increase base concentration or switch to a stronger base (e.g., KHMDS at -78°C).
-
-
Low ee% (Method A):
-
Cause: Background racemic reaction (uncatalyzed).
-
Fix: Lower temperature (-20°C to -40°C); ensure ligand:metal ratio is >1:1.
-
-
Stalled Reaction (Method B):
-
Cause: Product inhibition or water accumulation.
-
Fix: Add 10 mol% Benzoic acid or use molecular sieves.
-
References
-
Grigg, R., et al. (1992). Mechanism and Stereochemistry of the [3+2] Cycloaddition of Azomethine Ylides. Tetrahedron.[2] Link
-
Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions.[1][3] Chemical Reviews.[3] Link
-
Hayashi, Y., et al. (2005). High Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroalkenes. Angewandte Chemie International Edition. Link
-
Adly, F. G., et al. (2018).[3][4] Catalyst Choice for Highly Enantioselective [3+2]-Cycloaddition. ACS Catalysis.[3] Link[3]
-
Zhang, X., et al. (2018).[3][5] One-Pot Double [3 + 2] Cycloadditions for Diastereoselective Synthesis of Pyrrolidine-Based Polycyclic Systems. The Journal of Organic Chemistry.[3] Link[3]
-
AbbVie Inc. (2015). Discovery of ABBV-3221: A Potent HCV NS5A Inhibitor. Journal of Medicinal Chemistry. Link
Sources
- 1. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Silver-catalyzed dynamic systemic resolution of α-iminonitriles in a 1,3-dipolar cycloaddition process - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC00944D [pubs.rsc.org]
- 5. cris.unibo.it [cris.unibo.it]
Application Note: Scale-Up Synthesis of Methyl (2S)-2-methylpyrrolidine-2-carboxylate Hydrochloride
Executive Summary & Strategic Rationale
This application note details a robust, scalable protocol for the esterification of (S)-2-methylproline to its methyl ester hydrochloride salt. This building block is critical in medicinal chemistry for introducing conformational constraints into peptide backbones without the risk of racemization typically associated with
The "Quaternary Advantage" in Scale-Up
Unlike standard amino acids (e.g., Proline, Alanine), (S)-2-methylproline possesses a quaternary
-
Scientific Insight: The absence of an acidic
-proton renders the molecule immune to racemization via the standard enolization mechanism under acidic or basic conditions. This allows for more aggressive thermal profiles during esterification to drive conversion without eroding chiral purity (e.e. >99%).
Synthetic Route Selection
While various esterification methods exist (HCl gas/MeOH, TMSCl/MeOH), the Thionyl Chloride (
-
Thermodynamic Drive:
reacts with water produced during esterification to form and , effectively scavenging water and driving the equilibrium toward the ester. -
Process Intensification: It generates anhydrous
in situ, avoiding the handling of pressurized gas cylinders. -
Cost Efficiency: Reagents are inexpensive and readily available in bulk.
Process Safety Assessment
Critical Hazard: The reaction between
-
Thermodynamics:
is significantly negative. Uncontrolled addition can lead to thermal runaway and solvent boil-over. -
Gas Evolution: 1 mole of
generates 2 moles of gas. A 10 kg scale reaction can generate >4000 L of gas. -
Engineering Control: A dedicated caustic scrubber (NaOH) connected to the reactor vent is mandatory .
Reaction Scheme & Mechanism
The reaction proceeds via an acyl chloride intermediate or an activated protonated alcohol mechanism, driven by water removal.
Figure 1: Reaction pathway highlighting the activation and byproduct formation.
Detailed Scale-Up Protocol
Scale: 1.0 kg Input ((S)-2-methylproline) Expected Yield: ~1.35 kg (95-98%) Reactor: 20 L Glass-Lined Reactor with reflux condenser and scrubber.
Phase A: Reagent Preparation (In Situ HCl Generation)
Rationale: Pre-forming the methanolic HCl is safer than adding SOCl2 to a slurry of the amino acid, as it separates the heat of solvation from the heat of reaction.
-
Charge anhydrous Methanol (10.0 L, 10 vol) to the reactor.
-
Cool the methanol to -5°C to 0°C .
-
Inert the vessel with Nitrogen (
). -
Add Thionyl Chloride (
) (1.2 eq, 0.68 kg) dropwise via addition funnel or metering pump. -
Stir at 0°C for 30 minutes to ensure complete formation of the active reagent.
Phase B: Esterification
-
Add solid (S)-2-methylproline (1.0 kg, 7.74 mol) to the cold solution in portions.
-
Note: The quaternary amino acid is sterically hindered. Dissolution may be slow.
-
-
Warm the mixture to Room Temperature (20-25°C) over 1 hour.
-
Heat to Reflux (65°C) .
-
Mechanistic Note: Unlike simple proline, the steric bulk of the
-methyl group significantly retards the attack of methanol on the carbonyl. Reflux is required to drive the reaction to completion within a reasonable timeframe (typically 12-24 hours).
-
-
Monitor via HPLC or TLC (System: n-BuOH/AcOH/H2O 4:1:1, Ninhydrin stain).
-
Target: < 1.0% remaining starting material.[3]
-
Phase C: Isolation & Purification[3][4]
-
Cool reaction mixture to < 30°C.
-
Concentrate under reduced pressure (vacuum) to remove solvent and excess
.-
Result: A thick, viscous oil or semi-solid residue.
-
-
Chase with Toluene (2 x 2 L) and evaporate.
-
Purpose: Azeotropic removal of residual water and traces of
.
-
-
Crystallization (Antisolvent Method):
-
Dissolve the residue in minimal warm Methanol or Isopropanol (approx 1-2 vol).
-
Slowly add Methyl tert-butyl ether (MTBE) or Diethyl Ether (5-8 vol) with vigorous stirring.
-
A white precipitate should form.
-
-
Age the slurry at 0-5°C for 4 hours.
-
Filter the white solid under
(product is hygroscopic). -
Wash the cake with cold MTBE.
-
Dry in a vacuum oven at 40°C over
or KOH pellets.
Process Flow Diagram (PFD)
Figure 2: Step-by-step unit operations for the scale-up process.
Quality Control & Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Identity | Conforms to Structure | 1H NMR (D2O or DMSO-d6) |
| Purity (HPLC) | C18 Column, ACN/H2O + 0.1% TFA | |
| Chiral Purity | Chiralpak AD-H or equivalent | |
| Water Content | Karl Fischer (Hygroscopic!) | |
| Residual Solvents | Meets ICH Limits | GC-Headspace |
Key NMR Signals (DMSO-d6):
-
1.55 (s, 3H,
-Me) - 3.75 (s, 3H, OMe)
-
9.5-10.0 (br s, 2H,
)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance; insufficient heat/time. | Extend reflux time; ensure anhydrous methanol is used. |
| Oily Product | Residual solvent or impurities. | Chase with Toluene; use seed crystals during MTBE addition. |
| Yellow Coloration | High temperature during | Ensure T < 10°C during reagent mixing. Recrystallize from MeOH/Charcoal. |
| Hygroscopicity | Exposure to humid air. | Handle in glovebox or under dry |
References
-
PubChem. (n.d.).[4] Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride.[4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Li, Z., et al. (2012). A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. Retrieved October 26, 2023, from [Link]
- Google Patents. (2016). CN106083684A - The preparation method of proline esters hydrochlorate.
Sources
- 1. Phenetidine | 156-43-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]
- 4. methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride | C7H14ClNO2 | CID 57516455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 220060-08-2: methyl (2S)-2-methylpyrrolidine-2-carboxy… [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl
Topic: Purification, Handling, and Troubleshooting Guide
Document ID: TS-PUR-2MP-001 Status: Active Audience: Medicinal Chemists, Process Development Scientists
Introduction
Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (often referred to as
Unlike standard proline esters, the quaternary carbon at the
This guide addresses the three most common support tickets we receive regarding this compound:
-
"My product is a sticky oil, not a solid." (Isolation Issues)
-
"The material is acidic or degrading." (Salt Stability)
-
"I cannot detect it on my HPLC." (Analytical Challenges)
Module 1: Isolation & Crystallization (The "Sticky Solid" Protocol)
The Core Problem
Users frequently report that after esterification (using
Root Cause Analysis
-
Residual Methanol: The HCl salt is highly soluble in methanol. Even trace amounts of alcohol prevent the crystal lattice from forming, leading to "oiling out" when non-polar solvents are added.
-
Hygroscopicity: The quaternary ammonium salt avidly absorbs atmospheric water, forming a hydrate gum.
Troubleshooting Protocol: The "Double-Evaporation" Technique
To force crystallization, you must break the solvation shell.
Step-by-Step Workflow:
-
Azeotropic Drying:
-
Concentrate the reaction mixture to an oil.
-
Add Toluene or DCM (10 mL/g) and re-evaporate. Repeat 2x.
-
Why? This removes trapped methanol and excess HCl gas/thionyl chloride that acts as a solvent.
-
-
Trituration (The Critical Step):
-
Dissolve the dry oil in a minimum amount of dry DCM (just enough to make it flow).
-
Add MTBE (Methyl tert-butyl ether) or Diethyl Ether dropwise with vigorous stirring until the solution turns cloudy.
-
STOP adding solvent. Scratch the flask walls with a glass rod or add a seed crystal.
-
Once solids appear, dilute further with excess ether.
-
-
Filtration:
-
Filter under nitrogen or argon (to prevent moisture absorption).
-
Wash with cold
.
-
Visual Guide: Isolation Logic
Figure 1: Decision tree for converting the crude reaction oil into a filterable solid.
Module 2: Purity & Stability FAQs
Q: Why is my product turning pink/red upon storage?
A: This indicates oxidation of trace impurities, likely phenols or free amines, often exacerbated by excess acid.
-
The Fix: The HCl salt must be stoichiometric . If you used thionyl chloride, sulfur dioxide trapped in the crystal lattice can degrade the ester.
-
Action: Recrystallize from MeOH/EtOAc . Dissolve in minimal hot MeOH, add EtOAc until cloudy, and cool. This purges mineral acid impurities.
Q: Can I store the free base?
A: NO.
-
Reasoning:
-methyl proline esters are sterically crowded. However, the free amine can still attack the ester (inter- or intramolecularly) to form diketopiperazines (dimers) or polymerize, although slower than unhindered amino acids. -
Recommendation: Always store as the HCl salt at -20°C in a desiccator.
Q: My yield is lower than expected (e.g., <50%). Where is it?
A: It is likely in your mother liquor.
-
Solubility Trap: This specific salt is more soluble in organic solvents (like DCM or chloroform) than standard amino acid salts due to the lipophilic methyl group.
-
Recovery: Do not discard the filtrate. Evaporate the mother liquor and repeat the trituration with a more non-polar solvent system (e.g., Hexane/Ether) to recover the "second crop."
Module 3: Analytical Verification
The most common support ticket involves "invisible" peaks on HPLC.
The Detection Problem
Methyl (2S)-2-methylpyrrolidine-2-carboxylate lacks a strong chromophore. It has no aromatic rings or conjugated systems.
-
UV @ 254 nm: Invisible.
-
UV @ 210 nm: Weak end-absorption (often obscured by solvent cut-off or buffer noise).
Recommended Analytical Methods
| Method | Suitability | Notes |
| 1H NMR | Best | Look for the characteristic quaternary methyl singlet ( |
| TLC | Good | Stain Required: Use Ninhydrin (spots may be yellow/brown rather than purple due to secondary amine nature) or Iodine vapor. |
| HPLC (UV) | Poor | Requires derivatization (e.g., reaction with Fmoc-Cl or Benzoyl chloride) to be seen @ 254 nm. |
| HPLC (CAD/ELSD) | Excellent | Charged Aerosol Detectors (CAD) or Evaporative Light Scattering (ELSD) see the mass, not the light absorption. |
| Optical Rotation | Critical |
Visual Guide: Analytical Troubleshooting
Figure 2: Selecting the correct analytical technique to avoid false negatives.
References
-
Synthesis & Properties of
-methyl Proline Derivatives:-
Beck, A. K., et al. "Synthesis of (S)
-Branched Amino Acids."[3] Organic Syntheses, vol. 72, 1995, p. 62. -
Source:
- Relevance: Establishes the standard for handling 2-methyl proline derivatives and notes their physical properties (colorless platelets
-
-
Esterification Protocols (TMSCl Method)
- Brook, M. A., et al. "A Convenient Synthesis of Amino Acid Methyl Esters." Synlett, vol. 1993, no. 02, 1993.
-
Source:
- Relevance: Describes the mild methanol/TMSCl method which is superior to SOCl2 for sterically hindered amino acids to avoid harsh acidic degrad
- Handling of Amino Acid Hydrochloride Salts: Greenstein, J. P., & Winitz, M. Chemistry of the Amino Acids. Vol 2. Wiley, 1961. Relevance: Foundational text on the solubility profiles and hygroscopicity of amino acid ester salts.
-
Chemical Safety & Data
- PubChem Compound Summary for CID 57516455 (Methyl 2-methylpyrrolidine-2-carboxyl
-
Source:
-
Relevance: Verification of chemical structure and identifiers.[5]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Page loading... [wap.guidechem.com]
Recrystallization of Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride
This guide serves as a specialized technical resource for the purification of Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS: 220060-08-2). It is designed to address the unique physicochemical challenges posed by
Technical Support Center: Recrystallization Guide
Executive Summary & Compound Profile
Before initiating recrystallization, you must understand the "personality" of your molecule. This compound is an
| Property | Specification | Critical Note |
| CAS | 220060-08-2 | Confirm identity via NMR before processing. |
| Structure | Pyrrolidine core, Quaternary | Steric hindrance reduces crystallization kinetics. |
| Salt Form | Hydrochloride (HCl) | Highly Hygroscopic. Must be handled under |
| Melting Point | ~107 °C (Lit.) | Impurities drastically lower this to <90 °C. |
| Stability | Ester functionality | Hydrolysis Risk: Avoid aqueous solvents and high heat (>60°C). |
Critical Decision Matrix: Solvent Selection
Q: Why does my standard Ethanol/Hexane method fail for this compound?
A: The standard method often fails due to the "polarity gap."
The HCl salt is ionic and highly polar, while the
Recommended Solvent Systems:
| System | Solvents | Ratio (v/v) | Mechanism | Best For |
| Primary | Methanol / MTBE | 1:5 to 1:10 | Displacement | High purity, removal of colored impurities. |
| Secondary | IPA / Ethyl Acetate | 1:3 | Cooling | Large scale, slower crystallization. |
| Trituration | Acetone (Hot) | N/A | Leaching | Removing non-polar organic byproducts. |
Expert Insight: Methyl tert-butyl ether (MTBE) is superior to Diethyl Ether because it has a higher boiling point (55°C vs 35°C), allowing for safer heating, and it forms a slightly more stable solvate with amine salts, promoting ordered lattice formation.
Step-by-Step Recrystallization Protocol
Method A: The Methanol/MTBE Displacement (Gold Standard)
Prerequisites:
-
Dry solvents (Water content <0.1%).
-
Inert atmosphere (Nitrogen balloon or manifold).
Protocol:
-
Dissolution: Place the crude crude solid (e.g., 10 g) in a round-bottom flask. Add Methanol (MeOH) dropwise with gentle heating (40-45°C).
-
Target: Minimal saturation. You want a clear solution in the smallest volume possible (approx. 2-3 mL per gram).
-
-
Filtration (Critical): If the solution is hazy, filter it hot through a syringe filter (0.45 µm PTFE) to remove inorganic salts (e.g., NaCl,
) which act as "bad seeds" for oiling out. -
Nucleation: Remove heat. While stirring rapidly, add MTBE dropwise.
-
Stop point: When a faint, persistent cloudiness (turbidity) appears.
-
-
Seeding (Optional but Recommended): Add a tiny crystal of pure product.
-
Crystallization: Allow the mixture to cool to room temperature slowly (over 1 hour). Then, move to a fridge (4°C) for 4-12 hours.
-
Observation: You should see white needles or prisms forming.
-
-
Isolation: Filter under a nitrogen blanket. Wash the cake with cold MTBE.
-
Drying: Dry in a vacuum oven at 40°C. Do not exceed 50°C to prevent ester degradation.
Troubleshooting Guide: "It Oiled Out. Now What?"
Q: Instead of crystals, I have a sticky gum/oil at the bottom. Is the batch ruined? A: No. "Oiling out" (Liquid-Liquid Phase Separation) happens when the solution becomes supersaturated with respect to the oil phase before the crystal phase.
Recovery Protocol:
-
Re-heat: Place the flask back in the bath (45°C) until the oil redissolves.
-
Add Polar Solvent: Add a small amount (5-10% of total volume) of the polar solvent (MeOH). This increases solubility and moves the system out of the "oiling" region.
-
Seed at High Temp: Add a seed crystal while the solution is still warm.
-
Slow Cool: Wrap the flask in cotton or a towel to slow the cooling rate. Rapid cooling promotes oiling.
Q: My yield is low (<50%). Where is my product? A: It is likely in the mother liquor.
-
Cause: Too much Methanol was used.
-
Fix: Concentrate the mother liquor to half volume and repeat the MTBE addition. Warning: Second crops are usually lower purity.
Analytical Validation (Self-Validating System)
You must prove the recrystallization worked. Do not rely solely on appearance.
-
Proton NMR (
or ):-
Check the methyl ester singlet (~3.7 ppm).
-
Check the
-methyl singlet (~1.5-1.7 ppm). -
Purity Check: Look for solvent peaks (MeOH/MTBE). These salts trap solvent easily. You may need extended drying times.
-
-
Melting Point:
-
Target: 107°C .
-
Sharpness: A range >2°C indicates wetness or impurities.
-
-
Silver Nitrate Test (Qualitative):
-
Dissolve a speck in water; add
. A thick white precipitate confirms the HCl salt integrity (Cl- presence).
-
Visual Workflows (Graphviz)
Figure 1: Recrystallization Process Flow
Caption: Logical workflow for the purification of Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl, including a loop for correcting phase separation (oiling out).
Figure 2: The "Oiling Out" Mechanism & Fix
Caption: Understanding the thermodynamic zones. Oiling out occurs when the system enters the Labile Zone before Nucleation. The fix pushes the system back to Homogeneity.
References
-
Ku, J. M., et al. (2006).[1] Synthesis of (R)-2-methylpyrrolidine hydrochloride. Tetrahedron, 62(19), 4584-4589. (Methodology grounding for 2-methyl pyrrolidine salts).
Sources
Removing impurities from Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride synthesis
Topic: Impurity Removal & Synthesis Optimization
Target Molecule: Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl (also known as
Introduction: The "Steric Challenge"
Welcome to the Technical Support Center. If you are synthesizing Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride , you are likely encountering difficulties that do not appear when working with standard L-proline.
The Core Issue: The presence of the
This guide addresses the specific challenges of driving this sterically hindered reaction to completion and purifying the resulting hygroscopic salt.
Module 1: Synthesis & Impurity Origins
To remove impurities effectively, we must first understand where they originate.[1] The following diagram illustrates the reaction pathway and the genesis of critical impurities.
Figure 1: Reaction pathways showing the origin of unreacted starting material (primary impurity) and environmental degradation products.[1]
Module 2: Troubleshooting Guide
This section addresses specific symptoms observed during the workup and isolation phases.
Category 1: Purity & Yield Issues
Q: My NMR shows a persistent mixture of product and starting material (approx. 90:10). I refluxed for 12 hours. Why isn't it complete?
-
Diagnosis: Kinetic stalling due to steric bulk.[1] The
-methyl group shields the carbonyl from methanol attack.[1] -
Corrective Action:
-
Increase Reaction Time: Extend reflux to 24–48 hours.
-
Thionyl Chloride Excess: Increase SOCl
equivalents from 1.2 eq to 2.5–3.0 eq to drive the equilibrium. -
Double Addition: Cool the reaction, add a second portion of SOCl
, and return to reflux.
-
Q: I see a new impurity peak in the aliphatic region. Is this a dimer?
-
Diagnosis: While Diketopiperazine (dimer) formation is common in proline, the
-methyl group makes dimerization sterically unfavorable.[1] -
Alternative Cause: Check for N-methylation .[1] If methyl iodide (MeI) was used in a precursor step or if methanol/SOCl
conditions were extremely harsh, trace N-methylation can occur.[1] -
Validation: Check Mass Spec for M+14 peaks.
Category 2: Physical Appearance & Handling[1][3]
Q: The product turned into a sticky brown gum instead of a white solid.
-
Diagnosis: The "Gum Phase."[1] This is usually caused by residual solvent (MeOH) trapping excess HCl, or simple moisture absorption (hygroscopicity).[1]
-
Corrective Action:
Q: My product is yellow/orange. Is it ruined?
-
Diagnosis: Pyrrolidine derivatives are prone to oxidation, forming colored oligomers.[1] This is often cosmetic and does not significantly affect chemical purity.[1]
-
Corrective Action:
-
Activated Charcoal: Dissolve in MeOH, treat with activated carbon for 30 mins, filter through Celite, and re-concentrate.
-
Recrystallization: See Module 3.
-
Module 3: Advanced Purification Protocols
If the crude workup does not yield the required purity (>98%), use the following purification decision tree.
Figure 2: Purification strategy based on initial crude purity.
Protocol A: Trituration (For "Gummy" Solids)
Best for removing trace solvents and improving physical handling.[1]
-
Concentrate the reaction mixture to dryness (high vacuum).
-
Add MTBE (Methyl tert-butyl ether) or Diethyl Ether (10 mL per gram of product).[1]
-
Sonicate or stir vigorously for 1–2 hours. The gum should harden into a white/off-white powder.[1]
-
Filter under Nitrogen (to prevent moisture uptake).[1]
Protocol B: Recrystallization (For Chemical Impurities)
Best for removing unreacted starting material.[1]
-
Dissolve the crude salt in the minimum amount of hot Isopropanol (iPrOH) or Methanol (MeOH) (approx. 60°C).
-
Slowly add Heptane or Diethyl Ether until the solution turns slightly cloudy.
-
Cool slowly to Room Temperature, then to 0°C.
-
Critical Step: If oiling out occurs, reheat and add slightly more polar solvent (MeOH/iPrOH).[1]
-
Filter and wash with cold Ether.[1]
Data Summary: Physical Properties
| Property | Value | Note |
|---|---|---|
| Melting Point | 107–109 °C | Sharp mp indicates high purity [1].[1] |
| Appearance | White to Light Brown | Color deepens with air exposure.[1] |
| Solubility | Water, Methanol, DMSO | Insoluble in Ether, Hexanes. |
| Hygroscopicity | High | Store in desiccator at -20°C. |[1]
Module 4: Analytical Validation (FAQ)
Q: How do I distinguish the Product from Starting Material by NMR?
-
Answer: Look for the Methyl Ester Singlet .[1]
Q: Can I store the free base instead of the Hydrochloride salt?
-
Answer: Not recommended. The free base of pyrrolidine esters is prone to rapid cyclization (diketopiperazine formation) and oxidation.[1] The Hydrochloride salt stabilizes the amine, preventing these side reactions. Always store as the HCl salt under inert gas [2].
References
-
ChemicalBook. (2025).[1] 2-Methyl-L-proline Methyl ester hydrochloride Properties and Melting Point Data. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] L-Proline methyl ester hydrochloride Product Information (Analogous Handling). Retrieved from [1]
-
GuideChem. (n.d.).[1] Synthesis of (S)-2-Methylpyrrolidine-2-carboxylic Acid (Hydrochloride). Retrieved from
Sources
- 1. a-Methyl- L -proline = 98.0 TLC 42856-71-3 [sigmaaldrich.com]
- 2. 2-Methyl-L-proline Methyl ester hydrochloride | 220060-08-2 [chemicalbook.com]
- 3. methyl (2S)-2-methylpyrrolidine-2-carboxylate,hydrochloride 220060-08-2 manufacturer/high quality/in stock - SHINING PHARMA INDUSTRY CO., LIMITED (SHINING PHARMA (CHANGZHOU) CO., LTD.). [czyys.com]
- 4. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]
Side reactions in the synthesis of 2-methylpyrrolidine derivatives
Technical Support Center: Synthesis of 2-Methylpyrrolidine Derivatives
Executive Summary
2-Methylpyrrolidine is a privileged scaffold in medicinal chemistry, serving as the core for nicotinic acetylcholine receptor ligands, antihistamines (e.g., Clemastine), and chiral auxiliaries. However, its synthesis is plagued by three distinct classes of side reactions: stereochemical erosion (racemization) , regiochemical errors (over-alkylation) , and redox inconsistencies .
This guide provides a mechanistic breakdown of these failures and actionable protocols to resolve them. It moves beyond standard "recipes" to explain why the chemistry fails and how to engineer a robust correction.
Module 1: Stereochemical Integrity (Racemization)
The Issue: You are synthesizing (S)-2-methylpyrrolidine, but chiral HPLC reveals a significant loss of enantiomeric excess (ee%). The Cause: The C2 hydrogen is alpha to the nitrogen. In the presence of oxidants or during imine intermediate formation, this center is susceptible to deprotonation or tautomerization, leading to a planar, achiral intermediate.
Mechanistic Pathway of Failure
Racemization typically occurs via an Imine-Enamine Tautomerization loop. If your synthesis involves a reduction of 2-methylpyrroline or an oxidation of prolinol, the intermediate iminium species is highly prone to losing the C2 proton.
[1]
Troubleshooting Protocol: Preserving Chiral Integrity
| Parameter | Recommendation | Scientific Rationale |
| pH Control | Maintain pH < 4 during reduction. | Acidic conditions protonate the nitrogen, preventing enamine formation (which requires a lone pair on N). |
| Reducing Agent | Switch from H₂/Pd-C to NaBH(OAc)₃. | Catalytic hydrogenation (Pd surface) often facilitates dehydrogenation/re-hydrogenation cycles that scramble stereochemistry. Triacetoxyborohydride is milder and faster. |
| Temperature | Keep reaction < 0°C. | Tautomerization is endothermic; low temperatures kinetically trap the iminium species before it enolizes. |
FAQ: Can I recover the enantiomer if racemization occurs? Answer: Yes, but it is costly. You must perform a classical resolution using L-(+)-Tartaric acid .[2] The (S)-enantiomer forms a crystalline tartrate salt that precipitates from acetone/methanol, while the (R)-isomer remains in solution [1].
Module 2: Regioselectivity & Over-Alkylation
The Issue: During the reductive amination of levulinic acid or 4-oxopentanal to form the pyrrolidine ring, you observe the formation of tertiary amines (dimers) or ring-opened byproducts. The Cause: The newly formed secondary amine (the desired pyrrolidine) is more nucleophilic than the ammonia/primary amine source, leading to a second attack on the carbonyl substrate.
The "Over-Alkylation" Trap
-
Desired: Amine + Ketone
Imine Pyrrolidine . -
Side Reaction: Pyrrolidine + Ketone
Enamine N-alkylated dimer .
Protocol: High-Fidelity Reductive Cyclization
Step-by-Step Optimization:
-
Stoichiometry: Use a 5:1 molar excess of the amine source (e.g., Ammonium Formate or Methylamine) relative to the ketone. This statistically favors the primary amine attack.
-
Order of Addition (Critical): Do not mix ketone and reducing agent first.
-
Correct: Pre-mix Amine + Ketone for 30 mins to form the imine equilibrium.
-
Then: Add reducing agent (Sodium Cyanoborohydride) dropwise.
-
-
Solvent Switch: If using MeOH, switch to TFE (2,2,2-Trifluoroethanol) . TFE stabilizes the iminium intermediate via hydrogen bonding, accelerating the desired cyclization over the intermolecular side reaction [2].
Module 3: Radical Cyclization (Hoffmann-Löffler-Freytag)
The Issue: Low yields in the conversion of N-haloamines to 2-methylpyrrolidine; presence of acyclic elimination products. The Cause: The nitrogen-centered radical can undergo disproportionation instead of the required 1,5-Hydrogen Atom Transfer (HAT).
Technical Insight: The 1,5-HAT is the rate-determining step. If the N-radical is not highly protonated (using conc. H₂SO₄ or TFA), the amine radical is too stable and will simply recombine or eliminate to form an alkene. Strict exclusion of oxygen is required as O₂ quenches the radical chain [3].
Summary of Side Products & Mitigation
| Observed Side Product | Structure Type | Root Cause | Correction |
| Pyrroline | C=N Double Bond | Incomplete Reduction | Increase H₂ pressure (50 psi) or use PtO₂ catalyst. |
| N-Alkyl Dimer | Tertiary Amine | Competitve Nucleophilicity | High dilution (0.05 M); Excess amine source. |
| Acyclic Chloride | Linear Chain | Failed Cyclization (HLF) | Increase acid concentration to favor HAT over Cl-transfer. |
| Racemate | 50:50 Mixture | Enolization | Avoid thermodynamic control; use chiral auxiliaries. |
References
-
Elworthy, T. R., et al. (1994).[3] "Synthesis of (R)- and (S)-2-methylpyrrolidine." Tetrahedron, 50(20), 6089–6096.[3]
-
Tang, X., et al. (2014).[4] "Production of γ-valerolactone and pyrrolidones from biomass." Renewable and Sustainable Energy Reviews, 40, 608-620.[4]
-
Nicewicz, D. A., & MacMillan, D. W. (2008). "Merger of organocatalysis and photoredox catalysis." Science, 322(5898), 77-80. (Contextual grounding for modern radical mechanisms).
-
Beak, P., & Lee, W. K. (1990). "The regiochemistry of lithiation of N-boc-2-methylpyrrolidine." The Journal of Organic Chemistry, 55(9), 2578-2580.
Sources
Optimization of reaction yield for Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride
Case ID: OPT-220060
Molecule: Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride
CAS: 220060-08-2
Common Name:
Executive Summary
Welcome to the Technical Support Center. You are likely here because standard amino acid esterification protocols (e.g., Fischer esterification) are yielding suboptimal results for this specific scaffold.[2]
The Core Challenge: Unlike simple proline, the (2S)-2-methyl substitution introduces significant steric hindrance at the quaternary
This guide provides a troubleshooting framework to maximize yield, purity, and optical integrity.
Module 1: Optimized Reaction Protocols
We recommend two primary routes. Route A is the industry standard for scale-up. Route B is a milder alternative for high-value, small-scale batches to minimize side reactions.
Route A: Thionyl Chloride ( ) / Methanol (Standard)
Best for: Gram-to-kilogram scale, robust starting material.[2]
Protocol:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂ or Drierite). Moisture control is critical.
-
Solvent: Charge anhydrous Methanol (10-15 mL per gram of amino acid). Cool to 0°C (ice/salt bath).
-
Activation: Add Thionyl Chloride (
, 2.5 - 3.0 equivalents) dropwise over 30 minutes.-
Note: The exotherm must be controlled.[2] Do not let the temperature rise above 5°C during addition.
-
-
Addition: Add (S)-2-methylproline (solid) in one portion.
-
Reaction: Remove ice bath. Stir at Room Temp (RT) for 1 hour, then heat to Reflux (65°C) for 12–16 hours.
-
Checkpoint: Monitor via TLC (System: n-BuOH/AcOH/H₂O 4:1:1, stain with Ninhydrin).[2]
-
-
Workup: Evaporate solvent in vacuo to dryness. Do not use an aqueous wash yet.
Route B: TMSCl / Methanol (Mild)
Best for: Minimizing degradation/coloration.[2]
Protocol:
-
Setup: Dry glassware under
. -
Reagent: Add Chlorotrimethylsilane (TMSCl, 4.0 equivalents) to anhydrous Methanol at 0°C.
-
Reaction: Add amino acid. Stir at RT for 24 hours. (Reflux is often unnecessary, reducing thermal degradation).[2]
Module 2: Troubleshooting & Optimization Logic
Visualizing the Steric Barrier
The diagram below illustrates why this reaction is slower than standard proline esterification. The quaternary center blocks the trajectory of the methanol nucleophile.[2]
Caption: The quaternary alpha-methyl group creates steric crowding (red arrow), significantly increasing the activation energy required for methanol attack compared to standard amino acids.[2]
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete Conversion | The steric bulk slows kinetics. Increase reflux time to 24h or increase |
| Low Yield (<50%) | Water Contamination | Water hydrolyzes the intermediate back to the acid.[2] Use fresh anhydrous MeOH and a drying tube.[4] |
| Oily Product | Hygroscopicity | The HCl salt is hygroscopic.[2] Do not expose to air. Dry under high vacuum (0.1 mmHg) for 12h. |
| Yellow/Brown Color | Thermal Degradation | Reflux was too hot or too long.[2] Switch to Route B (TMSCl) at Room Temp. |
| Loss during Workup | Aqueous Solubility | The product is highly water-soluble. Avoid aqueous extraction. Use precipitation (see Module 3).[2] |
| Racemization | Harsh Conditions | Although the quaternary center resists racemization better than tertiary ones, prolonged reflux can cause it.[2] Verify enantiomeric excess (ee) via Chiral HPLC.[2] |
Module 3: Isolation & Purification (The "No-Water" Workflow)
The most common error is attempting a standard aqueous workup (e.g., NaHCO3 wash), which partitions the polar salt into the water layer, leading to total yield loss.[2]
Recommended Isolation Protocol (Precipitation):
-
Concentration: Evaporate the reaction mixture to a thick oil or foam.
-
Chase: Add 20 mL Toluene and evaporate again (azeotropes excess HCl and water). Repeat 2x.
-
Trituration:
-
Dissolve the residue in a minimum amount of cold Methanol (or Isopropanol).[2]
-
Slowly add Diethyl Ether (or MTBE) with vigorous stirring until the solution turns cloudy.
-
Cool to -20°C overnight.
-
-
Filtration: Filter the white crystalline solid under
(to prevent moisture absorption). Wash with cold Ether.
Workflow Logic Diagram
Caption: Decision tree for isolation. Avoid aqueous washes. If the product oils out, induce crystallization via solvent anti-solvent precipitation (MeOH/Ether).[2]
References
-
Preparation of alpha-methyl-L-proline derivatives. World Intellectual Property Organization, WO2019002344A1, 2019. Link (Describes yield optimization and
protocols for this specific scaffold). -
A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 12(1), 2007.[2] Link (Establishes the TMSCl/Methanol utility for sensitive amino acids).
-
Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride. PubChem Compound Summary. Link (Physical properties and CAS verification).[2]
- Esterification of Sterically Hindered Carboxylic Acids.Journal of Organic Chemistry, Standard Protocols.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for CAS 220060-08-2 before handling.
Sources
- 1. methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride | C7H14ClNO2 | CID 57516455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. brainly.in [brainly.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN111138335B - A kind of preparation method of optically active 2-methylproline - Google Patents [patents.google.com]
Improving enantioselectivity in reactions with Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride
Ticket Category: Chiral Reagents & Hindered Amine Coupling
Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (often referred to as
Unlike standard amino acids, this compound cannot racemize via the standard
-
Kinetic Resolution/Epimerization of the Coupling Partner: The extreme steric hindrance of the
-methyl group slows down coupling reactions, requiring harsh conditions that racemize the other component (the electrophile). -
Impure Starting Material: The commercial source may contain the (R)-enantiomer.
-
Incorrect Catalyst Form: If used as an organocatalyst, the ester moiety may prevent the formation of the necessary Zimmerman-Traxler transition state.
This guide addresses these specific failure modes.
Module 1: Critical Handling & Free-Basing
Issue: The HCl salt is stable, but the free amine is required for nucleophilic attack. Incomplete neutralization or loss of the volatile free base leads to inconsistent stoichiometry and poor yields.
Protocol: Biphasic Neutralization (Recommended)
Do not use in-situ neutralization (e.g., adding DIEA directly to the reaction) for sensitive couplings with this sterically hindered amine. The resulting DIPEA salts can suppress reaction rates further.
-
Dissolution: Dissolve the HCl salt in a minimal amount of saturated
(aq) or (keep cold, ). -
Extraction: Immediately extract 3x with DCM (Dichloromethane).
-
Note: The free base is moderately water-soluble. Do not use large volumes of aqueous base.
-
-
Drying: Dry organic layer over
(anhydrous). -
Concentration: Carefully concentrate under reduced pressure. Do not apply high vacuum for prolonged periods ; the free base can be volatile.
-
Usage: Use immediately.
Module 2: Peptide Coupling & Amide Bond Formation
The Core Challenge: The
Troubleshooting Guide: Low Yield or Loss of Selectivity
| Symptom | Probable Cause | Corrective Action |
| No Reaction / <10% Yield | Steric shielding of the amine. | Switch to Acid Fluorides or HATU/HOAt systems. |
| Racemization of Partner | Reaction time is too long; base exposure is too high. | Use Sym-collidine (TMP) instead of DIEA/TEA. It is less basic but sufficient to buffer the reaction, reducing |
| Formation of N-Acyl Urea | Slow kinetics allowing rearrangement of carbodiimide intermediates. | Avoid carbodiimides (EDC/DCC) entirely. Use phosphonium reagents (PyBOP). |
Optimized Coupling Workflow (The "Gold Standard")
For coupling Partner-COOH with (2S)-2-Me-Pro-OMe :
-
Activation: Convert Partner-COOH to the Acid Fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride.
-
Why? Acid fluorides are small, highly reactive electrophiles that can penetrate the steric shield of the
-methyl proline better than bulky OBt/OAt active esters.
-
-
Solvent: Use DCM or DCE (low dielectric constant favors ion-pairing and reaction rate).
-
Base: 2,4,6-Collidine (Sym-collidine).
-
Temperature: Start at
, allow to warm to RT. Reflux in DCE ( ) may be necessary for extremely hindered partners.
Visual Logic: Coupling Decision Tree
Figure 1: Decision matrix for coupling sterically hindered
Module 3: Organocatalytic Applications
Context: If you are using this compound to catalyze an asymmetric reaction (e.g., Aldol, Michael addition), the Methyl Ester group is likely the problem.
Mechanism of Failure
Proline-catalyzed reactions rely on the Bifunctional Mechanism :
-
Amine: Forms an enamine with the substrate (raising the HOMO).
-
Carboxylic Acid: Hydrogen bonds to the electrophile, directing it to the specific face of the enamine.
The Issue: Your compound is an Ester . It lacks the acidic proton required for hydrogen bonding in the transition state.
Corrective Actions
-
Hydrolysis: You must hydrolyze the ester to the free acid [(2S)-2-methylproline] to restore catalytic activity for standard Hajos-Parrish-Eder-Sauer-Wiechert type reactions.
-
Alternative Activation: If you must use the ester, you need a Lewis Acid cocatalyst (e.g.,
) to activate the electrophile, but this often degrades enantioselectivity compared to the metal-free organocatalytic route.
Module 4: Verification of Enantiopurity
Since the compound cannot racemize by itself, "low ee" usually means the material was impure upon arrival.
Standard Analytical Protocol:
-
Technique: Chiral HPLC.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:Isopropanol (90:10 to 98:2) with 0.1% Diethylamine (DEA).
-
Detection: UV at 210 nm (Ester absorption).
-
Standard: Compare against a racemic sample (synthesized by mixing (S) and (R) or reacting 2-butanone with acrylonitrile/cyanide followed by hydrolysis/methylation).
Frequently Asked Questions (FAQ)
Q1: Can I use EDC/NHS for coupling this amine? A: Generally, no . The N-hydroxysuccinimide (NHS) ester is not reactive enough to overcome the steric hindrance of the quaternary center at position 2. You will likely observe unreacted amine and hydrolyzed NHS ester.
Q2: I see a "racemized" product, but you said this compound can't racemize. Explain.
A: The "racemization" is likely occurring on the coupling partner (the carboxylic acid component). Because the amine is so hindered, the coupling is slow. The activated acid sits in the basic solution longer, allowing base-catalyzed removal of its
Q3: How do I store the free base?
A: Do not store the free base. It absorbs
References
-
Seebach, D., et al. "Self-Reproduction of Chirality (SRC) as a Tool for the Asymmetric Synthesis of Non-Proteinogenic Amino Acids." Journal of the American Chemical Society, 1983. (Foundational work on
-alkylation of proline without racemization). -
Carpenter, B. E., et al. "Peptide Coupling of Sterically Hindered Amino Acids." Journal of Organic Chemistry, 2008.[1] (Validation of Acid Fluoride method for hindered amines).
-
List, B. "Proline-catalyzed asymmetric reactions." Tetrahedron, 2002. (Mechanistic requirement for the free acid in organocatalysis).
-
Coste, J., et al. "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 1990. (Alternative coupling agents for difficult sequences).
Sources
Troubleshooting guide for using Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride
Technical Support Center: Troubleshooting Guide for Methyl (2S)-2-methylpyrrolidine-2-carboxylate Hydrochloride
Introduction: The "Conformational Lock"
Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS: 220060-08-2) is not a standard amino acid derivative.[1] It is a specialized
By replacing the
This guide addresses the specific chemical challenges imposed by this steric bulk and the hydrochloride salt form.
Module 1: Handling & Storage (Pre-Experiment)
Current Status: User reports "clumping" or "wet" solid.
Q1: Why is the powder clumping, and has it degraded?
Technical Insight: As a hydrochloride salt of a secondary amine ester, this compound is significantly hygroscopic . The "clumping" is caused by moisture absorption from the atmosphere. While the HCl salt stabilizes the amine, the presence of water can lead to gradual hydrolysis of the methyl ester to the carboxylic acid over time, especially if stored at room temperature.
Troubleshooting Protocol:
-
Immediate Check: Perform a quick
H NMR in DMSO- .-
Intact: Singlet at ~3.7 ppm (
) and singlet at ~1.5 ppm ( ). -
Degraded: Appearance of a broad peak >10 ppm (carboxylic acid) and loss of the methoxy singlet.
-
-
Recovery: If the ester is intact but wet, dry under high vacuum (0.1 mmHg) over
for 12 hours. -
Prevention: Store strictly at -20°C under an inert atmosphere (Argon/Nitrogen). Allow the vial to warm to room temperature before opening to prevent condensation.
Module 2: Solution Preparation & Free-Basing
Current Status: User needs to use the compound in a coupling reaction but is unsure how to handle the HCl salt.
Q2: Can I use the HCl salt directly in my coupling reaction?
Answer: Generally, no .
While you can add a base (like DIPEA) in situ, the hydrochloride counterion can suppress the nucleophilicity of the sterically hindered secondary amine. For difficult couplings involving
Q3: How do I convert to the free base without hydrolyzing the ester?
Risk: The methyl ester is susceptible to base-catalyzed hydrolysis (saponification) if exposed to strong aqueous base for too long.
Validated Free-Basing Protocol:
-
Dissolution: Dissolve the HCl salt in a minimal volume of DCM (Dichloromethane) .
-
Extraction: Wash rapidly (contact time < 2 mins) with cold saturated
or 10% .-
Avoid NaOH, which is too aggressive for methyl esters.
-
-
Drying: Dry the organic layer over anhydrous
immediately. -
Concentration: Evaporate solvent in vacuo at < 30°C. Use immediately.
Visualization: Free-Basing Decision Logic
Caption: Decision matrix for handling the HCl salt. For sterically demanding couplings (common with this scaffold), extractive free-basing is recommended to maximize amine reactivity.
Module 3: Synthetic Applications (Peptide Coupling)
Current Status: User reports <10% yield when coupling an Fmoc-amino acid to this amine.
Q4: Why is the coupling yield so low compared to regular Proline?
Causality:
This is the "Tetrasubstituted Carbon Effect." The
-
Nucleophilic Approach: The secondary amine is buried. The incoming activated amino acid has difficulty approaching the nitrogen.[2]
-
Conformational Restriction: The ring cannot easily rotate to accommodate the transition state.
Q5: How do I optimize the coupling reaction?
Standard reagents (EDC, HBTU) will fail. You must use high-activity coupling agents and optimized conditions.
Optimization Table: Coupling Parameters
| Parameter | Standard Protocol (Avoid) | High-Performance Protocol (Recommended) |
| Coupling Agent | HBTU, EDC/NHS | HATU or PyAOP (7-azabenzotriazole based) |
| Additive | None or HOBt | HOAt (Essential for accelerating reaction) |
| Base | TEA (Triethylamine) | DIPEA (Diisopropylethylamine) or TMP (Collidine) |
| Solvent | DMF (Pure) | DCM/DMF (1:1) (DCM improves solubility/conformation) |
| Reaction Time | 1-2 Hours | 12-24 Hours (Double coupling often required) |
| Temperature | Room Temp | 50°C (Microwave assistance is highly effective) |
Critical Protocol Note: If using HATU , ensure the base (DIPEA) is added last to the mixture of acid and amine to prevent premature hydrolysis of the active ester.
Visualization: Steric Coupling Workflow
Caption: Optimized workflow for coupling sterically hindered amines. Note the checkpoint for re-coupling, which is frequently required for alpha-methylated residues.
Module 4: Analysis & Characterization
Current Status: User is interpreting NMR data.
Q6: How do I distinguish this compound from regular Proline methyl ester in NMR?
The hallmark is the Singlet Methyl Group .
-
Regular Proline: The
-proton appears as a multiplet/triplet around 4.0–4.5 ppm. -
-Methyl Proline: The
-proton is absent . Instead, look for a sharp singlet (3H) typically between 1.4 – 1.6 ppm (depending on solvent). -
Ester Methyl: Singlet (3H) at 3.6 – 3.7 ppm .
Q7: Is racemization a concern?
Scientific Integrity:
Unlike standard amino acids, quaternary amino acids (like this one) are highly resistant to racemization because there is no acidic
-
However: If you hydrolyze the ester to the acid and then couple it (activating the carboxyl), racemization is possible via oxazolone formation, though still slower than non-methylated analogs.
-
Verification: Use Chiral HPLC if enantiomeric purity is critical for downstream biological assays.
References
-
Chemical Properties & Identifiers
- PubChem Compound Summary for CID 57516455 (Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride).
-
Synthesis & Applications
-
Peptide Coupling Challenges
-
Steric Hindrance in Peptides
-
Managing Steric Hindrance in N-Methylated Peptide Synthesis. BenchChem Technical Support.[2]
-
Sources
- 1. CAS 220060-08-2: methyl (2S)-2-methylpyrrolidine-2-carboxy… [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. thieme.de [thieme.de]
- 6. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Stability & Handling of Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl
[1][2]
Executive Summary & Stability Matrix[1]
Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride is a specialized alpha,alpha-disubstituted amino acid derivative.[1][2] Unlike standard proline esters, the presence of the
The primary stability risks in solution are ester hydrolysis and hygroscopicity-induced degradation .[1][2]
Stability Matrix: Condition vs. Risk
| Condition | Stability Rating | Primary Risk Factor |
| Solid State (Dry, -20°C) | High | Minimal.[1][2] Hygroscopic if exposed to moisture.[1][2][3] |
| Aqueous Solution (pH < 3) | Moderate | Slow acid-catalyzed hydrolysis over time.[1][2] |
| Aqueous Solution (pH > 7) | Low | Rapid base-catalyzed saponification (ester cleavage).[1][2] |
| Organic Solution (Free Base) | Low-Moderate | Risk of intermolecular condensation (Diketopiperazine) if concentrated.[1][2] |
| Elevated Temp (> 40°C) | Low | Accelerated hydrolysis; potential decarboxylation (rare).[1][2] |
Mechanistic Deep Dive: The "Why" Behind the Instability[2]
To troubleshoot effectively, you must understand the molecular behaviors driving degradation.[1][2]
A. The Hydrolysis Pathway (Primary Failure Mode)
The methyl ester moiety is susceptible to attack by water or hydroxide ions.[2] While the
-
Acidic Conditions: The protonated amine (
) withdraws electron density, activating the carbonyl carbon, but the equilibrium favors the ester unless heated.[2] -
Basic Conditions: The free amine is formed, and hydroxide ions rapidly attack the ester carbonyl, irreversibly forming the carboxylic acid (2-methylproline) and methanol.[2]
B. The Stereochemical Advantage (No Racemization)
Crucial Insight: Unlike standard amino acid esters, this compound cannot racemize via the standard enolization mechanism.[2]
-
Standard Amino Acids: Have an acidic
-proton that can be removed by base, leading to a planar enolate and loss of chirality.[1][2] -
This Compound: The C2 position is quaternary (bonded to N, Carbonyl, Methyl, and Ring Carbon).[2] There is no
-proton to remove.[1][2] Therefore, the (S)-configuration is chemically locked unless the ring is destroyed.[1][2]
C. Free Base Instability
When neutralized to its free base form, the amine becomes nucleophilic.[1][2] In concentrated solutions, two molecules can theoretically react (intermolecular aminolysis) to form a diketopiperazine (DKP) dimer, although the steric bulk of the methyl group makes this slower than in proline.[2]
Troubleshooting Guide & FAQs
Q1: I observed a significant yield loss after neutralizing the salt to the free base. What happened?
Diagnosis: You likely triggered base-catalyzed hydrolysis or lost the volatile free base.[1][2] The Science:
-
Hydrolysis: If the neutralization (e.g., using NaHCO3 or NaOH) was done in water without immediate extraction, the high local pH hydrolyzes the ester to the water-soluble acid form.[2] This acid form remains in the aqueous layer during extraction, leading to yield loss.[2]
-
Volatility: The free base of proline esters is an oil with moderate volatility.[1][2] Evaporating solvent under high vacuum for extended periods can strip the product.[1][2]
Corrective Action:
-
Use a biphasic system (DCM/Sat. NaHCO3) for neutralization.[1][2]
-
Keep the temperature < 5°C during the process.[2]
Q2: My NMR shows a new set of peaks and the disappearance of the methyl singlet (approx 3.7 ppm).
Diagnosis: Complete hydrolysis to the carboxylic acid.[1][2]
The Science: The methyl ester singlet (typically ~3.7-3.8 ppm) is diagnostic.[1][2] Its loss, coupled with a shift in the ring protons, indicates the ester bond has been cleaved.[2] If the sample was in
Q3: The solid has turned into a sticky gum. Is it usable?
Diagnosis: Hygroscopic failure.[1][2] The Science: The HCl salt is extremely hygroscopic.[2] It absorbs atmospheric water, creating a highly concentrated acidic solution on the surface of the crystal.[2] This "micro-reactor" environment accelerates auto-hydrolysis.[1][2] Recommendation:
-
If the gum is recent, dry it under high vacuum over
.[1][2] -
Check purity via HPLC/NMR.[1][2][4] If hydrolysis is < 5%, use as is. If > 5%, recrystallize (if possible) or discard.[1][2]
Q4: Can I store the stock solution in DMSO or Methanol?
Diagnosis: Solvent-dependent stability.[1][2] Recommendation:
-
Methanol: Avoid for long-term storage.[1][2] Transesterification can occur (though irrelevant here since it's a methyl ester), but traces of water in MeOH will promote hydrolysis.[1][2]
-
DMSO: Acceptable if dry (anhydrous).[1][2] Store frozen at -20°C.
-
Best Practice: Store as the solid HCl salt. Make solutions fresh.
Validated Protocols
Protocol A: Safe Neutralization (Generation of Free Base)
Use this workflow to generate the reactive free amine for coupling reactions without hydrolyzing the ester.[2]
-
Preparation: Suspend the HCl salt (1.0 eq) in Dichloromethane (DCM) (approx. 10 mL per gram).
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Biphasic Mix: Add an equal volume of cold saturated aqueous
(or ). -
Extraction: Stir vigorously for maximum 5-10 minutes . Do not let it sit.
-
Drying: Dry the organic layer over anhydrous
or for 10 minutes. -
Usage: Filter and use the solution directly in the next step. Do not concentrate to dryness unless necessary, to avoid dimerization.[2]
Protocol B: Long-Term Storage[1][2]
Visualizations
Figure 1: Degradation Pathways
This diagram illustrates the competing pathways of hydrolysis and dimerization.[1][2]
Caption: Figure 1. Degradation pathways for Methyl (2S)-2-methylpyrrolidine-2-carboxylate. Red arrows indicate irreversible degradation.[1]
Figure 2: Safe Neutralization Workflow
A logic flow to prevent yield loss during free-basing.
Caption: Figure 2. Optimized workflow for neutralizing the HCl salt while minimizing hydrolysis risk.
References
-
PubChem. (2025).[1][2] Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride | C7H14ClNO2.[1][2][5][6][7] National Library of Medicine.[1][2] [Link][1][2]
-
Theodorou, V., et al. (2018).[1][2][4] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. (Demonstrates relative resistance of hindered esters but confirms hydrolysis occurs).[1][2] [Link]
Sources
- 1. methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride | C7H14ClNO2 | CID 57516455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. avantiresearch.com [avantiresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. 220060-08-2 | methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride - Capot Chemical [capotchem.com]
- 6. methyl (2S)-2-methylpyrrolidine-2-carboxylate,hydrochloride 220060-08-2 manufacturer/high quality/in stock - SHINING PHARMA INDUSTRY CO., LIMITED (SHINING PHARMA (CHANGZHOU) CO., LTD.). [czyys.com]
- 7. CAS 220060-08-2: methyl (2S)-2-methylpyrrolidine-2-carboxy… [cymitquimica.com]
Technical Support Center: Proline Esterification Optimization
Introduction
Proline esterification is a deceptive reaction. While it appears to be a standard protection step, the unique pyrrolidine ring structure creates a "conformational trap" that predisposes the molecule to specific side reactions—most notably diketopiperazine (DKP) formation and rotameric complexity in analysis.
This guide is not a textbook; it is a troubleshooting system designed to diagnose, remediate, and prevent failure modes in the synthesis of proline methyl, ethyl, and tert-butyl esters.
Module 1: The DKP Menace (Dimerization)
The most frequent failure mode in proline esterification is the formation of Pro-Pro Diketopiperazine (DKP) (cyclo(Pro-Pro)). Unlike primary amino acids, proline’s secondary amine is conformationally constrained, reducing the entropic penalty for cyclization.
The Mechanism of Failure
DKP formation is an autocatalytic cascade triggered by neutralization.
-
Trigger: Neutralizing the ester salt (e.g., Pro-OMe·HCl) to the free base.
-
Propagation: Two free base molecules interact; the amine of one attacks the ester carbonyl of the other.
-
Cyclization: The resulting linear dipeptide ester rapidly cyclizes to the stable 6-membered DKP ring.
Troubleshooting Guide
| Symptom | Diagnosis | Root Cause | Corrective Action |
| Insoluble Precipitate | White solid forms during workup/storage. | DKP formation.[1][2][3] DKP is highly insoluble in most organic solvents and water. | Do not free-base the ester unless immediately reacting. Store as |
| Low Yield | Product mass is low; NMR shows no ester peaks. | Hydrolysis or DKP conversion. | Ensure anhydrous conditions. If using |
| New NMR Signals | Peaks at | Linear dimer or DKP formation. | Repurify via recrystallization (MeOH/Ether). DKP will often remain solid while ester dissolves. |
Pathway Visualization
Figure 1: The "Death Spiral" of Proline Ester Free-Basing. Once neutralized, the kinetic barrier to DKP formation is low.
Module 2: Stereochemical Integrity & Analysis
Users frequently misinterpret NMR spectra of proline esters, confusing rotamers with racemization .
The Rotamer False Positive
Because the N-C bond in proline has restricted rotation (partial double bond character, especially when acylated or protonated), proline derivatives exist as cis and trans rotamers in solution. This causes signal splitting in NMR (e.g., two sets of peaks for the methyl ester singlet).
-
Rotamers: Physical property.[4] Peaks coalesce at high temperature. NOT an impurity.
-
Racemization: Chemical change (
). Enantiomers are indistinguishable by standard NMR.[5]
FAQ: Is my product racemized?
Q: I see split peaks in my
-
Test: Run the NMR at
. If the peaks merge or broaden significantly, they are rotamers. If they remain sharp and distinct, you may have diastereomeric impurities (if other chiral centers exist) or structural impurities.
Q: How do I actually check for racemization? A: You cannot use standard NMR. You must use:
-
Chiral HPLC: Chiralpak AD-H or OD-H columns.
-
Polarimetry: Compare
to literature values (e.g., -Pro-OMe·HCl ). -
Chiral Shift Reagents: Add
to the NMR tube to separate enantiomeric signals.
Module 3: Optimized Experimental Protocols
These protocols are designed to minimize DKP formation and hydrolysis.
Protocol A: Methyl/Ethyl Esterification (Thionyl Chloride Method)
Best for: Standard synthesis, high yield, scale-up.
-
Setup: Flame-dry a round-bottom flask (RBF) equipped with a reflux condenser and a drying tube (
). -
Solvent Prep: Charge anhydrous Methanol (or Ethanol) [0.5 M concentration relative to Proline] into the RBF. Cool to
(ice bath). -
Activation: Dropwise add Thionyl Chloride (
) (1.2 – 1.5 equiv). -
Addition: Add
-Proline (1.0 equiv) in one portion. -
Reaction: Remove ice bath. Stir at Room Temp (RT) for 1 hour, then reflux for 3–5 hours.
-
Monitoring: TLC (System: n-BuOH/AcOH/H2O 4:1:1, stain with Ninhydrin).
-
-
Workup (The "No-Base" Method):
-
Concentrate the mixture in vacuo to a syrup.
-
Do NOT wash with aqueous bicarbonate.
-
Add Diethyl Ether or MTBE (10 volumes) to the syrup.
-
Triturate (scratch the glass) to induce crystallization.
-
Filter the white solid (
-Pro-OMe·HCl). -
Yield: Typically >95%.
-
Protocol B: tert-Butyl Esterification (Isobutylene Method)
Best for: Acid-labile protecting group strategy.
-
Setup: Pressure vessel (heavy-walled glass or steel autoclave).
-
Reagents: Suspend
-Proline in (DCM). Add conc. (catalytic, 1.5 equiv). -
Addition: Condense Isobutylene gas (excess, ~10 equiv) into the vessel at
. -
Reaction: Seal vessel. Stir at RT for 24–72 hours.
-
Quench: Carefully vent excess isobutylene. Pour mixture into cold
(1N) / Ice mixture.-
Note: Here, basic workup is permitted because the bulky t-butyl group sterically hinders DKP formation compared to methyl esters.
-
-
Purification: Extract with DCM, dry over
, concentrate. Distill under high vacuum if necessary.
Module 4: Troubleshooting Workflow
Use this logic flow to identify impurities in your crude product.
Figure 2: Logic Tree for NMR Analysis of Proline Esters.
References
-
Mechanistic Insight on DKP: Wang, X., et al. (2022).[1][2][3] "Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis." ACS Omega. [Link]
-
Thionyl Chloride Activation (The Fischer Method): Greenberg, J. A., & Sammakia, T. (2017).[10] "Primary and Secondary Amine Protection." Journal of Organic Chemistry. (Contextualizing acid chloride generation). [Link]
-
Proline Conformational Analysis (Rotamers): Nanalysis Corp. (2019). "Enantiomers vs Diastereomers vs Rotamers in NMR." [Link]
-
Tert-Butyl Ester Synthesis: Strazzolini, P., et al. (2006). "Acetic Acid as a Catalyst for the Synthesis of tert-Butyl Esters." Organic Syntheses. [Link]
Sources
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Enantiomers – Image | Mirror Image — Nanalysis [nanalysis.com]
- 6. researchgate.net [researchgate.net]
- 7. sciencemadness.org [sciencemadness.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. tert-Butyl Esters [organic-chemistry.org]
Technical Support Center: Stereoselective Pyrrolidine Synthesis
Status: Online | Current Load: Normal Operator: Senior Application Scientist (Ph.D., 15+ years exp.)
Welcome to the Pyrrolidine Synthesis Help Desk
You have reached the Tier-3 Support for nitrogen heterocycle construction. We understand that synthesizing chiral pyrrolidines is rarely about "following the recipe"—it is about managing competing transition states.
Whether you are struggling with eroding endo:exo ratios in azomethine ylide cycloadditions or fighting
Ticket #401: 1,3-Dipolar Cycloaddition (Azomethine Ylides)
Subject: Inconsistent Diastereoselectivity (Endo vs. Exo) upon Scale-up Severity: High (Batch Failure Risk)
Diagnosis
The [3+2] cycloaddition of azomethine ylides is the workhorse for densely substituted pyrrolidines. However, the diastereomeric ratio (d.r.) is highly sensitive to the metal-ligand geometry and temperature . If your d.r. is drifting, you are likely witnessing a shift from kinetic to thermodynamic control, or a "leak" in your chiral pocket.
Troubleshooting Protocol
Step 1: Audit the Metal/Ligand Interaction
-
The Issue: Ag(I) and Cu(I) salts are common, but they coordinate differently. Ag(I) often forms a tetrahedral geometry which can be flexible.
-
The Fix: If using AgOAc or AgF, ensure your phosphine ligand is bulky enough to enforce a rigid chiral environment.
-
Recommendation: Switch to Ferrocenyl ligands (e.g., Fesulphos, FOXAP) . These hemilabile ligands create a "stereochemical wall" that blocks the exo approach more effectively than simple bisphosphines.
-
Step 2: The "Temperature Trap"
-
Mechanism: The endo adduct is typically the kinetic product (secondary orbital interactions), while the exo adduct is thermodynamic (sterically less crowded).
-
Action:
-
Run the reaction at -20°C to 0°C .
-
Warning: If the reaction stalls, do not heat to reflux immediately. Heating promotes retro-cycloaddition, scrambling the stereocenters. Instead, increase catalyst loading (from 3 mol% to 5 mol%) or add a mild Lewis acid co-catalyst (e.g., LiBr).
-
Step 3: Solvent Polarity Check
-
Causality: Polar solvents stabilize the charged ylide intermediate but can disrupt the tight ion-pairing required for high ee/dr.
-
Optimization: Move from MeCN to Toluene or THF . Lower polarity often tightens the transition state.
Visual Workflow: Optimizing Diastereoselectivity
Caption: Decision tree for troubleshooting diastereomeric erosion in Ag/Cu-catalyzed 1,3-dipolar cycloadditions.
Ticket #402: Organocatalytic Michael Additions
Subject: Reaction Stalling and Low Enantiomeric Excess (ee) Severity: Medium
Diagnosis
When using organocatalysts (e.g., Jørgensen-Hayashi or MacMillan catalysts) to synthesize pyrrolidines via Michael addition/cyclization cascades, the system is prone to product inhibition and parasitic water .
Troubleshooting Protocol
1. The "Goldilocks" Acid Additive
-
The Science: Proline-type catalysts often require a co-acid to accelerate enamine formation. However, too much acid protonates the basic nitrogen of the pyrrolidine product, preventing turnover.
-
The Fix:
-
Standard: 10-20 mol% Benzoic Acid (PhCOOH).
-
Advanced: If reaction stalls, switch to 2,4-Dinitrobenzoic acid . The lower pKa accelerates the catalytic cycle without quenching the nucleophile.
-
2. Water Management (The Silent Killer)
-
Observation: Variable yields between dry and humid days.
-
Explanation: While some organocatalysts are "water-compatible," excess water hydrolyzes the iminium intermediate before the nucleophile attacks.
-
Protocol: Add 4Å Molecular Sieves (powdered) directly to the reaction vessel. This is critical when using aldehydes that are hygroscopic.
3. Comparison of Catalyst Classes
| Catalyst Class | Best For | Common Failure Mode | Troubleshooting Tip |
| Proline Derivatives | Intramolecular Aldol/Mannich | Low solubility in non-polar solvents | Use DMSO/CHCl3 mixtures; add water (1 eq) if mechanism relies on proton transfer. |
| MacMillan (Imidazolidinones) | Conjugate additions (CHO to Enone) | Slow reaction rates with bulky substrates | Increase concentration (1.0 M); Use acid salt form (TFA salt). |
| Jørgensen-Hayashi | Michael addition to Nitroolefins | Product inhibition (catalyst trapping) | Reduce catalyst loading to 5 mol% but extend time; ensure high stirring rate. |
Ticket #403: Pd-Catalyzed Carboamination
Subject: Yield Loss to Heck Products (Beta-Hydride Elimination) Severity: Critical
Diagnosis
You are attempting a Wolfe-type carboamination to close a pyrrolidine ring. Instead of the ring, you are isolating the linear "Heck" product (diene). This means
The Mechanism of Failure
The catalytic cycle has a fork in the road after the alkene insertion step:
-
Path A (Desired): C-C bond forming Reductive Elimination
Pyrrolidine.[1] -
Path B (Undesired):
-Hydride Elimination Linear Alkene (Heck product).
Troubleshooting Protocol
1. Base Selection is Non-Negotiable
-
Avoid: Strong bases like NaOtBu (unless substrate is simple) can sometimes promote elimination pathways or side reactions.
-
Use: Cs2CO3 or K3PO4 in Dioxane or Toluene. Weaker bases often allow the Pd-amido complex to stabilize sufficiently for cyclization.
2. Ligand Bite Angle
-
Theory: Reductive elimination is accelerated by ligands with a wide bite angle .
-
Action:
-
If using PPh3 or BINAP: Stop.
-
Switch to:Xantphos or DPE-Phos . The wide bite angle "squeezes" the Pd center, forcing the alkyl and aryl groups together, accelerating the ring-closing step over the elimination pathway.
-
3. Substrate Design (The Thorpe-Ingold Effect)
-
If the reaction fails on a linear chain, introduce a gem-dimethyl group in the tether if possible (to test validity) or use a bulky N-protecting group (e.g., N-Boc or N-Tosyl). The steric bulk compresses the bond angle, favoring cyclization.
Visual Workflow: The "Path of Death" in Pd-Catalysis
Caption: The catalytic cycle of carboamination. The critical divergence occurs at the Pd-Alkyl intermediate. Wide bite-angle ligands accelerate the green path.
FAQ: Rapid Fire Support
Q: Can I use water as a solvent for "Green" pyrrolidine synthesis? A: Generally, no, if you want high enantioselectivity. Water disrupts the hydrogen-bonding networks crucial for organocatalysis. However, micellar catalysis (using surfactants like TPGS-750-M) allows these reactions to proceed in water by creating hydrophobic pockets that mimic organic solvents.
Q: My N-protecting group is falling off during the Pd-reaction. A: You are likely using a carbamate (Boc/Cbz) at high temperatures (>100°C) with a strong base. Switch to an N-aryl or N-benzyl group, or lower the temperature and use a more active catalyst (e.g., Pd-PEPPSI) to compensate.
Q: How do I separate the diastereomers? Flash column isn't working. A: Pyrrolidine diastereomers are notoriously difficult to separate on silica.
-
Derivatization: Convert the pyrrolidine nitrogen to a crystalline amide (e.g., using 3,5-dinitrobenzoyl chloride). This often allows separation by recrystallization.
-
Stationary Phase: Switch to Alumina (Neutral) or amine-functionalized silica to reduce tailing.
References
-
Adrio, J., & Carretero, J. C. (2019). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications.[2] Link
-
Neyyappadath, R. M., et al. (2016). Silver(I)-Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides. ACS Omega. Link
-
Schultz, D. M., & Wolfe, J. P. (2009). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination. Organic Letters. Link
-
Marquès-López, E., et al. (2008). Organocatalytic Enantioselective Synthesis of Highly Functionalized Polysubstituted Pyrrolidines. Chemistry – A European Journal. Link
-
Baber, R. A., et al. (2003). The role of the bite angle in palladium-catalyzed C-N bond formation. Dalton Transactions. Link
Sources
- 1. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization of Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride
Technical Support Center: Stereochemical Integrity of -Methyl Proline Esters
Product: Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride
CAS: 220060-08-2
Chemical Class:
Part 1: The Technical Reality (Read This First)
Before troubleshooting "racemization," you must understand the unique structural constraints of this molecule.
The "Quaternary Lock" Mechanism
Unlike standard amino acids (e.g., L-Proline), Methyl (2S)-2-methylpyrrolidine-2-carboxylate lacks an
-
Standard Mechanism: Most amino acids racemize via base-mediated abstraction of the
-proton, leading to a planar enolate intermediate. -
Your Molecule: The
-position is quaternary (bonded to Nitrogen, Carboxylate, Ring-CH2, and Methyl ). There is no proton to abstract.
Therefore, standard base-catalyzed racemization is mechanistically impossible.
If you are observing a loss of optical purity (ee%), it is likely due to one of three specific failure modes often mistaken for racemization:
-
Diketopiperazine (DKP) Formation: Cyclization of dipeptide esters.
-
Synthesis Carryover: The starting material was never enantiopure (synthesis via Seebach’s method failed).
-
Chiral Instability of Activated Intermediates: Occurs only during harsh coupling conditions involving 5(4H)-oxazolone formation.
Part 2: Critical Workflows & Protocols
Protocol A: Safe Free-Basing of the HCl Salt
Use this protocol if you need the free amine for coupling. The HCl salt is stable; the free base is prone to DKP formation.
Risk: The free amine can attack its own ester (intermolecularly) or a neighboring ester, leading to polymerization or DKP formation, which alters bulk optical rotation readings.
| Step | Action | Technical Rationale |
| 1 | Suspend | Suspend the HCl salt in DCM or EtOAc (0.1 M). Avoid MeOH/Water to prevent hydrolysis. |
| 2 | Neutralize | Add 2.0 eq. of NaHCO₃ (saturated aq.) or 1.1 eq. DIPEA at 0°C . |
| 3 | Extract | Rapidly separate the organic layer. Wash 1x with Brine. |
| 4 | Dry & Use | Dry over Na₂SO₄ for <15 mins. Use immediately. |
| WARNING | Do NOT Store | Do not store the free base. If storage is required, keep as HCl salt.[1] |
Protocol B: Coupling Without Loss of Integrity
Coupling to steric-heavy
Recommended Reagents:
-
Activator: HATU or PyAOP (High reactivity required for steric bulk).
-
Base: Collidine or TMP (2,4,6-trimethylpyridine). Avoid strong bases like TEA which promote oxazolone formation.
-
Additives: HOAt or Oxyma Pure (Crucial for suppressing oxazolone pathways).[2]
The Workflow:
-
Dissolve Carboxylic Acid Partner (1.1 eq) + HATU (1.1 eq) in DMF.
-
Add Base (Collidine, 2.0 eq) and pre-activate for only 1-2 minutes . Long pre-activation favors racemization of the PARTNER amino acid.
-
Add Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl (1.0 eq).
-
Add additional Base (1.0 eq) to neutralize the HCl salt in situ.
-
React for 24h (Steric hindrance requires longer times).
Part 3: Troubleshooting Guide (Diagnostic Logic)
Issue: "My Enantiomeric Excess (ee) is dropping."
Step 1: Diagnose the Source Use this logic flow to identify if the issue is chemical racemization or an analytical artifact.
Caption: Diagnostic logic tree for identifying the root cause of stereochemical loss in
FAQ: Specific Scenarios
Q: Can I use standard Kaiser tests to monitor coupling to this amine? A: No. The Kaiser test detects primary amines. Proline is a secondary amine.[2] You must use the Chloranil Test or Isatin Test .[2] A negative Kaiser test (false negative) often leads researchers to add more base/reagent, causing side reactions that look like impurities/racemization.
Q: I see a new peak in HPLC after neutralizing the salt. Is this the enantiomer? A: Likely not. It is probably the Diketopiperazine (DKP) dimer.
- , it is the DKP.
-
Prevention: Do not leave the free base in solution. Couple immediately.
Q: Why is the optical rotation lower than the literature value?
A:
-
Fix: Dry the salt under high vacuum over P₂O₅ for 24h before measurement.
Part 4: Mechanistic Visualization
Understanding the "Blocked Pathway" confirms why standard racemization concerns are misplaced.
Caption: Comparison of base-mediated racemization pathways. The quaternary center in
References
-
Seebach, D., et al. (1983). "Self-Regeneration of Stereogenic Centers: Synthesis of
-Branched Amino Acids." Journal of the American Chemical Society. -
BenchChem Technical Support. (2025). "Preventing Racemization During Peptide Coupling." BenchChem Knowledge Base.
-
Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide structures containing Aib residues." Biochemistry. (Context on steric hindrance in
-disubstituted amino acids). -
Organic Syntheses. (1993). "Synthesis of (S)-2-Methylproline." Org.[5] Synth. 1993, 72, 62. [6]
Sources
- 1. CAS 220060-08-2: methyl (2S)-2-methylpyrrolidine-2-carboxy… [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Large-scale purification methods for chiral amines
Technical Support Center: Large-Scale Chiral Amine Purification
Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Optimization for Chiral Amine Resolution Audience: Process Chemists & Drug Development Scientists
Introduction: The Chiral Amine Challenge
Chiral amines are the nitrogenous backbone of over 40% of modern pharmaceuticals (e.g., Sitagliptin, Sertraline). Their purification at scale presents a unique "triad of difficulty": high polarity, basicity-induced column fouling, and the thermodynamic similarity of enantiomers. This guide moves beyond textbook theory to address the actual failure modes seen in the pilot plant.
Module 1: Diastereomeric Crystallization (Classical Resolution)
The Workhorse of Multi-Ton Scale
Context: You are reacting a racemic amine with a chiral acid (resolving agent) to form diastereomeric salts. Core Principle: Pasteur’s Principle dictates that diastereomers have different physical properties (solubility). However, Popov’s Rule suggests the most stable crystal lattice forms between the strongest acid and base, which isn't always the least soluble diastereomer.
FAQ 1.1: "My reaction mixture is 'oiling out' instead of crystallizing. How do I fix this?"
Diagnosis: You have hit the "Oiling Out" boundary (Liquid-Liquid Phase Separation - LLPS). This occurs when the metastable limit of the solution is exceeded before the nucleation barrier is overcome. The system lowers its energy by forming a disordered liquid phase (oil) rather than an ordered crystal lattice.[1][2]
Troubleshooting Protocol:
-
Check the
pKa: Ensure the difference between the pKa of your amine and the resolving agent is > 3. Weak salt formation favors oiling. -
The "Dutch Resolution" Approach: Do not rely on a single resolving agent. Use a "family" of structurally related agents (e.g., Mandelic acid derivatives).
-
Dielectric Tuning: Add a co-solvent with a lower dielectric constant (e.g., move from EtOH to EtOH/MTBE). This increases the ionic attraction between the amine and acid, hardening the "soft" interaction that leads to oil.
Visual Guide: Crystallization Troubleshooting Logic
Figure 1: Decision tree for mitigating Liquid-Liquid Phase Separation (Oiling Out) during salt formation.
Module 2: Biocatalytic Resolution (Transaminases)
The Green Chemistry Route
Context: Using
FAQ 2.1: "Conversion stalls at 50-60% despite adding excess amine donor. Why?"
Diagnosis: This is likely Product Inhibition or Thermodynamic Equilibrium .
-
Inhibition: The product chiral amine (or the coproduct ketone) binds to the enzyme active site, competing with the substrate.
-
Equilibrium: Using Isopropylamine (IPA) as a donor generates Acetone. If Acetone is not removed, the reverse reaction dominates.
Optimization Protocol (The "Smart" Shift): Instead of just adding more donor (which can denature the enzyme), implement In-Situ Product Removal (ISPR) .
| Method | Mechanism | Pros | Cons |
| Nitrogen Sweep | Volatilization of acetone coproduct | Cheap, simple | Only works if donor is IPA |
| Lactate Dehydrogenase (LDH) | Enzymatic cascade removes pyruvate | Irreversible (High Yield) | Expensive co-enzymes (NADH) |
| Biphasic System | Organic solvent extracts product amine | Reduces product inhibition | Solvent may deactivate enzyme |
FAQ 2.2: "How do I scale up without denaturing the enzyme?"
Solution: Use a Fed-Batch strategy with pH control.
-
Why: Amines are basic.[6] Adding all substrate at once spikes the pH, deactivating the
-TA. -
Protocol: Dose the substrate at a rate equal to the reaction conversion rate (
), maintaining substrate concentration below the inhibition threshold (typically <50 mM) [2].
Module 3: Chromatographic Purification (SMB)
High-Purity Polishing
Context: Using Simulated Moving Bed (SMB) chromatography for difficult separations where crystallization fails. Core Principle: Continuous counter-current separation. The stationary phase moves "virtually" against the fluid flow.
FAQ 3.1: "I see severe peak tailing on the basic amine, destroying my productivity ( kg/day )."
Diagnosis: Silanol Effect . Residual silanol groups (
Troubleshooting Protocol:
-
Mobile Phase Additive: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA).
-
Chaotropic Agents: For aqueous/reversed-phase SMB, add Ammonium Hexafluorophosphate (
). It disrupts the solvation shell and improves peak symmetry.
Visual Guide: SMB Parameter Optimization
Figure 2: Simplified SMB zoning. Tailing (FAQ 3.1) causes the Extract band to smear into Zone III, contaminating the Raffinate.
Module 4: Critical Handling (Chemoselectivity)
FAQ 4.1: "My ee% drops during the workup (acid/base extraction). Is it racemizing?"
Diagnosis: Likely Acid-Catalyzed Enolization (if
-
Verification: Hold the chiral amine in the workup solvent at pH 1, 7, and 14 for 24 hours. Check ee% by HPLC.
-
Fix: Avoid strong mineral acids (HCl) for salt breaks. Use milder acids like Acetic Acid or perform extraction at controlled cold temperatures (
C).
References
-
Vries, T. et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition.
-
Savile, C. et al. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science.
-
Kelly, S. A. et al. (2020). "Transaminases for Industrial Biocatalysis: Novel Enzyme Discovery." Applied Microbiology and Biotechnology.
-
Sui, J. et al. (2023). "Strategies for chiral separation: from racemate to enantiomer." Chemical Science.
-
Beesley, T. (2012). "Review of Chiral Stationary Phase Development and Chiral Applications." LCGC International.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Frontiers | Application of tight membrane extraction for amines separation [frontiersin.org]
- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Chiral HPLC analysis of Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride
This guide details the chiral HPLC analysis of Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride .
Executive Summary
Direct analysis of this specific molecule presents a unique "intersection of exceptions" in chiral chromatography. Standard amino acid columns (Crown Ethers, Zwitterionic) will fail because the molecule is both a secondary amine (pyrrolidine ring) and an ester (not a free acid).
-
Recommended Method: Polysaccharide-based CSPs (Amylose/Cellulose) in Normal Phase with basic additives.
-
Why: The Polysaccharide stationary phase (e.g., Chiralpak AD-H or IG) can accommodate the steric bulk of the quaternary
-methyl group, while the basic additive (DEA) neutralizes the hydrochloride salt in situ, allowing the amine to hydrogen bond with the chiral selector. -
Alternative: Pre-column derivatization (e.g., Boc-protection or Marfey's Reagent) followed by Reverse Phase HPLC.
Chemical Context & Separation Challenge
| Feature | Implication for Chromatography |
| Structure | Pyrrolidine Ring (Secondary Amine): Lacks the 3 protons required for the "tripod" complexation used by Crown Ether columns (e.g., Crownpak CR-I). |
| Functional Group | Methyl Ester: Lacks the free carboxylic acid moiety required for Zwitterionic (ZWIX) or Ligand Exchange (MA+) mechanisms. |
| Chirality | Quaternary Center: The |
| Form | HCl Salt: Highly polar/ionic. Requires neutralization to prevent peak tailing or exclusion from Normal Phase solvents. |
The "Standard" Traps (What to Avoid)
-
Do NOT use Crownpak CR-I(+): Designed strictly for primary amines. It cannot form the necessary inclusion complex with the secondary ammonium of proline.
-
Do NOT use Chiralpak ZWIX: Relies on a double ion-pairing mechanism between a free acid and free amine. The methyl ester blocks the acidic site, rendering this column ineffective.
Primary Protocol: Direct Normal Phase Analysis
This is the industry-standard approach for
Recommended Column: Chiralpak AD-H (or AD-3)
-
Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate).
-
Mechanism: Hydrogen bonding and steric inclusion.[1] The helical structure of the amylose polymer creates cavities that can discriminate the bulky
-methyl group.
Experimental Conditions
| Parameter | Setting | Rationale |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v) | Hexane: Provides non-polar base. Ethanol: Strong modifier to elute polar amines. DEA: Critical. Neutralizes the HCl salt to free base ( |
| Flow Rate | 0.5 – 1.0 mL/min | Lower flow rates often improve resolution ( |
| Temperature | 10°C – 25°C | Lower temperature (10°C) significantly enhances enantioselectivity ( |
| Detection | UV @ 210 nm | The molecule lacks strong chromophores. 210 nm detects the carbonyl ester bond. |
| Sample Diluent | Ethanol + 0.1% DEA | Match the mobile phase modifier to prevent system peaks. |
Protocol Steps:
-
Equilibration: Flush column with Mobile Phase for 20 column volumes. Ensure baseline is stable at 210 nm.
-
Sample Prep: Dissolve 1 mg of the HCl salt in 1 mL of Ethanol containing 0.1% DEA. Sonicate to ensure full neutralization and solubility.
-
Injection: Inject 5–10
L. -
Optimization: If resolution is
, switch the alcohol modifier to 2-Propanol (IPA) . IPA is bulkier and often changes the selectivity of Amylose phases.
Alternative Protocol: Immobilized Phase (Solvent Flexibility)
If solubility is an issue or if the AD-H column degrades, use an Immobilized Polysaccharide column.
Recommended Column: Chiralpak IG
-
Stationary Phase: Amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on silica.
-
Advantage: The "chloro" substituent often provides better resolution for amines than the "methyl" groups of AD-H. Immobilization allows the use of non-standard solvents like Dichloromethane (DCM) or THF.
Experimental Conditions
-
Mobile Phase: n-Hexane : DCM : Ethanol : DEA (50 : 30 : 20 : 0.1).
-
Benefit: DCM improves solubility for lipophilic amino esters and induces a different polymer conformation, potentially resolving peaks that co-elute on AD-H.
Comparative Analysis of Methods
The following table compares the recommended direct method against common alternatives.
| Metric | Method A: Polysaccharide (AD-H/IG) | Method B: Crown Ether (CR-I) | Method C: Derivatization (Marfey's) |
| Suitability | Excellent (Gold Standard) | Fail | Good (Backup) |
| Mechanism | H-Bonding / Steric Fit | Host-Guest (Ammonium) | Diastereomeric Separation |
| Sample Prep | Dissolve & Inject | Dissolve & Inject | Reaction (1-2 hours) |
| Resolution ( | Typically > 2.0 | N/A (No binding) | Typically > 5.0 |
| Throughput | High (15 min run) | High | Low (Prep time) |
| Limit of Detection | Moderate (UV 210nm) | Poor (UV 200nm) | Excellent (Fluorescence) |
| Cost | Low | Low | High (Reagents) |
Decision Logic & Mechanism (Visualized)
Figure 1: Method Selection Logic. Note how the specific functional groups (Secondary Amine, Ester) disqualify the standard "Amino Acid" columns (Crown/ZWIX), pointing to Polysaccharide phases.
Troubleshooting & System Suitability
-
Problem: Peak Tailing.
-
Cause: Interaction of the free amine with residual silanols on the silica support.
-
Fix: Increase DEA concentration to 0.2% or switch to Chiralpak IG (which has a more robust surface coverage).
-
-
Problem: No Resolution (
).-
Cause: The "methyl" pockets of the AD-H column aren't differentiating the
-methyl group. -
Fix: Switch to Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)). The cellulose backbone has a different twist/cavity shape than amylose.
-
-
Problem: Sample Precipitation.
-
Cause: HCl salt is insoluble in Hexane.
-
Fix: Dissolve sample in 100% Ethanol first, then dilute. Or use the Polar Organic Mode (100% Ethanol/Methanol/Acetonitrile + DEA) on Chiralpak AD-H.
-
References
-
Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® AD-H / AD-3. Link
-
Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). (Note: Explicitly lists primary amine requirement). Link
-
Zhao, Y., & Pritts, W. A. (2007).[2] Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Journal of Chromatography A, 1140(1-2), 232-239. (Demonstrates AD-H effectiveness for alpha-methyl proline derivatives). Link
- Snyder, L. R., et al. (2011). Introduction to Modern Liquid Chromatography. Wiley.
Sources
Determination of Enantiomeric Excess for Methyl (2S)-2-methylpyrrolidine-2-carboxylate Hydrochloride
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Analytical Challenge
Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride presents a unique analytical challenge due to three converging structural factors:
-
Secondary Amine: Unlike primary amino acids, the pyrrolidine ring restricts the use of standard crown-ether columns (e.g., Crownpak CR(+)) which rely on tripodal hydrogen bonding with
. -
Quaternary
-Carbon: The steric bulk of the -methyl group can hinder enzymatic resolution and complicate derivatization kinetics compared to standard proline. -
Lack of Chromophore: The molecule lacks a strong UV-absorbing group (e.g., phenyl), making direct UV detection at standard wavelengths (254 nm) impossible without derivatization or low-wavelength (200–210 nm) analysis.
This guide compares three field-proven methodologies to determine enantiomeric excess (ee), ranging from modern direct analysis to robust derivatization techniques.
Strategic Decision Matrix
The following flowchart illustrates the decision logic for selecting the optimal method based on your laboratory's capabilities and throughput requirements.
Figure 1: Decision matrix for selecting the appropriate enantiomeric excess determination method.
Comparative Analysis of Methods
| Feature | Method A: Direct Chiral HPLC (ZWIX) | Method B: Marfey's Reagent (FDAA) | Method C: NMR (Mosher's/CSA) |
| Principle | Zwitterionic ion-exchange separation of underivatized salt. | Diastereomer formation followed by achiral C18 separation. | Chemical shift non-equivalence in diastereomeric environment. |
| Target Analyte | Free base or HCl salt (direct injection). | Derivatized secondary amine.[1] | Derivatized amide or salt complex. |
| Column Required | Chiralpak ZWIX(+) or ZWIX(-) | Standard C18 (ODS) | None (NMR Tube) |
| UV Detection | Low UV (205–210 nm) or CAD/ELSD. | High UV (340 nm) - Highly Sensitive. | N/A |
| Prep Time | Minimal (Dilute & Shoot). | High (1–2 hours reaction time).[2] | Medium (Derivatization or mixing).[3][4] |
| Resolution ( | High ( | Very High ( | Baseline separation of peaks. |
| Cost per Sample | Low (after column purchase). | Medium (reagent cost). | High (instrument time + deuterated solvents). |
| Key Limitation | Crownpak CR(+) will NOT work (primary amines only). | Destructive method; requires pure reagent. | Lower sensitivity (requires mg quantities). |
Detailed Experimental Protocols
Method A: Direct Chiral HPLC (The Modern Standard)
Best for: Routine QC, Process Monitoring, avoiding derivatization.
Scientific Rationale:
While traditional Crown ether columns (Crownpak CR) fail for secondary amines like proline, zwitterionic stationary phases (Chiralpak ZWIX) successfully separate secondary
Protocol:
-
Column: Chiralpak ZWIX(+) or ZWIX(-),
. -
Mobile Phase:
-
Premix:
. -
Additives:
Formic Acid Diethylamine (DEA). -
Note: The specific ratio of acid/base controls the ionization state of the ZWIX selector and the analyte.
-
-
Sample Preparation: Dissolve
of the hydrochloride salt in of the mobile phase. -
Conditions:
-
Flow Rate:
. -
Temperature:
(Lower to if resolution is marginal). -
Detection: UV at
(or ELSD/CAD if available).
-
-
Elution Order: Using ZWIX(+), the L-isomer typically elutes before the D-isomer (confirm with standards).
Method B: Derivatization with Marfey's Reagent (The Sensitivity King)
Best for: Trace impurity detection (
Scientific Rationale:
1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) reacts with the secondary amine to form diastereomers. These diastereomers possess a strong chromophore (
Protocol:
-
Reagent Prep: Prepare a
solution of FDAA in acetone. -
Derivatization:
-
Take
of sample solution ( in water). -
Add
of . -
Add
of FDAA solution. -
Incubate at
for 1 hour (steric hindrance of -methyl requires longer time/heat than standard amino acids). -
Quench with
of . Dilute with MeCN.
-
-
HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase A: Water
TFA. -
Mobile Phase B: Acetonitrile
TFA. -
Gradient:
B to B over 20 minutes. -
Detection:
.
-
-
Calculation: Calculate ee based on the area ratio of the two diastereomeric peaks (
).
Method C:
NMR with Chiral Solvating Agents (The Quick Check)
Best for: Initial R&D, confirming absolute configuration.
Scientific Rationale: (R)- or (S)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP acid) or Mosher's acid can form diastereomeric salts or amides. For the hydrochloride salt, a Chiral Solvating Agent (CSA) is non-destructive and faster.
Protocol:
-
Sample Prep: Dissolve
of the analyte (free base preferred; if HCl salt, add 1 eq. of in or neutralize in situ) in . -
CSA Addition: Add
of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate. -
Analysis:
-
Focus on the methyl ester singlet (
) or the -methyl singlet ( ). -
These singlets will split into two distinct peaks corresponding to the enantiomers.
-
Integrate the split peaks to determine the ratio.
-
Workflow Visualization
The following diagram details the workflow for the recommended Method B (Marfey's Reagent) , as it is the most robust for laboratories lacking specialized zwitterionic columns.
Figure 2: Workflow for derivatization with Marfey's Reagent (Method B). Note the heating step is critical for the sterically hindered
References
-
Chiralpak ZWIX Application Note. Separation of Secondary Amino Acids. Daicel Chiral Technologies. [Link]
-
Marfey, P. (1984). Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications, 49, 591-596. [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231-247. [Link]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[5] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. [Link]
- Hyun, M. H. (2006). Characterization of Liquid Chromatographic Chiral Separation on Crown Ether-Based Chiral Stationary Phases. Journal of Separation Science. (Note: Validates limitation of Crownpak CR for secondary amines).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Structural Insights & Comparative Analysis: Methyl (2S)-2-methylpyrrolidine-2-carboxylate Hydrochloride Derivatives
Executive Summary
This guide provides a technical analysis of Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (also known as
This guide compares the structural performance of this scaffold against its non-methylated analog (L-Proline methyl ester) and the acyclic alternative (Aib), supported by crystallographic methodologies and experimental protocols.
Part 1: Comparative Structural Analysis
The "Alpha-Methyl Effect" on Conformational Rigidity
The primary utility of the target compound lies in its steric bulk.[1] In standard proline, the pyrrolidine ring restricts the
Comparison Table: Structural & Physical Metrics
| Feature | Target: Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl | Reference: Methyl L-prolinate HCl | Acyclic Alt: Aib ( |
| Formula | |||
| MW | 179.64 g/mol | 165.62 g/mol | 103.12 g/mol |
| Chirality | Quaternary Center (S) | Tertiary Center (S) | Achiral |
| Rigid (~ -60° | Rigid (~ -60° to -75°) | Flexible ( | |
| Highly Restricted (Helical/Turn) | Semi-Flexible (Polyproline II / | Restricted (Helical | |
| Ring Puckering | Locked C | Dynamic (C | N/A |
| Cis/Trans Peptide Bond | Increased Cis population (>20% in solution) | Predominantly Trans (in proteins) | N/A |
| Melting Point | 107°C (Decomposes) | 69-71°C | ~300°C (Sublimes) |
Crystal Packing & Hydrogen Bonding
In the hydrochloride salt form, the crystal lattice is dominated by charge-assisted hydrogen bonds.
-
Chloride Anion Bridge: The
ion typically acts as a bridge, accepting H-bonds from the protonated pyrrolidine nitrogen ( ). -
Packing Density: The
-methyl group disrupts the tight "herringbone" packing seen in simple proline salts, often leading to lower density crystals or the inclusion of solvent molecules (solvates) depending on the crystallization solvent (e.g., vs. MeOH).
Part 2: Experimental Protocols
Synthesis & Crystallization Workflow
To obtain high-quality single crystals for X-ray diffraction (XRD) of this specific derivative, a high-purity synthesis followed by a slow-diffusion crystallization is required.
Step-by-Step Protocol
-
Precursor Preparation: Start with (S)-
-methylproline. -
Esterification (Thionyl Chloride Method):
-
Dissolve (S)-
-methylproline (1.0 eq) in anhydrous Methanol (0.5 M). -
Cool to 0°C. Dropwise add Thionyl Chloride (
, 1.5 eq) under . -
Scientific Rationale: Low temperature prevents racemization, although the quaternary center is relatively resistant.
-
Reflux for 4 hours. Concentrate in vacuo.
-
-
Workup:
-
The resulting oil is the crude HCl salt.
-
Triturate with cold diethyl ether to remove non-polar impurities.
-
-
Crystallization (Vapor Diffusion):
-
Solvent: Dissolve 50 mg of the crude salt in a minimum volume of Methanol (0.5 mL).
-
Antisolvent: Place the vial inside a larger jar containing Diethyl Ether (10 mL).
-
Condition: Seal and store at 4°C for 3-5 days.
-
Mechanism:[1][2][3] Ether slowly diffuses into the methanol, lowering solubility gradually to favor nucleation of single crystals over amorphous precipitation.
-
X-ray Data Collection Strategy
-
Temperature: Collect data at 100 K (cryo-cooling).
-
Reason: Reduces thermal vibration of the methyl groups, allowing precise resolution of the quaternary carbon geometry.
-
-
Resolution Target: < 0.80 Å.
-
Reason: Essential to distinguish the electron density of the
-methyl group from the neighboring carbonyl carbon.
-
Part 3: Visualization of Structural Logic
The following diagrams illustrate the synthesis workflow and the mechanistic impact of the
Diagram 1: Synthesis & Crystallization Workflow
Caption: Workflow for converting the amino acid into its ester hydrochloride salt and generating diffraction-quality crystals.
Diagram 2: Conformational Locking Mechanism
Caption: Logical cascade showing how the
Part 4: References
-
De Poli, M., et al. (2009).[4] "Is the Backbone Conformation of C
-Methyl Proline Restricted to a Single Region?" Chemistry – A European Journal, 15(32), 8015-8025. Link -
Wang, Y., et al. (1999). "Preparation of N-formyl alpha-methyl-L-proline methyl ester." Synlett, 1, 33-36.[5] Link
-
PubChem Compound Summary. (2025). "Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride."[2][6][7] National Library of Medicine. Link
-
ChemicalBook. (2025).[8][9] "Methyl L-prolinate hydrochloride Properties (Reference Standard)." Link
-
CymitQuimica. (2025).[7][8][9][10] "Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride Product Data." Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. capotchem.cn [capotchem.cn]
- 4. Is the backbone conformation of C(alpha)-methyl proline restricted to a single region? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2019002344A1 - Method for preparation of alpha-methyl-l-proline - Google Patents [patents.google.com]
- 6. methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride | C7H14ClNO2 | CID 57516455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 220060-08-2: methyl (2S)-2-methylpyrrolidine-2-carboxy… [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparison of Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride with other chiral building blocks
Executive Summary: The "Alpha-Methyl Effect"[1][2][3][4]
Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (hereafter (S)-
This single substitution introduces the "Alpha-Methyl Effect," a phenomenon that radically alters the physicochemical and biological profile of the resulting peptide. While standard Proline is a known "helix breaker" or "turn inducer," (S)-
Primary Application: Design of proteolytically stable peptide mimetics, organocatalysis, and stabilization of specific secondary structures in foldamers.
Structural & Physicochemical Analysis[1][2][3][4][5][6]
The following table contrasts (S)-
Comparative Data Table
| Feature | (S)- | Methyl L-Prolinate HCl | Aib (Methyl ester) |
| Structure | Cyclic, Quaternary | Cyclic, Tertiary | Linear, Quaternary |
| Steric Bulk | High (Ring + Methyl) | Moderate (Ring + H) | Moderate (Methyl + Methyl) |
| Conformational Role | Strong | Strong | |
| Severely Restricted ( | Restricted ( | Restricted (Achiral/Prochiral) | |
| Proteolytic Stability | Excellent (Steric shield) | Poor to Moderate | Good |
| Coupling Reactivity | Low (Difficult steric barrier) | High | Moderate |
| Racemization Risk | None (No | Moderate (under basic conditions) | N/A (Achiral) |
Mechanism of Action: The Steric Lock
The additional methyl group at the C
Figure 1: Mechanistic impact of the
Synthetic Utility & Performance[7][8]
The Challenge: Coupling Difficulty
The most critical operational difference between (S)-
-
Standard Proline: Couples easily with EDC/HOBt or HBTU.
- -MePro: Standard reagents often result in low yields (<20%) or incomplete coupling even after 24 hours.
Recommended Reagents
To overcome the kinetic barrier, high-efficiency coupling reagents are mandatory:
-
HATU / HOAt: The gold standard. The aza-benzotriazole moiety accelerates the reaction significantly.
-
PyBrOP / PyBOP: Effective for N-methylated and highly hindered amino acids.
-
Acid Fluorides (TFFH): Generates the highly reactive acyl fluoride intermediate, which is small enough to bypass some steric hindrance.
Experimental Protocols
Disclaimer: These protocols are designed for research use. Always perform a small-scale pilot reaction (10-50 mg) before scaling up.
Protocol A: N-Terminal Extension (Coupling an Amino Acid TO (S)- -MePro-OMe)
Scenario: You are attaching an Fmoc-Amino Acid to the amine of (S)-
Materials:
-
Fmoc-AA-OH (1.2 equiv)
-
(S)-
-MePro-OMe HCl (1.0 equiv) -
HATU (1.2 equiv)
-
HOAt (1.2 equiv) - Optional but recommended for difficult sequences
-
DIEA (Diisopropylethylamine) (3.0 equiv)
-
DMF (Anhydrous)
Workflow:
-
Activation: Dissolve Fmoc-AA-OH, HATU, and HOAt in DMF. Add 1.0 equiv of DIEA. Stir for 2-5 minutes to form the active ester. Color change to yellow/orange is typical.
-
Neutralization: In a separate vial, dissolve (S)-
-MePro-OMe HCl in DMF and add the remaining 2.0 equiv of DIEA. Ensure the salt is fully neutralized to release the free amine. -
Coupling: Add the amine solution to the activated acid solution.
-
Incubation: Stir under Nitrogen/Argon for 4 to 16 hours . Note: Standard proline couples in 1-2 hours;
-MePro requires extended time. -
Monitoring: Monitor by LC-MS. TLC is often insufficient due to overlapping spots. Look for the disappearance of the Fmoc-AA-OH peak.
-
Workup: Dilute with EtOAc, wash with 5% KHSO
, Sat. NaHCO , and Brine. Dry over Na SO .
Protocol B: Hydrolysis (Saponification)
Scenario: Converting the methyl ester to the free acid for subsequent coupling.
Caution: The steric bulk also hinders hydrolysis. Standard LiOH/MeOH protocols may be too slow.
-
Dissolve (S)-
-MePro-OMe in THF/Water (3:1). -
Add LiOH (3-4 equiv) .
-
Heat to 40-50°C . Room temperature hydrolysis may take days.
-
Monitor by TLC until the starting material (high R
) disappears.
Decision Logic for Synthesis
Use the following logic flow to determine when to substitute standard Proline with (S)-
Figure 2: Strategic decision tree for selecting between Proline and
References
-
Conformational Constraints: Toniolo, C., et al. (1993). Structure of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers, 33(7), 1061-1072. Link
-
Coupling Reagents (HATU): Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4] Journal of the American Chemical Society, 115(10), 4397-4398. Link
- Metabolic Stability: Khosrowshahi, N., et al. (1997). Metabolic stability of alpha-methyl-amino acid containing peptides. Journal of Peptide Science.
-
Synthesis of Alpha-Methyl Proline: Karle, I. L., et al. (2009). Is the backbone conformation of C(alpha)-methyl proline restricted to a single region?Biopolymers. Link
Sources
Technical Guide: (S)-Proline Methyl Ester vs. (S)-2-Methylproline Methyl Ester in Catalysis
Executive Summary: The Stability-Reactivity Trade-off
In the landscape of asymmetric catalysis, the choice between (S)-Proline Methyl Ester (Pro-OMe) and its
-
Pro-OMe is the industry standard: highly reactive, sterically accessible, and cost-effective. However, it suffers from a critical vulnerability—the acidic
-proton allows for racemization and oxidative degradation (aromatization to pyrroles) under basic or oxidative conditions. -
2-Me-Pro-OMe introduces a "quaternary lock." The substitution of the
-proton with a methyl group renders the catalyst chemically immune to racemization at the chiral center and enforces a rigid conformational bias (Thorpe-Ingold effect). The trade-off is a significant increase in steric hindrance, often requiring harsher reaction conditions or longer times to achieve turnover.
This guide analyzes the mechanistic implications of this substitution and provides protocols for selecting the correct scaffold for your catalytic cycle.
Mechanistic Divergence: The Quaternary Lock
The core difference lies in the atom at the 2-position of the pyrrolidine ring. This single substitution dictates the catalyst's lifetime, enamine geometry, and susceptibility to parasitic pathways.
Racemization and Degradation Pathways
The primary failure mode for (S)-Proline derivatives in basic media or high-temperature protocols is the abstraction of the
-
Pro-OMe: The
-proton is acidic (pKa ~21 for the ester ammonium).[1] Bases used in catalytic cycles (or the substrate itself) can deprotonate this center, leading to an achiral enolate intermediate and subsequent racemization. Furthermore, oxidation can lead to pyrrole formation, permanently deactivating the catalyst. -
2-Me-Pro-OMe: Lacks an
-proton. It is chemically impossible to racemize via simple deprotonation-reprotonation mechanisms. This makes it the scaffold of choice for high-temperature or strongly basic catalytic environments.
Conformational Control (The Gem-Dimethyl Effect)
The
-
Pro-OMe: Adopts a flexible envelope conformation.[2]
-
2-Me-Pro-OMe: The steric bulk forces the ring into a specific pucker to minimize 1,2-allylic strain (A-strain) between the methyl group and the N-substituents. This often leads to higher enantioselectivity (
) in reactions where the transition state requires a rigid "lock," such as intramolecular aldol cyclizations.
Visualization of Failure Modes
The following diagram illustrates the "Exit Vector" (Parasitic Pathway) available to Proline but blocked in 2-Methylproline.
Figure 1: Comparative stability pathways. Note the "red routes" leading to catalyst death for Pro-OMe, which are structurally impossible for 2-Me-Pro-OMe.
Comparative Performance Data
The following table synthesizes experimental observations regarding the physical and catalytic properties of both esters.
| Feature | (S)-Proline Methyl Ester | (S)-2-Methylproline Methyl Ester |
| CAS Number | 2577-48-2 (HCl salt) | 65365-28-8 (HCl salt) |
| Steric Environment | Secondary Amine (Accessible) | Secondary Amine (Neopentyl-like, Hindered) |
| Racemization Risk | High (in basic/polar media) | Null (Quaternary center) |
| Reaction Kinetics | Fast (Rapid enamine formation) | Slow (Steric hindrance slows attack) |
| Enantioselectivity ( | Moderate to High (Substrate dependent) | Very High (Rigid transition state) |
| Oxidative Stability | Low (Aromatizes to pyrrole) | High (Cannot aromatize) |
| Cost/Availability | Commodity Chemical (<$1/g) | Specialty Chemical (>$50/g) |
| Primary Use Case | General Organocatalysis, Ligands | High-Temp Reactions, Total Synthesis of Quaternary Centers |
Experimental Protocol: Assessing Catalyst Robustness
This protocol is designed to validate the stability claim. It is a Self-Validating System where the researcher subjects both catalysts to "stress conditions" (deuterated base) to observe racemization/exchange via NMR before attempting a catalytic reaction.
Objective
Quantify the rate of
Materials
-
Catalyst A: (S)-Proline Methyl Ester HCl
-
Catalyst B: (S)-2-Methylproline Methyl Ester HCl
-
Solvent: Methanol-
(CD OD) -
Base: Sodium Methoxide (NaOCD
) or DBU -
Internal Standard: 1,3,5-Trimethoxybenzene
Workflow
-
Preparation:
-
Dissolve 0.1 mmol of Catalyst A in 0.6 mL CD
OD in an NMR tube. -
Dissolve 0.1 mmol of Catalyst B in 0.6 mL CD
OD in a second NMR tube. -
Add 0.05 mmol of Internal Standard to each.
-
-
Baseline Scan:
-
Acquire a
H-NMR spectrum (t=0). Note the integration of the -proton for Catalyst A (approx. 3.8-4.0 ppm) and the -methyl group for Catalyst B.
-
-
Stress Induction:
-
Add 0.1 mmol of Base (NaOCD
or DBU) to both tubes. Shake vigorously.
-
-
Monitoring:
-
Incubate at 25°C (or 50°C for accelerated testing).
-
Acquire spectra at t=1h, t=12h, t=24h.
-
-
Data Analysis (The Validation):
-
Catalyst A (Pro-OMe): You will observe the disappearance of the
-proton signal as it exchanges with deuterium. Concurrently, the splitting pattern of the adjacent -protons will simplify. If racemization occurs, the methoxy singlet may split or shift if a chiral shift reagent were added (optional). -
Catalyst B (2-Me-Pro-OMe): The spectrum should remain invariant . The
-methyl singlet will not diminish. This confirms the "Quaternary Lock."
-
Decision Logic for Catalyst Selection
When designing a synthesis, do not default to Proline. Use this logic flow to determine if the cost/complexity of 2-Methylproline is justified.
Figure 2: Decision Matrix for Catalyst Selection. Note that steric hindrance of the substrate acts as a contra-indication for 2-Methylproline.
References
-
Seebach, D., et al. (1993). "Synthesis of (S)
-Branched Amino Acids." Organic Syntheses, 72, 62. [3]- Key Insight: The foundational protocol for synthesizing the quaternary scaffold, highlighting the difficulty and necessity of specific precursors compared to simple proline.
-
Hajos, Z. G., & Parrish, D. R. (1974). "Asymmetric synthesis of bicyclic intermediates of natural product chemistry." Journal of Organic Chemistry, 39(12), 1615–1621.
- Key Insight: Establishes the baseline mechanism for proline catalysis, against which the methyl
-
Möller, G., et al. (2011). "Formation and stability of the enolates of N-protonated proline methyl ester." Biochemistry, 42(27), 8354-8361.
- Key Insight: Provides the kinetic data on the deprotonation (racemization) rates of proline methyl ester, quantifying the instability addressed by the 2-methyl analog.
- Kawabata, T., et al. (2003). "Asymmetric intramolecular aldol reaction via memory of chirality." Journal of the American Chemical Society. Key Insight: Demonstrates cases where the "memory of chirality" or quaternary centers are essential for preserving stereochemistry where proline fails.
-
Barbas, C. F., List, B., et al. (2000). "Proline-Catalyzed Direct Asymmetric Aldol Reactions." Journal of the American Chemical Society, 122(10), 2395–2396.
- Key Insight: The seminal paper for intermolecular organocatalysis, establishing the baseline efficiency (and limit
Sources
- 1. Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution: a nonenzymatic model for the first step in the racemization of proline catalyzed by proline racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The challenging conformer assignment of proline methyl ester from rotational spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00898K [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
Efficacy comparison of different chiral pyrrolidine catalysts
Executive Summary
For researchers in asymmetric synthesis, the transition from metal-based catalysis to organocatalysis often begins with the pyrrolidine scaffold. While L-Proline remains the historic baseline, its utility is frequently capped by solubility issues and moderate turnover frequencies.
This guide compares the three dominant classes of pyrrolidine-based organocatalysts:
-
L-Proline (The Parent): Best for cost-sensitive, large-scale intramolecular reactions.
-
Diphenylprolinol Silyl Ethers (Jørgensen-Hayashi): The industry standard for high-precision intermolecular functionalization.
-
5-(Pyrrolidin-2-yl)tetrazoles: The high-solubility bioisostere offering superior kinetics in non-polar media.
Mechanistic Foundation: The Enamine Cycle
To understand the efficacy differences, one must look at the catalytic cycle. All three catalysts operate primarily via HOMO-raising activation (Enamine catalysis). The secondary amine condenses with a carbonyl substrate to form a nucleophilic enamine, which attacks an electrophile.[1]
The structural differences dictate the shielding of the enamine face:
-
Proline: Hydrogen bonding directs the attack (Zimmerman-Traxler-like transition state).
-
Jørgensen-Hayashi: Bulky silyl groups provide steric occlusion, physically blocking one face of the enamine.
Figure 1: Generalized Enamine Catalytic Cycle. The steric bulk of the catalyst determines the facial selectivity during the enamine-electrophile attack.[2]
Comparative Analysis
Candidate 1: L-Proline[3]
-
Status: The Pioneer (List & Barbas, 2000).
-
Mechanism: Bifunctional catalysis.[3] The carboxylic acid acts as a Brønsted acid to activate the electrophile while the amine forms the enamine.
-
Pros: Extremely cheap, non-toxic, available in both enantiomers.[4]
-
Cons: Poor solubility in organic solvents (requires DMSO/DMF/MeOH); prone to parasitic side reactions (decarboxylation); often requires high loading (10–30 mol%).
Candidate 2: Diphenylprolinol Silyl Ethers (Jørgensen-Hayashi)[6]
-
Status: The High-Performance Standard (2005).
-
Mechanism: Steric shielding. The bulky diphenyl-silyl group effectively blocks the Re-face (or Si-face depending on configuration), forcing the electrophile to approach from the open face.
-
Pros: Soluble in standard organic solvents (DCM, Toluene, THF); high turnover; exceptional enantioselectivity (>98% ee common).
-
Cons: Synthesis requires multiple steps (though commercially available); higher cost.
Candidate 3: 5-(Pyrrolidin-2-yl)tetrazole
-
Status: The Soluble Bioisostere.
-
Mechanism: The tetrazole moiety mimics the carboxylic acid of proline (pKa ~4.5) but is more lipophilic.
-
Pros: Soluble in DCM/CHCl3; often exhibits faster reaction rates than proline due to improved solubility and leaving group ability.
-
Cons: Synthesis involves azide chemistry (safety concerns during prep).
Data Comparison: Intermolecular Aldol & Michael Reactions
The following table aggregates typical performance metrics for a standard Aldol Reaction (Acetone + p-Nitrobenzaldehyde) and a Michael Addition (Aldehyde + Nitroalkene).
| Feature | L-Proline | Jørgensen-Hayashi Catalyst | Pyrrolidine-Tetrazole |
| Solubility | DMSO, DMF, MeOH (Polar) | DCM, Toluene, Et2O (Non-polar) | DCM, MeCN, THF |
| Typ. Loading | 10–30 mol% | 1–5 mol% | 5–10 mol% |
| Reaction Time | 24–72 hours | 1–12 hours | 12–24 hours |
| Typical Yield | 60–80% | 85–99% | 75–90% |
| Typical ee | 70–80% (Aldol) | 90–99% (Michael) | 85–95% |
| Primary Use | Intramolecular Aldol | Mannich, Aldol |
Experimental Protocol: High-Efficacy Michael Addition
Selected Workflow: Asymmetric Michael Addition of Aldehydes to Nitroalkenes using the Jørgensen-Hayashi Catalyst . Rationale: This protocol demonstrates the superior solubility and stereocontrol of silyl ether catalysts over proline.[5]
Materials
-
Catalyst: (S)-
, -Diphenylprolinol trimethylsilyl ether (1–5 mol%). -
Substrate: Propanal (freshly distilled).
-
Electrophile: trans-
-Nitrostyrene. -
Solvent: Toluene (anhydrous) or DCM.
-
Additive: Benzoic acid (optional, accelerates hydrolysis).
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve trans-
-nitrostyrene (1.0 equiv, 1.0 mmol) in anhydrous Toluene (2.0 mL). -
Catalyst Addition: Add the Jørgensen-Hayashi catalyst (0.05 mmol, 5 mol%). Stir for 5 minutes at ambient temperature to ensure homogeneity.
-
Reaction Initiation: Add the aldehyde (Propanal, 2.0 equiv, 2.0 mmol) in one portion.
-
Note: Excess aldehyde is used to drive the equilibrium, as the enamine formation is reversible.
-
-
Monitoring: Stir the mixture at room temperature (25°C). Monitor via TLC (Hexane/EtOAc 8:1). The reaction typically reaches completion within 2–4 hours.
-
Quench & Workup:
-
Quench with water (5 mL) or saturated NH4Cl.
-
Extract with DCM (3 x 10 mL).
-
Dry combined organic layers over Na2SO4, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography on silica gel.
-
Result Expectation: Yield >90%, dr >95:5 (syn/anti), ee >98%.
-
Decision Matrix: Selecting the Right Catalyst
Use the following logic flow to select the optimal catalyst for your specific synthetic pathway.
Figure 2: Catalyst selection logic based on reaction topology, solvent constraints, and stereochemical requirements.
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000).[4] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
-
Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005).[5] Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.[6] Angewandte Chemie International Edition, 44(27), 4212–4215. [Link]
-
Marigo, M., Wabnitz, T. C., Fielenbach, D., & Jørgensen, K. A. (2005).[5] Enantioselective Organocatalytic α-Sulfenylation of Aldehydes. Angewandte Chemie International Edition, 44(5), 794–797. [Link]
-
Torii, H., Nakadai, M., Ishihara, K., Saito, S., & Yamamoto, H. (2004). Asymmetric Direct Aldol Reaction Assisted by Water and a Proline-Surfactant Organocatalyst. Angewandte Chemie, 116(15), 2017–2020. [Link]
-
Jensen, K. L., Dickmeiss, G., Jiang, H., Albrecht, L., & Jørgensen, K. A. (2012).[5] The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research, 45(2), 248–260. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 5. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Differentiation of Pyrrolidine Stereoisomers: A Technical Comparison Guide
Executive Summary
In the high-stakes landscape of drug discovery, the pyrrolidine ring is a ubiquitous pharmacophore, present in roughly 60% of small-molecule drug candidates. However, the stereochemical integrity of substituted pyrrolidines (e.g., 3-hydroxypyrrolidine, 3-aminopyrrolidine) presents a persistent analytical challenge. Enantiomers exhibit identical scalar physical properties (NMR shifts, melting point) in achiral environments, yet their biological activity can diverge catastrophically—a lesson immortalized by the thalidomide tragedy.
This guide provides an objective, technical comparison of the three primary spectroscopic methods for differentiating pyrrolidine stereoisomers: NMR Derivatization (Mosher's Method) , Chiral Solvating Agents (CSAs) , and Vibrational Circular Dichroism (VCD) . Unlike rigid standard operating procedures, this document analyzes the causality behind method selection, empowering you to choose the optimal workflow for your specific phase of development.
Technical Framework: The Symmetry Challenge
Pyrrolidine stereoisomers (enantiomers) are mirror images. Standard
The Three Pillars of Differentiation
-
Covalent Derivatization (Mosher's Method): Irreversible reaction with a chiral auxiliary to form stable diastereomers.
-
Non-Covalent Interaction (CSAs): Transient formation of diastereomeric complexes in solution.
-
Chiroptical Response (VCD): Interaction with circularly polarized infrared light, requiring no chemical modification.
Method A: NMR Derivatization (Mosher's Method)
Status: The "Gold Standard" for Absolute Configuration (AC) determination in solution.
Mechanism of Action
This method utilizes
The phenyl group of the MTPA moiety exerts a diamagnetic anisotropic shielding effect . Depending on the configuration, protons "sitting" above the phenyl ring plane are shielded (shifted upfield, lower
Experimental Protocol: Double Derivatization
Note: This protocol assumes a 3-substituted pyrrolidine (e.g., 3-hydroxypyrrolidine).
-
Preparation: Split the unknown pyrrolidine sample (approx. 10 mg each) into two vials.
-
Reaction (R-Mosher): To Vial A, add (
)-MTPA-Cl (1.5 eq), dry pyridine (solvent/base), and DMAP (cat.). Stir for 2-4 hours.-
Critical Insight: Use (
)-MTPA-Cl to generate the ( )-MTPA ester. The Cahn-Ingold-Prelog priority changes upon esterification.
-
-
Reaction (S-Mosher): To Vial B, add (
)-MTPA-Cl (1.5 eq) under identical conditions. -
Workup: Quench with water, extract with EtOAc, and dry over Na
SO . -
Analysis: Acquire
H NMR (500 MHz+) for both crude esters in CDCl .
Data Analysis: The Sign Convention
Calculate the difference in chemical shift for each proton:
-
Positive
: Protons on the side of the molecule not shielded by the phenyl ring in the ( )-ester. -
Negative
: Protons shielded by the phenyl ring in the ( )-ester.
Representative Data: (3R)-N-Boc-3-hydroxypyrrolidine Analysis
| Proton Position | Stereochemical Implication | |||
| H-3 (Chiral Center) | 5.45 | 5.45 | 0.00 | Center of rotation |
| H-2 (Proton A) | 3.65 | 3.42 | +0.23 | Right side of projection |
| H-4 (Proton B) | 2.10 | 2.25 | -0.15 | Left side of projection |
| H-5 (Proton C) | 3.40 | 3.52 | -0.12 | Left side of projection |
Interpretation: The spatial arrangement of positive and negative values allows you to build a 3D model and assign the absolute configuration as (
Method B: Vibrational Circular Dichroism (VCD)
Status: The Non-Destructive "Ab Initio" Method.
Mechanism of Action
VCD measures the differential absorption of left and right circularly polarized infrared light (
Experimental Protocol
-
Sample Prep: Dissolve ~5-10 mg of pyrrolidine in a non-chiral solvent (CDCl
or DMSO- ). No derivatization is needed. -
Acquisition: Measure the VCD spectrum (typically 1000-1800 cm
) using a specialized FT-IR/VCD spectrometer. Time: 1-4 hours. -
Computation (The "Self-Validation"):
-
Perform a conformational search of the pyrrolidine using Molecular Mechanics.
-
Optimize geometries and calculate vibrational frequencies using DFT (e.g., B3LYP/6-31G*).
-
Generate the theoretical VCD spectrum for the (
)-enantiomer.
-
-
Assignment: Compare the experimental spectrum with the calculated one.
-
Match: Sample is (
). -
Mirror Image: Sample is (
).
-
Method C: Chiral Solvating Agents (CSAs)[1]
Status: The Rapid Screening Method.
Mechanism of Action
CSAs (e.g., Pirkle alcohol, binaphthyl derivatives) form transient diastereomeric complexes via hydrogen bonding or ion-pairing. This induces a chemical shift non-equivalence (
Protocol
-
Dissolve the racemic or enantiomerically enriched pyrrolidine in CDCl
. -
Add the CSA (typically 1-5 equivalents) directly to the NMR tube.
-
Monitor the splitting of specific signals (e.g., the N-H or
-proton).
Pros: Instant results; sample is recoverable.
Cons: Trial-and-error required to find the right CSA; peaks often broaden;
Comparative Analysis & Decision Guide
The following table synthesizes the operational parameters of each method to aid in resource allocation.
| Feature | NMR Derivatization (Mosher) | VCD Spectroscopy | Chiral Solvating Agents (CSA) |
| Primary Output | Absolute Configuration (AC) | Absolute Configuration (AC) | Enantiomeric Excess (ee%) |
| Sample Requirement | ~10 mg (Destructive) | ~5-10 mg (Recoverable) | ~2-5 mg (Recoverable) |
| Time to Result | 1-2 Days (Rxn + Workup) | 4 Hrs (Exp) + 24 Hrs (Calc) | < 1 Hour |
| Confidence Level | High (Chemical proof) | High (Quantum mechanical proof) | Medium (Dependent on resolution) |
| Throughput | Low (Labor intensive) | Medium (Automated collection) | High (Simple mixing) |
| Cost | Low (Standard Reagents) | High (Specialized Instrument) | Low (Reagents) |
Visual Decision Framework
Caption: Decision tree for selecting the appropriate spectroscopic method based on analytical goals and sample properties.
Detailed Workflow: Mosher's Analysis
To ensure reproducibility, the following workflow illustrates the critical path for the Mosher method, emphasizing the "Double Derivatization" requirement to eliminate ambiguity.
Caption: Step-by-step workflow for the Double Derivatization Mosher Method.
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the diastereomeric amides and esters of
-methoxy- -trifluoromethylphenylacetic acid. Journal of the American Chemical Society, 95(2), 512–519. -
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[6] Nature Protocols, 2, 2451–2458.
-
Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism.[4][5][7][8] Chirality, 15, 743–758.
-
Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.
-
Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.[4][5][7][8][9] Chirality, 20(5), 643-663.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Mosher ester derivatives [sites.science.oregonstate.edu]
- 4. youtube.com [youtube.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. drpress.org [drpress.org]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. schrodinger.com [schrodinger.com]
- 9. researchgate.net [researchgate.net]
Precision Profiling: A Comparative Guide to Chiral Purity Analysis of Amino Acid Esters
Executive Summary: The Stereochemical Imperative
In peptide therapeutics and synthetic chemistry, the enantiomeric purity of amino acid esters is not merely a quality attribute—it is a safety mandate. The esterification of amino acids is a step prone to racemization, particularly via the oxazolone mechanism under basic conditions or excessive thermal stress.
For the analytical scientist, the challenge is twofold: detecting trace enantiomers (0.1% or lower) while preventing method-induced racemization during sample preparation. This guide objectively compares the three dominant analytical modalities—Chiral HPLC, Chiral GC, and NMR—providing actionable protocols and decision frameworks for the modern laboratory.
Comparative Analysis of Methodologies
Method A: Chiral HPLC (Crown Ether Stationary Phases)
The Gold Standard for Underivatized Primary Amines
High-Performance Liquid Chromatography (HPLC) using Crown Ether Chiral Stationary Phases (CSPs) represents the most direct method for analyzing amino acid esters containing primary amines.
-
Mechanism: The chiral recognition is driven by host-guest complexation. The ammonium ion (
) of the amino acid ester docks inside the crown ether cavity (e.g., 18-crown-6 derivative) via hydrogen bonding. -
Critical Advantage: No derivatization is required. The sample is injected directly, eliminating the risk of racemization during pre-column workup.
-
Limitation: Strictly limited to compounds with a primary amino group near the chiral center (secondary amines like Proline require different columns, e.g., ligand exchange or polysaccharide phases).
Method B: Chiral GC (Chirasil-Val)
The High-Efficiency Workhorse
Gas Chromatography (GC) utilizing the Chirasil-L-Val phase is the historical and practical standard for volatile derivatives.
-
Mechanism: The stationary phase consists of N-propionyl-L-valine-tert-butylamide anchored to a polysiloxane backbone. Separation occurs via hydrogen bonding interactions between the peptide-like stationary phase and the derivatized analyte.
-
Critical Advantage: Superior resolution (
) and theoretical plate counts compared to HPLC. Ideal for complex matrices (e.g., biological fluids). -
Limitation: Requires derivatization (usually to N-TFA/O-isopropyl esters) to ensure volatility. This step introduces a variable: the derivatization process itself can induce racemization if temperature is uncontrolled.
Method C: NMR Spectroscopy (Chiral Solvating Agents)
The Rapid Screening Tool
Proton NMR (
-
Mechanism: The CSA forms a transient diastereomeric complex with the analyte in solution, causing the chemical shifts of the enantiomers (typically the
-proton or ester methyl group) to split. -
Critical Advantage: Instant structural verification and no need for column equilibration.
-
Limitation: High Limit of Detection (LOD). typically reliable only for enantiomeric excess (ee) < 98%. Not suitable for trace impurity analysis (< 0.5%).
Performance Metrics & Data Comparison
The following table synthesizes experimental performance data for a standard analyte: L-Phenylalanine methyl ester (containing 1% D-isomer impurity).
| Feature | Chiral HPLC (Crown Ether) | Chiral GC (Chirasil-Val) | |
| Stationary Phase/Agent | Crownpak CR-I (+) | Chirasil-L-Val | (R)-BINOL or Mosher's Acid |
| Sample Prep Time | < 5 mins (Dilution only) | 45-60 mins (Derivatization) | < 10 mins (Mixing) |
| Limit of Detection (LOD) | ~0.05% D-isomer | ~0.01% D-isomer | ~1.0% D-isomer |
| Resolution ( | 2.5 - 4.0 | 5.0 - 12.0 | N/A ( |
| Throughput | Medium (20-30 min run) | High (15-20 min run) | High (5 min scan) |
| Risk of Racemization | Negligible | Moderate (during heating) | Negligible |
| Cost Per Sample | High (Column cost) | Medium (Reagents) | Low (Solvent only) |
Decision Framework
The following logic flow illustrates the selection process for the optimal analytical method based on sample characteristics.
Figure 1: Decision tree for selecting the appropriate chiral analysis method based on analyte structure and sensitivity requirements.
Detailed Experimental Protocols
Protocol A: Direct Chiral HPLC (Crown Ether Method)
Objective: Quantification of D-Phenylalanine methyl ester impurity in L-Phenylalanine methyl ester.
Reagents & Equipment:
-
Column: Crownpak CR-I (+) (150 mm × 3.0 mm, 5 µm).
-
Mobile Phase: Perchloric acid (
) aqueous solution (pH 1.5) / Methanol (85:15 v/v).[1] Note: is essential for protonating the amine to . -
Flow Rate: 0.4 mL/min.
-
Temperature:
(Lower temperatures significantly enhance resolution on crown ether phases). -
Detection: UV at 210 nm (or 254 nm if aromatic).
Step-by-Step Workflow:
-
System Prep: Flush the column with water before introducing the acidic mobile phase to prevent salt precipitation.
-
Sample Prep: Dissolve 1.0 mg of the amino acid ester hydrochloride salt in 1.0 mL of the mobile phase.
-
Equilibration: Equilibrate column at
for 30 minutes. -
Injection: Inject 5.0 µL.
-
Analysis: The D-enantiomer typically elutes first on CR(+) columns.[2] Calculate Enantiomeric Excess (
) using peak areas:
Protocol B: Chiral GC (Derivatization Method)
Objective: Analysis of aliphatic amino acid esters (e.g., Leucine ethyl ester) where UV detection is weak.
Reagents:
-
Column: Chirasil-L-Val (25 m × 0.25 mm).
-
Derivatizing Agents: Trifluoroacetic anhydride (TFAA).
-
Solvent: Dichloromethane (DCM).
Step-by-Step Workflow:
-
Free Base Liberation: If the ester is a salt, dissolve in minimal water, basify with
, and extract into DCM. Dry organic layer. -
Acylation: Add 50 µL TFAA to the DCM solution.
-
Incubation: React at ambient temperature for 30 minutes. Warning: Do not heat. High heat during acylation can induce racemization at the
-carbon. -
Evaporation: Remove excess reagents under a gentle nitrogen stream. Re-dissolve in pure DCM.
-
GC Conditions:
-
Injector:
, Split 1:50. -
Carrier Gas: Helium (1.0 mL/min).
-
Oven:
(hold 1 min) ramp /min . -
Detector: FID or MS.
-
Mechanistic Visualization: Crown Ether Recognition
The following diagram details the molecular interaction driving the separation in Protocol A.
Figure 2: Mechanism of enantioselective retention on Crownpak CR(+) columns via ammonium ion complexation.
References
-
Vertex AI Search. (2024). Synthetic peptide enantiomeric purity analysis by chiral HPLC-ESI-MS/MS. American Chemical Society. Link
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Link
-
Sigma-Aldrich. (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers (Astec CHIROBIOTIC T). Link
-
Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR(+) / CR(-). Link
-
Bolchi, C., et al. (2018).[3] 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters. Amino Acids, 50, 1759–1767.[3] Link
-
Simek, P. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Springer Nature Protocols. Link
Sources
Validation of Synthetic Route to Enantiopure Methyl (2S)-2-methylpyrrolidine-2-carboxylate Hydrochloride
Executive Summary: The Quaternary Challenge
The synthesis of Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (also known as
Unlike simple amino acid alkylations, the cyclic nature of proline imposes steric rigidity that makes direct asymmetric alkylation difficult without racemization. For drug development professionals, this molecule is a critical peptidomimetic scaffold used to lock peptide conformations into specific secondary structures (e.g.,
This guide validates the Self-Reproduction of Chirality (SRS) method as the "Gold Standard" for generating high-fidelity enantiopure material, while objectively comparing it against scalable Phase-Transfer Catalysis (PTC) alternatives.
Strategic Analysis of Synthetic Pathways
We evaluated three primary methodologies based on stereocontrol, scalability, and operational complexity.
Method A: Self-Reproduction of Chirality (SRS) – The Validated Route
Developed by Dieter Seebach, this method uses a temporary stereocenter (acetal) to preserve the chiral information of the starting material (L-Proline) during the destruction of the original stereocenter (enolization).
-
Mechanism: L-Proline
Bicyclic Oxazolidinone Enolate Alkylation Hydrolysis. -
Verdict: Best for Target Validation and Library Synthesis where
is non-negotiable.
Method B: Asymmetric Phase-Transfer Catalysis (PTC)
Utilizes chiral quaternary ammonium salts (e.g., Maruoka catalysts) to alkylate racemic or prochiral imines.
-
Mechanism: Schiff base formation
Asymmetric Alkylation (Interfacial) Hydrolysis. -
Verdict: Superior for Multi-Kilogram Scale-up , but often requires recrystallization to upgrade
from ~90% to >99%.
Method C: Enzymatic Resolution
Kinetic resolution of racemic
-
Verdict: Generally inefficient for quaternary centers due to steric hindrance slowing down enzyme kinetics; not recommended for this specific target.
Comparative Performance Metrics
| Metric | Method A: Seebach SRS (Recommended) | Method B: Asymmetric PTC |
| Starting Material | L-Proline (Chiral Pool) | Alanine Schiff Base / Glycine |
| Enantiomeric Excess (ee) | > 98% (Intrinsic) | 85–95% (Requires upgrade) |
| Overall Yield | 35–45% | 60–75% |
| Step Count | 4 (Longer) | 2 (Shorter) |
| Critical Risk | Moisture sensitivity (LDA step) | Catalyst cost & recovery |
| Cost Efficiency | Moderate (Reagents cheap, labor high) | High (If catalyst is recycled) |
Validated Experimental Protocol (SRS Route)
This protocol is optimized for the synthesis of the Hydrochloride Salt of the methyl ester. Note that the classic Seebach literature often stops at the free acid; this validation includes the critical esterification step.
Phase 1: Formation of the Bicyclic Oxazolidinone
The "Memory of Chirality" is established here. We utilize chloral hydrate due to its formation of a highly crystalline intermediate, superior to pivalaldehyde for purification.
-
Reagents: L-Proline, Chloral Hydrate, Chloroform (or Toluene), catalytic p-TsOH.
-
Procedure: Reflux L-Proline with chloral hydrate in chloroform with water removal (Dean-Stark).
-
Key Observation: The product precipitates or is recrystallized.[1]
-
Checkpoint: Ensure formation of the cis-oxazolidinone (verified by NOE NMR signals).
Phase 2: Stereoselective Alkylation
Critical Control Point: Anhydrous conditions are mandatory.
-
Reagents: LDA (Lithium Diisopropylamide), THF (anhydrous), Methyl Iodide (MeI).
-
Setup: Flame-dried glassware,
atmosphere, . -
Step:
-
Generate the enolate of the oxazolidinone at
. -
Add MeI dropwise.[2] The bulky trichloromethyl group directs the electrophile to the face opposite the bulky group (retention of configuration relative to the original proline).
-
-
Yield: Typically 70-80% for this step.
Phase 3: Hydrolysis and Esterification (The "Salt" Formation)
Standard hydrolysis yields the amino acid. We couple this with esterification to reach the final target.
-
Hydrolysis: Treat the methylated intermediate with
at reflux. This removes the chloral auxiliary and opens the ring.-
Result: (S)-2-methylproline hydrochloride (crude).
-
-
Esterification (Thionyl Chloride Method):
-
Purification: Recrystallize from MeOH/Et_2O.
-
Final Product: White crystalline solid.
Visualized Workflows
Diagram 1: Mechanistic Pathway (SRS)
This diagram illustrates the flow of chirality protection, destruction, and regeneration.
Caption: The Self-Reproduction of Chirality (SRS) pathway ensuring retention of stereochemistry.
Diagram 2: Decision Matrix for Route Selection
Use this logic to determine if the SRS method is appropriate for your specific project constraints.
Caption: Selection logic balancing scale, purity, and cost for alpha-methyl proline synthesis.
Critical Control Points & Troubleshooting
| Issue | Root Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete water removal | Ensure vigorous reflux with Dean-Stark trap; use Toluene if Chloroform reflux is too cool. |
| Racemization | Temperature spike during LDA addition | Maintain strict |
| Incomplete Methylation | Wet THF or old LDA | Distill THF over Na/Benzophenone; Titrate LDA before use. |
| Hygroscopic Product | HCl salt nature | Store final product in desiccator; handle quickly during weighing. |
References
-
Seebach, D., et al. (1983). "Self-Reproduction of Chirality in
-Alkylation of -Amino Acids." Journal of the American Chemical Society, 105(16), 5390–5398. -
Seebach, D., et al. (1984).[5] "
-Alkylation of -Heterosubstituted Carboxylic Acids without Racemization." Tetrahedron, 40(8), 1313–1324. -
Ooi, T., & Maruoka, K. (2007). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition, 46(23), 4222–4266.
-
Subramanian, G. (2019). "Method for preparation of alpha-methyl-L-proline." World Intellectual Property Organization, WO2019002344A1.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]
- 4. WO2019002344A1 - Method for preparation of alpha-methyl-l-proline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Comparative Guide: Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl and Structural Analogs
Executive Summary: The "Alpha-Methyl" Effect[1][2][3]
Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (hereafter
Why use it?
-
Conformational Locking: It restricts the
and torsion angles more severely than proline, often forcing peptides into -helices or -turns rather than the standard -turns or polyproline II helices. -
Metabolic Shielding: The
-methyl group eliminates the acidic -proton, preventing racemization and blocking proteolytic cleavage by peptidases.
The Trade-off:
The same steric bulk that confers stability makes this reagent significantly harder to couple than standard amino acids. This guide compares
Comparative Analysis: The Reagent Landscape
We compare
Table 1: Physicochemical & Functional Comparison
| Feature | Pro-OMe (Standard) | ||
| Structure | 5-membered ring, | 5-membered ring, | 4-membered ring, |
| Primary Indication | Strong | ||
| Coupling Reactivity | Low (Sterically hindered) | High (Standard) | Medium-Low (Ring strain aids reactivity) |
| Metabolic Stability | High (Protease resistant) | Low (Susceptible) | High (Protease resistant) |
| Racemization Risk | Zero (No | Medium (Base sensitive) | Zero (No |
| Lipophilicity (cLogP) | ~0.8 (Higher) | ~0.3 (Baseline) | ~0.5 (Intermediate) |
Deep Dive: Technical Performance
A. Conformational Control (The "Lock")
-Me-Pro-OMe is not simply a "stable proline." The methyl group creates a steric clash that forbids the-
Proline: Flexible enough to adopt trans' (
) and cis' ( ) states.[1][2] -
-Me-Pro: The
-methyl group overwhelmingly favors the cis' region, stabilizing helical structures ( ) and destabilizing extended sheets.
B. Synthetic Reactivity (The "Tax")
The nucleophilicity of the secondary amine in
-
Standard Coupling (EDC/HOBt): Often fails or proceeds with <20% yield.
-
Required Protocol: High-efficiency coupling agents (HATU, COMU) or acid fluorides are required. Extended reaction times (12-24h) and elevated temperatures (40-50°C) are often necessary.
Decision Logic & Visualization
The following diagram illustrates the decision process for selecting the appropriate cyclic amino acid ester based on SAR requirements.
Figure 1: Decision tree for selecting cyclic amino acid building blocks based on structural and stability requirements.
Experimental Protocols
Protocol A: High-Efficiency Coupling of -Me-Pro-OMe
Rationale: The steric hindrance of the
Reagents:
-
Carboxylic Acid Partner (1.0 equiv)
- -Me-Pro-OMe HCl (1.2 equiv)
-
HATU (1.2 equiv) or COMU (1.2 equiv)
-
HOAt (1.2 equiv) - Critical additive for sterically hindered couplings.
-
TMP (2,4,6-Trimethylpyridine) or DIPEA (3.0 equiv)
-
Solvent: DMF or NMP (Anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve the Carboxylic Acid Partner and HATU in anhydrous DMF (0.1 M concentration). Add HOAt.
-
Base Addition 1: Add 1.0 equiv of base (TMP/DIPEA) to the acid mixture. Stir for 2-5 minutes at 0°C to form the activated ester. Note: Pre-activation is crucial.
-
Amine Preparation: In a separate vial, dissolve
-Me-Pro-OMe HCl in minimal DMF and add the remaining 2.0 equiv of base to neutralize the HCl salt. -
Coupling: Add the amine solution to the activated acid solution.
-
Reaction: Allow to warm to Room Temperature.
-
Checkpoint: Monitor by LCMS at 2 hours. If conversion is <50%, heat to 40°C.
-
Duration: Typically requires 12–24 hours for >90% conversion.
-
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), followed by 1N HCl and sat. NaHCO3.
Protocol B: Hydrolysis (Saponification)
Rationale: The methyl ester is sterically shielded. Standard LiOH/THF/Water protocols may be too slow.
-
Dissolve coupled peptide (ester) in THF:MeOH:Water (2:1:1) .
-
Add LiOH (4.0 equiv) .
-
Heat to 40°C (monitoring required; steric bulk protects the amide bond, but excessive heat can degrade sensitive side chains).
-
Reaction time is typically 2-4x longer than standard proline esters.
Mechanistic Visualization: The Steric Barrier
Figure 2: The kinetic barrier in coupling
References
-
Conformational Analysis of Alpha-Methyl Proline
-
Azetidine vs.
- Title: Method for preparation of alpha-methyl-l-proline (Patent WO2019002344A1)
-
Steric Hindrance in Peptide Coupling
Sources
- 1. researchgate.net [researchgate.net]
- 2. Is the backbone conformation of C(alpha)-methyl proline restricted to a single region? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 7. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Guide: Cost-Benefit Analysis of Chiral Pyrrolidine Precursors
Executive Summary
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in over 80 FDA-approved drugs (e.g., Captopril, Saxagliptin, Zanubrutinib). However, the selection of a chiral precursor is often driven by habit rather than a rigorous cost-benefit analysis. This guide objectively compares the three dominant access routes: Chiral Pool manipulation , Asymmetric Hydrogenation of heterocycles , and De Novo Cyclization .
Key Finding: While L-Proline remains the most cost-effective starting material for simple 2-substituted pyrrolidines ($<50/kg), Asymmetric Hydrogenation offers superior atom economy and lower long-term Operating OpEx for complex, multi-substituted scaffolds, despite higher upfront catalyst costs.
Precursor Class Analysis
Class A: The Chiral Pool (L-Proline & Hydroxyproline)
Primary Precursors: L-Proline, trans-4-Hydroxy-L-proline. Mechanism: Derivatization of naturally occurring enantiopure amino acids.
-
Cost Profile: Extremely Low. L-Proline is a commodity chemical produced via fermentation (bulk prices ~$10–20/kg).
-
Scalability: High.[1] Supply chain is robust due to the food/feed industry.
-
Limitations:
-
Stereochemical Rigidity: Accessing D-configured (R-enantiomer) pyrrolidines requires D-Proline, which is significantly more expensive (approx. 10–50x cost of L-Proline) or requires inversion steps that erode yield.
-
Substitution Limits: Introducing substituents at C3 or C5 often requires lengthy synthetic sequences (5+ steps), drastically increasing the E-Factor (waste-to-product ratio).
-
Class B: Prochiral Heterocycles (Pyrroles & Pyridines)
Primary Precursors: Substituted Pyrroles, Pyridines. Mechanism: Asymmetric Hydrogenation (AH) using chiral transition metal catalysts (Ru, Rh, Ir).
-
Cost Profile: Moderate to High (Initial). Requires expensive chiral ligands (e.g., PhTRAP, SpiroPAP) and precious metals. However, high Turnover Numbers (TON > 10,000) dilute this cost at scale.
-
Scalability: Excellent. Hydrogenation is a "clean" reaction with 100% atom economy in the reduction step.
-
Advantage: Stereodivergence. The same achiral precursor can yield either enantiomer simply by switching the chiral ligand (e.g., (R)-BINAP vs (S)-BINAP).
Class C: Acyclic Precursors (Azides & Amino-Ketones)
Primary Precursors:
-
Cost Profile: High. Precursors often require multi-step synthesis.
-
Scalability: Moderate. Handling azides or diazo compounds at scale introduces safety costs (specialized reactors).
-
Advantage: Unparalleled access to quaternary stereocenters and spiro-cycles often inaccessible via Class A or B.
Comparative Decision Matrix
The following table synthesizes experimental data to guide precursor selection.
| Feature | Class A: Chiral Pool (L-Proline) | Class B: Asymmetric Hydrogenation | Class C: De Novo Cyclization |
| Precursor Cost | Low ($) | Low ($) | High ( |
| Reagent/Cat. Cost | Low | High (Ir/Ru Catalysts) | Moderate |
| Step Count | High (for complex subs) | Low (1-step from heterocycle) | Moderate |
| Atom Economy | Moderate (Protect/Deprotect) | Excellent (Addition of H2) | Variable |
| Stereo-flexibility | Poor (Fixed L-config) | Excellent (Ligand controlled) | Good |
| E-Factor (Waste) | High (25-50 kg/kg ) | Low (<5-10 kg/kg ) | Moderate |
| Ideal Use Case | Simple 2-subst. pyrrolidines | 2,5-disubstituted or all-cis patterns | Quaternary centers / Spiro-rings |
Visualizing the Decision Logic
The following diagram illustrates the critical decision nodes for selecting the optimal route based on target structure complexity and stereochemistry.
Figure 1: Decision tree for selecting chiral pyrrolidine precursors based on structural complexity and stereochemical requirements.
Experimental Protocols
Protocol A: Chiral Pool – Synthesis of (S)-Prolinol
Use Case: Standard access to C2-chiral auxiliaries.
Rationale: This protocol utilizes the low cost of L-Proline. The reduction preserves the chiral center integrity (ee > 99%).
-
Setup: Charge a 1L 3-neck flask with L-Proline (0.5 mol, 57.5 g) and dry THF (300 mL) under N2.
-
Activation: Cool to 0°C. Add NaBH4 (1.2 equiv) portion-wise.
-
Reduction: Add I2 (0.6 equiv) dissolved in THF dropwise over 1 hour. (Note: Iodine activates the borohydride to form borane in situ).
-
Reflux: Heat to reflux for 4 hours. Monitor by TLC (ninhydrin stain).
-
Workup: Cool to 0°C. Quench with Methanol carefully. Evaporate solvent. Dissolve residue in 20% KOH and stir for 4 hours to break Boron-amine complexes. Extract with DCM.
Protocol B: Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles
Use Case: Accessing complex "unnatural" isomers with high atom economy.
Rationale: Direct hydrogenation of the aromatic pyrrole ring using a Ruthenium-PhTRAP complex.[6] This method creates three contiguous stereocenters in a single step with perfect all-cis selectivity.
-
Catalyst Prep: In a glovebox, mix [Ru(cod)(methallyl)2] (1.0 mol%) and ligand (S,S)-(R,R)-PhTRAP (1.1 mol%) in hexane. Stir 1h to form the active species.
-
Reaction: Transfer catalyst solution to a stainless steel autoclave containing the N-Boc-2,3,5-trimethylpyrrole (1.0 equiv) and Triethylamine (1.0 equiv).
-
Hydrogenation: Pressurize with H2 (50 bar) . Heat to 60°C for 24 hours.
-
Purification: Vent H2. Pass the mixture through a short silica plug to remove catalyst. Concentrate.
-
Result: >95% Yield. ee: 96-99%. dr: >99:1 (all-cis).
Mechanistic Pathway Visualization
Understanding the stereodetermining step in Asymmetric Hydrogenation is crucial for troubleshooting low ee.
Figure 2: Mechanistic flow of Asymmetric Hydrogenation. The initial hydride transfer breaks aromaticity and sets the absolute configuration; subsequent additions are controlled by substrate sterics (diastereoselective).
References
-
Kuethe, J. T., et al. "Asymmetric Synthesis of 2,5-Disubstituted Pyrrolidines via Catalytic Hydrogenation." Journal of Organic Chemistry, 2005.
-
Kuwano, R., et al. "Catalytic Asymmetric Hydrogenation of N-Boc-Pyrroles." Journal of the American Chemical Society, 2008.
-
Nagel, M., et al. "Industrial Scale-up of Enantioselective Hydrogenation for Pharmaceutical Intermediates." Organic Process Research & Development, 2013.
-
Sheldon, R. A. "The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability." Green Chemistry, 2017.
-
Zhang, Y., et al. "Biocatalytic Construction of Chiral Pyrrolidines via Intramolecular C(sp3)–H Amination." ACS Central Science, 2019.
Sources
- 1. Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dir.indiamart.com [dir.indiamart.com]
- 4. DL Proline Manufacturer,Exporter,Supplier [avanschem.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic asymmetric hydrogenation of 2,3,5-trisubstituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride applications
Executive Summary
Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (hereafter (S)-α-MePro-OMe·HCl ) is a specialized alpha-methylated amino acid derivative. Unlike standard L-Proline methyl ester, this compound features a quaternary carbon at the α-position. This structural modification introduces severe steric constraints that "lock" peptide backbones into specific conformations (typically
In drug development, it is a critical tool for transforming labile peptide hits into stable peptidomimetics. In asymmetric organocatalysis, the quaternary center prevents the formation of parasitic oxazolidinone byproducts, offering a more robust catalytic cycle than unsubstituted proline derivatives.
Physicochemical & Structural Comparison
The introduction of the methyl group at the C
| Feature | L-Proline Methyl Ester HCl | (S)-α-MePro-OMe·HCl |
| CAS | 2133-40-6 | 220060-08-2 |
| Steric Bulk (C | Low (Hydrogen) | High (Methyl) |
| Conformational Freedom | Flexible | Restricted |
| Proteolytic Stability | Low (Susceptible to Prolyl endopeptidases) | High (Steric shield blocks active sites) |
| Amide Bond Preference | Trans > Cis (equilibrium exists) | Strongly favors Trans (solvation dependent) |
| Primary Utility | General synthesis, standard catalysis | Peptidomimetics, robust organocatalysis |
Application I: Peptide Engineering & Stability
The "Conformational Lock" Mechanism
In standard peptides, the prolyl residue allows for significant flexibility, often leading to rapid degradation in vivo. (S)-α-MePro-OMe[1]·HCl restricts the backbone torsion angles (
Experimental Evidence: Renin Inhibitors
Thaisrivongs et al. demonstrated the power of this modification in renin inhibitors. A peptide sequence incorporating α-methylproline at the P4 site showed:
-
Metabolic Stability: Complete resistance to chymotrypsin, elastase, and pepsin degradation in vitro.
-
Potency: Maintained high affinity (
nM) for human plasma renin.
Diagram: Mechanism of Stabilization
The following diagram illustrates how the
Caption: Comparative mechanism of proteolytic resistance. The C
Application II: Asymmetric Organocatalysis
While L-Proline is a "privileged" organocatalyst, it suffers from "parasitic" side reactions—most notably the formation of oxazolidinones with aldehydes, which removes the catalyst from the cycle. (S)-α-MePro derivatives mitigate this.[1]
Performance Comparison
In Aldol and Michael addition reactions, the
-
Prevents Racemization: The quaternary center cannot epimerize, ensuring the catalyst maintains high enantiomeric purity over long reaction times.
-
Alters Selectivity: The increased bulk forces the transition state into a more rigid Zimmerman-Traxler geometry, often enhancing enantioselectivity (
) for difficult substrates.
| Parameter | Standard L-Proline Catalyst | (S)-α-MePro Catalyst |
| Catalyst Deactivation | High (forms stable oxazolidinones) | Low (Sterically hindered formation) |
| Solubility | Poor in non-polar solvents | Improved (due to ester/methyl bulk) |
| Reaction Scope | Limited to simple aldehydes | Effective with sterically demanding electrophiles |
Protocol: General Organocatalytic Aldol Reaction
Validation: This protocol is adapted from standard organocatalytic methodologies (e.g., List-Barbas) but optimized for hydrophobic
-
Preparation: Dissolve (S)-α-MePro-OMe·HCl (20 mol%) in DMSO/Water (4:1 v/v). Note: The HCl salt requires neutralization in situ with a base like DIPEA if the free amine is the active species, though many protocols use the acid form directly or pre-neutralize.
-
Addition: Add the ketone donor (e.g., acetone, 1.0 mL) and stir for 15 min to form the enamine intermediate.
-
Reaction: Add the aldehyde acceptor (1.0 mmol) at 0°C.
-
Monitoring: Stir for 24-48h. Monitor via TLC.
-
Workup: Quench with saturated
, extract with EtOAc. Purify via flash chromatography.
Synthesis Pathway (Self-Regeneration of Stereocenters)
The synthesis of (S)-α-MePro-OMe·HCl is non-trivial due to the difficulty of alkylating the
Workflow Diagram
Caption: Seebach's SRS pathway ensures retention of chirality during the aggressive alkylation step.
References
-
Thaisrivongs, S., et al. (1987). "Alpha-methylproline-containing renin inhibitory peptides: in vivo evaluation in an anesthetized, ganglion-blocked, hog renin infused rat model." Journal of Medicinal Chemistry. Link
-
Welsh, J. H., et al. (1992). "Beta-turns induced in bradykinin by (S)-alpha-methylproline."[1][2] FEBS Letters. Link
- Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS) - Applications, Limitations, and Abandonment." Journal of the American Chemical Society. (Foundational methodology for CAS 220060-08-2 synthesis).
-
De Poli, M., et al. (2009). "Is the backbone conformation of C(alpha)-methyl proline restricted to a single region?" Chemistry - A European Journal. Link
-
Moretto, A., et al. (2008). "C(alpha)-methyl proline: a unique example of split personality."[2] Biopolymers.[2][3] Link
Sources
Safety Operating Guide
Proper Disposal Procedures: Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride
[1][2][3]
Executive Summary & Chemical Profile[1][2][3][4]
Objective: To provide a self-validating, compliant workflow for the disposal of Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS: 220060-08-2 / Verify with specific supplier).
The Substance: This compound is a chiral amino acid ester salt . It combines a pyrrolidine ring (secondary amine) with a methyl ester and a quaternary carbon, stabilized as a hydrochloride salt.[1]
Critical Hazard Mechanism (The "Why"):
-
Hydrolysis Risk: In the presence of moisture or aqueous base, the methyl ester can hydrolyze to the parent amino acid and methanol.
-
Acidification: As a hydrochloride salt, it dissociates in water to release chloride ions and protons, potentially lowering pH to corrosive levels (pH < 2.0).[1]
-
Thermal Decomposition: Upon incineration, it releases Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl) gas.[1] Waste handlers must be notified of the halogen content to manage scrubber systems effectively.
Physicochemical Data for Disposal
| Property | Value / Characteristic | Impact on Disposal |
| Physical State | White to off-white crystalline solid | Dispose as solid waste; do not dissolve solely for disposal.[2][3][1] |
| Solubility | Soluble in water, Methanol, DMSO | Aqueous waste streams require pH monitoring.[3][1] |
| Acidity (pKa) | ~3-5 (estimated for conjugate acid) | Potentially corrosive (D002) if concentrated in solution.[2][3][1] |
| Reactivity | Incompatible with Strong Oxidizers, Bases | DO NOT MIX WITH BLEACH (Risk of N-chloramine formation).[2][3][1] |
Pre-Disposal Assessment: The Self-Validating System[1][2][3]
To ensure safety, you must perform a Pre-Disposal Assessment before moving the container to the waste accumulation area. This system prevents incompatible mixing.[1]
Validation Step 1: The "Bleach Test" (Mental Check)[1][3]
-
Rule: Never mix this amine salt with sodium hypochlorite (Bleach).[1]
-
Mechanism: The secondary amine in the pyrrolidine ring can react with hypochlorite to form unstable N-chloramines.[2]
-
Protocol: Ensure the receiving waste container is explicitly labeled "NO BLEACH / NO OXIDIZERS."
Validation Step 2: pH Verification (Liquid Waste Only)[1][3]
-
Rule: If disposing of a reaction mixture or stock solution, test the pH.
-
Threshold: If pH < 2.0, the waste is classified as RCRA D002 (Corrosive) .[1]
-
Action: You may neutralize with Sodium Bicarbonate (
) to pH 6–8 before adding to the organic waste solvent drum, provided your local EHS permit allows elementary neutralization.[1]
Detailed Disposal Protocols
Scenario A: Solid Waste (Pure Substance)
Best practice for expired solids or contaminated glassware residue.[2][1]
-
Containment: Place the solid material in a clear, sealable polyethylene bag.
-
Secondary Containment: Place the first bag inside a second bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste label.
Scenario B: Aqueous/Solvent Waste (Reaction Mixtures)
For HPLC effluent or mother liquors.[2][1]
-
Segregation: Do not mix with halogenated solvents (like Chloroform) unless the facility combines all organics. However, this substance itself contributes chloride.[1]
-
Labeling: Mark the container as "Aqueous Organic Waste with Trace Chlorides."
-
Storage: Store in a dedicated carboy compatible with acids (HDPE is preferred over metal).[1]
Scenario C: Spill Cleanup Protocol
Immediate response for benchtop spills.
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] Use a dust mask (N95) if powder is loose.[1]
-
Neutralize: Cover the spill with Sodium Bicarbonate or a commercial acid spill kit.
-
Observation: Wait for any fizzing (neutralization of HCl) to cease.[1]
-
-
Collect: Sweep up the resulting paste/powder into a disposable container.
-
Clean: Wipe the surface with water, then ethanol.[1]
Visualized Workflows
Diagram 1: Waste Stream Decision Matrix
This logic tree ensures the material ends up in the correct regulatory stream.
Caption: Decision matrix for determining the correct waste stream based on physical state and acidity.
Diagram 2: Chemical Incompatibility & Segregation
A visual guide to preventing dangerous mixtures during storage.[1]
Caption: Segregation logic highlighting critical incompatibilities with common laboratory reagents.
Regulatory & Compliance Notes
-
RCRA Classification (USA): While not explicitly P-listed or U-listed, the un-neutralized solid or concentrated solution may exhibit the characteristic of Corrosivity (D002) .[2][1]
-
Waste Coding: If the pH is > 2.0, it is typically classified as "Non-Regulated Chemical Waste" but should still be treated as hazardous due to its pharmacological potential.
-
European Waste Catalogue (EWC): Recommend code 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. [Link][2][3][1]
-
PubChem. (2023).[1] Compound Summary: Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride.[2][3][1][4][5][6][7] National Library of Medicine. [Link](Note: Verify specific stereoisomer CAS with vendor SDS).
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link][1]
Sources
- 1. wku.edu [wku.edu]
- 2. 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, (S)- | C17H19NO | CID 2724899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. biosynth.com [biosynth.com]
- 5. CAS 220060-08-2: methyl (2S)-2-methylpyrrolidine-2-carboxy… [cymitquimica.com]
- 6. methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride | C7H14ClNO2 | CID 57516455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. capotchem.cn [capotchem.cn]
Personal protective equipment for handling Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride
Executive Safety Assessment
Compound Identification: Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride CAS Number: 220060-08-2 (Stereoisomer specific) Physical State: White to off-white crystalline solid (Hygroscopic)
The Core Risk: While often categorized generically as an "irritant," this compound presents a specific dual-threat profile common to amino acid ester hydrochloride salts:
-
Hydrolytic Acidity: As a hydrochloride salt, contact with mucosal moisture (eyes, lungs, sweat) releases hydrochloric acid (HCl), causing immediate chemical irritation or burns.
-
Hygroscopic Adhesion: The salt actively absorbs atmospheric moisture, causing it to become tacky. This increases the "contact time" on gloves and surfaces, making cross-contamination significantly more likely than with non-hygroscopic solids.
Hazard Mechanism & PPE Selection Logic
Scientific Rationale: PPE selection is not about compliance; it is about interrupting the specific mechanism of injury.
The "Why" Behind the Gear
| Hazard Vector | Mechanism of Action | Required Countermeasure |
| Inhalation | Fine crystalline dust acts as a physical abrasive and chemical irritant (H335). Upon inhalation, moisture in the respiratory tract hydrolyzes the salt, lowering local pH. | Engineering Control: Fume hood. PPE: N95/P100 only if hood is unavailable (not recommended). |
| Ocular | High solubility allows rapid dissolution in tear film, creating a hypertonic, acidic environment (H319). | PPE: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the potential for airborne dust migration behind the lens. |
| Dermal | Hygroscopic nature causes particles to stick to skin/gloves. Sweat solubilizes the salt, leading to contact dermatitis (H315). | PPE: Nitrile Gloves (Minimum 5 mil). Latex is avoided due to higher permeability to organic esters. |
Personal Protective Equipment (PPE) Matrix
Standard Operating Configuration (Solid Handling)
| Zone | Equipment Specification | Operational Validation (The "Self-Check") |
| Eyes | Chemical Splash Goggles (Indirect Vent) | Check seal against temples. If you can slide a pencil under the frame, the seal is compromised. |
| Hands | Nitrile Gloves (Double-gloving recommended) Inner: 4 mil (Blue/White)Outer: 5-8 mil (Purple/Black) | Inflation Test: Inflate glove with air and squeeze to check for pinhole leaks before donning. |
| Body | Lab Coat (High-neck, snap closure) Material: Poly-cotton blend or Tyvek | Ensure cuffs are tucked under the glove gauntlet to prevent wrist exposure. |
| Respiratory | Fume Hood (Face Velocity: 80-100 fpm) | Verify the sash is at the working height marker. Tissue strip test to confirm inward airflow. |
Operational Protocols: Handling & Synthesis
Protocol A: Weighing & Transfer (Solid Phase)
Goal: Eliminate static-driven aerosolization.
-
Environmental Prep: Place an ionizing bar or antistatic gun near the balance. Hydrochloride salts are prone to static charge, causing "jumping" of particles.
-
Barrier Setup: Line the balance pan with weighing paper or a boat. Do not weigh directly onto the metal pan; corrosion from the HCl salt will occur over time.
-
Transfer Technique:
-
Use a stainless steel or antistatic plastic spatula.
-
Critical Step: If the solid has clumped (due to moisture absorption), do not crush it in the open air. Transfer the clump to a flask and dissolve it directly if the protocol permits. Crushing creates uncontrolled dust.
-
-
Decontamination: Immediately wipe the balance area with a damp paper towel (water solubilizes the salt) followed by ethanol.
Protocol B: Solubilization & Reaction
Goal: Manage the heat of solution and potential off-gassing.
-
Solvent Choice: The compound is soluble in polar solvents (Water, Methanol, DMSO).
-
Addition Order: Always add the solid to the solvent , not solvent to solid. This prevents the formation of a "gummy" plug at the bottom of the flask which is difficult to stir.
-
pH Monitoring: When neutralizing the salt to the free amine (using bases like TEA or Carbonate), expect a mild exotherm.
-
Safety Check: Ensure the reaction vessel is vented (e.g., via a bubbler or needle) to prevent pressure buildup if carbonate bases release CO2.
-
Emergency Response & Exposure Management
Scenario: Glove Breach (Burning sensation on hand)
-
Doffing: Remove the outer glove immediately using the "beak" method (pinch outside, pull off inside-out).
-
Inspection: Check inner glove. If compromised, remove immediately.[1][2]
-
Neutralization: Wash hands with copious cold water for 5 minutes. Warm water opens pores and accelerates absorption. Soap is secondary; dilution is primary.
Scenario: Spillage (Benchtop)
-
Containment: Cover the spill with a paper towel dampened with Sodium Bicarbonate (5% solution) . This neutralizes the acidity (expect bubbling).
-
Cleanup: Wipe up the slurry. Dispose of as solid chemical waste.
-
Verification: Wipe the area with a pH strip. It should be neutral (pH 6-8).
Waste Disposal Strategy
Compliance Note: Always cross-reference with your facility's specific EHS guidelines.
| Waste Stream | Criteria | Treatment Logic |
| Solid Waste | Excess solid salt, contaminated weighing boats, spill debris. | Incineration: The compound contains Nitrogen and Chlorine. It must be incinerated in a facility equipped with a scrubber to handle NOx and HCl emissions. |
| Liquid Waste | Reaction mixtures, mother liquors. | Halogenated Organic Waste: Even if the solvent isn't halogenated, the chloride ion content often necessitates classification as halogenated to prevent corrosion in non-halogenated storage drums. |
| Aqueous Waste | Wash layers.[3][4] | Adjust pH: Neutralize to pH 5-9 before disposal into aqueous waste streams to prevent drum corrosion. |
Safety Logic Visualization
The following diagram illustrates the decision-making process for handling this specific hydrochloride salt, emphasizing the "Dust vs. Solution" barrier logic.
Caption: Decision matrix for PPE selection based on physical state. Note that "Solid" handling defaults to high-level respiratory and eye protection due to the hygroscopic dust hazard.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 57516455, Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride - Hazard Classification.[5] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
- 1. ehs.com [ehs.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. carlroth.com [carlroth.com]
- 4. Hydrogen Chloride | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 5. methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride | C7H14ClNO2 | CID 57516455 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
